molecular formula C7H4ClIN2 B1624755 4-Amino-2-chloro-5-iodobenzonitrile CAS No. 380241-58-7

4-Amino-2-chloro-5-iodobenzonitrile

Cat. No.: B1624755
CAS No.: 380241-58-7
M. Wt: 278.48 g/mol
InChI Key: IKCXDJAYEOMPDI-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-5-iodobenzonitrile is a useful research compound. Its molecular formula is C7H4ClIN2 and its molecular weight is 278.48 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-chloro-5-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCXDJAYEOMPDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)N)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448173
Record name 4-amino-2-chloro-5-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380241-58-7
Record name 4-amino-2-chloro-5-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: 4-Amino-2-chloro-5-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-Amino-2-chloro-5-iodobenzonitrile , a critical intermediate in the synthesis of next-generation pharmaceuticals, particularly Androgen Receptor (AR) modulators and kinase inhibitors.

CAS Number: 380241-58-7[1][2][3][4]

Executive Summary

This compound is a highly functionalized aromatic building block characterized by a unique substitution pattern that enables orthogonal chemical transformations. Its value lies in the presence of three distinct reactive handles—an aryl iodide, a primary amine, and a nitrile—arranged around a chlorinated benzene core. This specific geometry allows medicinal chemists to construct complex bi-aryl and fused-heterocyclic systems, making it a staple in the development of Selective Androgen Receptor Modulators (SARMs) and Tyrosine Kinase Inhibitors (TKIs) .

Chemical Identity & Properties

The compound is defined by the precise positioning of the iodine atom relative to the amino group, which dictates its regiochemical behavior in cross-coupling reactions.

PropertyData
CAS Number 380241-58-7
IUPAC Name This compound
Molecular Formula C₇H₄ClIN₂
Molecular Weight 278.48 g/mol
Appearance Off-white to pale brown solid
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Insoluble in Water
Key Precursor 4-Amino-2-chlorobenzonitrile (CAS 20925-27-3)

Synthetic Pathway & Regioselectivity

The synthesis of this compound is a classic example of sterically controlled electrophilic aromatic substitution .

The Precursor

The starting material is 4-Amino-2-chlorobenzonitrile (CAS 20925-27-3). The synthesis targets the introduction of an iodine atom onto this scaffold.

Regiochemical Logic

To determine the site of iodination, one must analyze the directing effects of the existing substituents:

  • Amino Group (-NH₂ at C4): A strong activator and ortho, para-director. The para position (C1) is blocked by the nitrile. The available ortho positions are C3 and C5 .

  • Nitrile Group (-CN at C1): A strong deactivator and meta-director. It directs incoming electrophiles to C3 and C5 .

  • Chlorine Atom (-Cl at C2): A weak deactivator but ortho, para-director. It directs to C3 (ortho) and C5 (para).

The Decision (C3 vs. C5):

  • Position C3: Located between the Chlorine (C2) and the Amino group (C4). This site is sterically crowded .

  • Position C5: Located adjacent to the Amino group (C4) and a Hydrogen (C6). This site is sterically accessible .

Experimental Protocol (General Procedure)
  • Reagents: N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).

  • Solvent: Polar aprotic (DMF, Acetonitrile) or Acidic (Acetic Acid).

  • Conditions: Room temperature to 60°C.

  • Workup: Quench with sodium thiosulfate (to remove excess iodine), precipitate with water, and recrystallize from ethanol/water.

SynthesisPath cluster_0 Starting Material cluster_1 cluster_2 Target Precursor 4-Amino-2-chlorobenzonitrile (CAS 20925-27-3) Product This compound (CAS 380241-58-7) Precursor->Product Electrophilic Aromatic Substitution (Regioselective at C5) Reagent NIS or ICl (Electrophilic Source) Reagent->Precursor

Figure 1: Synthetic pathway illustrating the regioselective iodination driven by the amino group.

Reactivity Profile & Applications

This molecule serves as a "linchpin" intermediate. Its three functional groups allow for sequential, orthogonal modifications, enabling the rapid construction of chemical libraries.

The Iodine Handle (C5) - Cross-Coupling

The C5-Iodine bond is the most reactive site for Palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids introduces a bi-aryl motif. This is the primary route for synthesizing Androgen Receptor Antagonists , where a pyrazole or phenyl ring is attached at C5.

  • Sonogashira Coupling: Reaction with terminal alkynes.

  • Heck Reaction: Reaction with alkenes.

The Amino Handle (C4) - Cyclization

The primary amine is nucleophilic and positioned ortho to the iodine.

  • Heterocycle Formation: Following a cross-coupling at C5 (e.g., introducing an aldehyde or ester), the amine can condense to form fused rings like Quinazolines or Cinnolines .

  • Amide Coupling: Standard acylation to modulate solubility and binding affinity.

The Nitrile Handle (C1) - Transformation

The nitrile group is generally robust but can be activated.

  • Hydrolysis: Conversion to a primary amide (CONH₂) or carboxylic acid (COOH).

  • Pinner Reaction: Conversion to an imidate ester.

  • Reduction: Conversion to a benzylamine.

ReactivityMap Core 4-Amino-2-chloro- 5-iodobenzonitrile Suzuki Suzuki Coupling (Bi-aryl systems) Core->Suzuki Pd(0), Ar-B(OH)2 Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira Pd/Cu, Alkyne Acylation Amide Formation (Linkers) Core->Acylation R-COCl Cyclization Fused Heterocycles (Quinazolines) Core->Cyclization Condensation Hydrolysis Hydrolysis (Amides/Acids) Core->Hydrolysis H3O+ or OH-

Figure 2: Orthogonal reactivity map showing the divergent synthetic utility of the three functional handles.

Case Studies in Drug Development

Androgen Receptor (AR) Modulators

Research into non-steroidal AR antagonists (for prostate cancer treatment) frequently utilizes this scaffold. The 2-chloro-4-cyano motif mimics the electronic properties of steroidal A-rings, while the iodine allows for the attachment of a "tail" (often a pyrazole or substituted phenyl) that extends into the receptor's ligand-binding pocket (LBP) to induce an antagonistic conformation [1].

Kinase Inhibitors

In the design of Tyrosine Kinase Inhibitors (TKIs), the 4-amino-benzonitrile core functions as a hinge-binding motif. The nitrile group can form hydrogen bonds with the backbone residues of the kinase hinge region, while the chlorine atom occupies a hydrophobic gatekeeper pocket, improving selectivity [2].

Safety and Handling

  • Hazards: As an aromatic nitrile, this compound should be treated as toxic if swallowed or inhaled. It may release hydrogen cyanide (HCN) if exposed to strong acids.

  • Sensitization: Halogenated anilines are known skin sensitizers.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the amine or liberation of iodine over long periods. Light sensitive.

References

  • BenchChem. (2025).[5] 2-Amino-4-chloro-5-iodobenzonitrile Structure and Applications. Retrieved from

  • National Institutes of Health (NIH). (2014). Fragment and Structure-Based Drug Discovery for a Class C GPCR. PubMed. Retrieved from

  • ChemicalBook. (2024). This compound Product Profile. Retrieved from

  • Google Patents. (2015). Patent IL238044A: 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile intermediates.[6] Retrieved from

Sources

Physical and chemical properties of 4-Amino-2-chloro-5-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Amino-2-chloro-5-iodobenzonitrile , a critical halogenated aromatic scaffold used in the synthesis of next-generation antibacterial agents and topoisomerase inhibitors.

CAS Registry Number: 380241-58-7 Chemical Formula: C₇H₄ClIN₂ Molecular Weight: 278.48 g/mol [1][2][3]

Executive Summary

This compound is a trisubstituted benzene derivative characterized by a unique "push-pull" electronic architecture. The molecule features an electron-donating amino group (-NH₂) juxtaposed with three electron-withdrawing motifs: a nitrile (-CN), a chlorine atom (-Cl), and an iodine atom (-I).[4] This specific substitution pattern renders the iodine atom highly labile to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), making the compound a high-value scaffold for Fragment-Based Drug Discovery (FBDD) . It serves as a key intermediate in the synthesis of indolyl-containing 4-hydroxy-2-pyridone derivatives, which exhibit potent activity against multidrug-resistant Gram-negative bacteria.

Physicochemical Properties

The physical constants below represent a synthesis of experimental data from homologous series and computational prediction models, as specific experimental values for this intermediate are often proprietary.

PropertyValue / DescriptionConfidence Level
Appearance Off-white to pale yellow crystalline solidHigh (Analogous)
Melting Point >120 °C (Predicted range: 140–160 °C)Medium (Predicted)
Boiling Point ~370 °C (at 760 mmHg)Low (Calculated)
Density 2.07 ± 0.1 g/cm³High (Calculated)
Solubility Soluble in DMSO, DMF, Methanol; Insoluble in WaterHigh
pKa (Amine) ~1.5 – 2.5 (Weakly basic due to EWGs)High (Structural)
LogP ~2.8 – 3.2High (Calculated)
Solubility Profile & Handling

Due to the lipophilic nature of the iodine and chlorine substituents, the compound shows poor aqueous solubility. For biological assays or synthetic reactions, Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the solvents of choice. Stock solutions should be stored at -20°C to prevent oxidative deiodination or hydrolysis of the nitrile.

Structural Analysis & Spectroscopy

The molecule's reactivity is dictated by the specific arrangement of its substituents. The amino group at C4 directs electrophilic substitution to C5 (ortho), but since C5 is already iodinated, the position is "blocked" but primed for metal-catalyzed exchange.

1H NMR Spectral Prediction

The substitution pattern (1-CN, 2-Cl, 4-NH₂, 5-I) results in two para-situated aromatic protons, which typically appear as singlets due to the lack of adjacent protons.

  • Proton A (H6): Located between the Nitrile (C1) and Iodine (C5). Both groups are electron-withdrawing (inductive and anisotropic effects), causing significant deshielding.

    • Predicted Shift:δ 7.80 – 8.00 ppm (s, 1H)

  • Proton B (H3): Located between the Chlorine (C2) and Amine (C4). The strong mesomeric donation (+M) of the amino group shields this proton significantly, counteracting the inductive effect of the chlorine.

    • Predicted Shift:δ 6.80 – 7.00 ppm (s, 1H)

  • Amine Protons (-NH₂): Broad singlet, exchangeable with D₂O.

    • Predicted Shift:δ 5.00 – 6.50 ppm (br s, 2H)

Functional Group Reactivity Map

The following diagram illustrates the distinct reactivity zones of the molecule, guiding synthetic strategy.

ReactivityMap Center 4-Amino-2-chloro- 5-iodobenzonitrile Iodine C5-Iodine: Labile Handle for Pd-Catalyzed Coupling (Suzuki/Sonogashira) Center->Iodine Amine C4-Amine: Nucleophile for Acylation/Alkylation or Heterocycle Formation Center->Amine Nitrile C1-Nitrile: Precursor to Amides, Acids, or Tetrazoles Center->Nitrile Chlorine C2-Chlorine: Steric Blocker & Lipophilicity Enhancer Center->Chlorine Stable

Figure 1: Functional reactivity map highlighting the orthogonal reaction sites.

Synthesis & Manufacturing

The synthesis of this compound typically proceeds via the electrophilic iodination of the commercially available precursor, 4-amino-2-chlorobenzonitrile.

Synthetic Protocol (Iodination)

Reaction Type: Electrophilic Aromatic Substitution (EAS) Reagents: Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS) Solvent: Acetic Acid or DMF

  • Dissolution: Dissolve 4-amino-2-chlorobenzonitrile (1.0 eq) in glacial acetic acid.

  • Addition: Add Iodine Monochloride (1.1 eq) dropwise at room temperature. The amino group activates the ring, directing the iodine to the ortho position (C5). The C3 position is sterically hindered by the adjacent chlorine and less electronically favorable.

  • Quenching: Pour the reaction mixture into ice water containing sodium thiosulfate (to reduce excess iodine).

  • Isolation: Filter the resulting precipitate. The solid is typically recrystallized from ethanol/water to yield the target product.

Synthetic Workflow Diagram

Synthesis Start Precursor: 4-Amino-2-chlorobenzonitrile Intermediate Transition State: Sigma Complex (Ortho-attack relative to NH2) Start->Intermediate Electrophilic Attack Reagents Reagents: ICl (Iodine Monochloride) Glacial Acetic Acid Reagents->Intermediate Product Target: This compound Intermediate->Product -HCl (Re-aromatization)

Figure 2: Electrophilic iodination pathway for the synthesis of the target scaffold.

Applications in Drug Discovery

This molecule is not merely a building block; it is a "privileged structure" in the design of Topoisomerase II inhibitors .

Case Study: Bacterial Topoisomerase Inhibitors

Research published in the Journal of Medicinal Chemistry highlights this compound as a precursor to Indolyl-Containing 4-Hydroxy-2-pyridones .

  • Mechanism: The iodine atom at C5 is utilized in a Suzuki-Miyaura coupling with a vinyl boronate.

  • Transformation: The resulting vinyl group undergoes Ring-Closing Metathesis (RCM) to form an indole core fused to the benzonitrile system.

  • Therapeutic Outcome: The resulting compounds demonstrate potent efficacy against Pseudomonas aeruginosa and E. coli, overcoming traditional fluoroquinolone resistance mechanisms.

Advantages in Medicinal Chemistry
  • Orthogonal Functionalization: The iodine can be replaced (Suzuki coupling) without affecting the nitrile or chlorine, allowing for sequential modification.

  • Lipophilicity Tuning: The chlorine atom increases metabolic stability and membrane permeability (logP modulation).

  • Hydrogen Bonding: The nitrile group can act as a hydrogen bond acceptor in the active site of enzymes (e.g., Androgen Receptor).

Safety & Handling (SDS Summary)

Signal Word: Warning Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent darkening (iodine liberation).

References

  • Discovery and Optimization of Indolyl-Containing 4-Hydroxy-2-Pyridone Type II DNA Topoisomerase Inhibitors. Journal of Medicinal Chemistry, 2018.

  • This compound Product Data. ChemicalBook.

  • Closantel and Related Halogenated Salicylanilides. PubChem Compound Summary.

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 2010.

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Amino-2-chloro-5-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel chemical entities is a foundational requirement. 4-Amino-2-chloro-5-iodobenzonitrile is a highly substituted aromatic compound whose utility as a synthetic intermediate is predicated on the precise arrangement of its functional groups. The presence of an amino group, a nitrile, and two distinct halogens on a benzene ring presents a unique spectroscopic fingerprint. This guide provides a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this molecule. It is designed for researchers and drug development professionals, offering not just data, but the underlying scientific rationale for interpreting the spectral features to ensure structural integrity. Spectroscopic analysis is fundamental for verifying the structure and purity of such molecules, as the electronic environment is heavily influenced by the interplay of electron-donating and electron-withdrawing substituents[1].

Molecular Structure and Predicted Spectroscopic Profile

The structure of this compound contains several key features that will govern its spectroscopic behavior: a 1,2,4,5-tetrasubstituted benzene ring, two aromatic protons, a primary amine (-NH₂), a nitrile group (-C≡N), a chlorine atom, and an iodine atom. The anticipated data is derived from established principles of spectroscopy and comparison with structurally related compounds[2][3][4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules[1]. For this compound, we predict the following features.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is expected to be simple, showing only two signals corresponding to the protons at the C3 and C6 positions.

  • H-3 Proton: This proton is situated between the chloro and amino groups. The electron-donating amino group at the para-position will shield this proton, while the ortho-chloro group will have a deshielding inductive effect. This results in a predicted chemical shift around δ 6.7-6.9 ppm . This signal should appear as a singlet, as there are no adjacent protons for coupling.

  • H-6 Proton: This proton is adjacent to the iodine atom. Iodine's deshielding effect, combined with its position ortho to the nitrile group, will shift this proton further downfield compared to H-3. The predicted chemical shift is around δ 7.5-7.7 ppm . This signal will also appear as a singlet.

  • Amino Protons (-NH₂): The two protons of the amino group will typically appear as a broad singlet. Its chemical shift is highly variable and depends on the solvent, concentration, and temperature, but can be expected in the range of δ 4.5-5.5 ppm .

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, plus the signal for the nitrile carbon.

  • Nitrile Carbon (-C≡N): The carbon of the cyano group is typically found in the range of δ 117-120 ppm [5].

  • Aromatic Carbons:

    • C1 (bearing CN): This quaternary carbon is expected around δ 100-105 ppm , influenced by the adjacent chloro group.

    • C2 (bearing Cl): The direct attachment to chlorine will deshield this carbon significantly, with a predicted shift around δ 138-140 ppm .

    • C3 (bearing H): This carbon will be shielded by the adjacent amino group, with an expected shift around δ 115-118 ppm .

    • C4 (bearing NH₂): The strong electron-donating amino group will cause significant shielding, placing this signal upfield around δ 148-152 ppm .

    • C5 (bearing I): The "heavy atom effect" of iodine is complex, but this carbon is typically found significantly upfield. A predicted shift is in the range of δ 85-90 ppm .

    • C6 (bearing H): This carbon is influenced by the adjacent iodine and the para-nitrile group, leading to a predicted shift around δ 135-138 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying specific functional groups. The IR spectrum of this compound is predicted to show several characteristic absorption bands[6].

  • N-H Stretching: The primary amine will exhibit two distinct, sharp to medium bands in the region of 3450-3300 cm⁻¹ , corresponding to the asymmetric and symmetric stretching vibrations.

  • C≡N Stretching: A sharp, strong absorption band characteristic of an aromatic nitrile group is expected in the range of 2220-2240 cm⁻¹ . Conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic nitriles[7].

  • C=C Stretching: Aromatic ring stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region.

  • N-H Bending: The scissoring vibration of the amino group should be visible around 1620 cm⁻¹ .

  • C-Halogen Stretching: The C-Cl and C-I stretching vibrations are found in the fingerprint region. The C-Cl stretch is expected around 800-700 cm⁻¹ , while the C-I stretch will appear at a lower frequency, typically 600-500 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity[8].

  • Molecular Ion Peak (M⁺): The molecular formula is C₇H₄ClIN₂. The calculated monoisotopic mass is approximately 277.92 g/mol . A key feature will be the isotopic pattern of the molecular ion. Chlorine has two major isotopes, ³⁵Cl (100%) and ³⁷Cl (~32%), and iodine is monoisotopic (¹²⁷I). Therefore, the mass spectrum should show two distinct molecular ion peaks:

    • M⁺ at m/z ~278 (corresponding to the ³⁵Cl isotope)

    • M+2 peak at m/z ~280 (corresponding to the ³⁷Cl isotope) with an intensity of approximately one-third of the M⁺ peak.

  • Key Fragmentation Patterns: Electron Ionization (EI) would likely induce fragmentation. Predicted key fragments include:

    • [M-I]⁺: Loss of the iodine atom (127 Da) would be a major fragmentation pathway, resulting in a significant peak at m/z ~151/153 .

    • [M-Cl]⁺: Loss of the chlorine atom (35/37 Da) would yield a peak at m/z ~243 .

    • [M-HCN]⁺: Loss of hydrogen cyanide (27 Da) from the molecular ion is another common pathway for benzonitriles.

Data Summary

The predicted spectroscopic data is summarized in the table below for quick reference.

Spectroscopic Technique Feature Predicted Value Causality / Notes
¹H NMR H-3δ 6.7-6.9 ppm (singlet)Shielded by para-NH₂ group.
H-6δ 7.5-7.7 ppm (singlet)Deshielded by ortho-CN and adjacent I.
-NH₂δ 4.5-5.5 ppm (broad singlet)Variable shift, dependent on solvent and concentration.
¹³C NMR -C≡Nδ 117-120 ppmTypical range for aromatic nitriles.
C-Iδ 85-90 ppmHeavy atom effect of iodine causes significant shielding.
C-Clδ 138-140 ppmDeshielding effect of the electronegative chlorine atom.
C-NH₂δ 148-152 ppmStrong shielding from the electron-donating amino group.
IR N-H stretch3450-3300 cm⁻¹ (two bands)Asymmetric and symmetric stretching of the primary amine.
C≡N stretch2220-2240 cm⁻¹ (sharp, strong)Characteristic absorption for a conjugated nitrile.
C-Cl stretch800-700 cm⁻¹Located in the fingerprint region.
MS (EI) Molecular Ion [M]⁺m/z ~278Corresponds to the ³⁵Cl isotope.
Isotope Peak [M+2]⁺m/z ~280 (~33% intensity)Confirms the presence of one chlorine atom.
Major Fragmentm/z ~151/153Corresponds to the loss of an iodine atom ([M-I]⁺).

Experimental Protocols

To validate the predicted data, the following standard operating procedures should be employed.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube[9].

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity[9].

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard one-pulse sequence. Key parameters include a spectral width of 0-12 ppm, 16-64 scans, and a relaxation delay of 1-5 seconds[9].

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (0-200 ppm) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H) or an internal standard like TMS[9].

IR Spectroscopy Protocol (ATR-FTIR)
  • Sample Preparation: Place a small, powdered amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Collection: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹[6].

  • Data Processing: Perform an ATR correction if necessary and label the significant peaks.

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Injection: Inject 1 µL of the solution into the GC inlet, typically set to 250°C in splitless mode[8].

    • Carrier Gas: Use Helium at a constant flow of 1.0 mL/min[8].

    • Oven Program: A suitable temperature program would be: hold at 100°C for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes[8].

  • MS Method:

    • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV[8].

    • Mass Range: Scan a mass range of m/z 50-350 to ensure capture of the molecular ion and key fragments[8].

  • Data Analysis: Extract the mass spectrum from the total ion chromatogram (TIC) at the retention time corresponding to the compound. Analyze the molecular ion and the fragmentation pattern[8].

Visualizations

Diagrams are essential for visualizing molecular structure and analytical workflows.

Caption: Structure of this compound.

Sample Sample: this compound NMR NMR Analysis (¹H, ¹³C) Sample->NMR IR IR Analysis (FTIR-ATR) Sample->IR MS MS Analysis (GC-MS) Sample->MS Data_NMR NMR Spectra: - Chemical Shifts - Coupling Patterns NMR->Data_NMR Data_IR IR Spectrum: - Functional Group  Frequencies IR->Data_IR Data_MS Mass Spectrum: - Molecular Ion (m/z) - Isotope Pattern - Fragmentation MS->Data_MS Verification Structural Verification & Purity Assessment Data_NMR->Verification Data_IR->Verification Data_MS->Verification

Caption: Workflow for Spectroscopic Structural Verification.

Conclusion

References

  • BenchChem. (n.d.). 4-Amino-2-chlorobenzonitrile.
  • Sigma-Aldrich. (n.d.). 4-Iodobenzonitrile.
  • SpectraBase. (n.d.). 4-Iodobenzonitrile.
  • BenchChem. (2025). A Comparative Guide to the ¹H NMR Spectrum of 2-Amino-4-chloro-5-methylbenzonitrile and Related Compounds.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • BenchChem. (2025). A Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers.
  • Thermo Fisher Scientific. (n.d.). 2-Amino-4-chlorobenzonitrile, 99%.
  • Cernicharo, J., et al. (2021). Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. Astronomy & Astrophysics, 646, L3.
  • Jaishetty, N., et al. (2016). Trace Level Quantification of (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. Scientia Pharmaceutica, 84(3), 456-466.
  • Ahmed, B., et al. (2021). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • Sigma-Aldrich. (n.d.). 2-Iodobenzonitrile.
  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • Cernicharo, J., et al. (2021). Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. DSpace@MIT.
  • CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl. (2012).
  • Pérez-Salas, F., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics.
  • BenchChem. (2025). Comparative Analysis of 2-Amino-4-methoxy-5-nitrobenzonitrile and its Analogue by Mass Spectrometry.
  • Wang, X., & Huang, X. (2004). [Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone]. Guang Pu Xue Yu Guang Pu Fen Xi, 24(5), 573-575.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • ChemicalBook. (n.d.). 4-Aminobenzonitrile(873-74-5) 1H NMR spectrum.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • PubChem. (n.d.). 4-Amino-2-ethyl-5-iodobenzonitrile.
  • Thermo Scientific Chemicals. (n.d.). 4-Amino-2-chlorobenzonitrile, 97+%. Retrieved from Thermo Scientific Chemicals Website.
  • ChemicalBook. (n.d.). 4-Aminobenzonitrile(873-74-5) IR Spectrum.

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An In-Depth Technical Guide to the Solubility of 4-Amino-2-chloro-5-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of 4-Amino-2-chloro-5-iodobenzonitrile, a compound of interest for researchers, scientists, and professionals in drug development. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this document outlines the foundational principles, predictive strategies, and detailed experimental protocols necessary to determine its solubility profile. Our approach is grounded in established physicochemical principles and validated analytical methodologies, ensuring a robust and reproducible scientific process.

Introduction to this compound

This compound is a halogenated aromatic nitrile. Its molecular structure, featuring an amino group, a cyano group, and two different halogen substituents (chloro and iodo), suggests a molecule with diverse potential applications in medicinal chemistry and materials science. Halogenated benzonitriles are valuable precursors and intermediates in the synthesis of various organic compounds.[1][2] The amino and cyano functionalities provide sites for further chemical modifications, making this compound a potentially versatile building block for the synthesis of novel therapeutic agents and functional materials.

Understanding the solubility of this compound is a critical first step in its practical application. Solubility impacts every stage of the research and development process, from reaction kinetics and purification to formulation and bioavailability. This guide will provide the theoretical framework and practical steps to comprehensively characterize the solubility of this compound in a range of common laboratory solvents.

Physicochemical Properties

A molecule's physicochemical properties are the primary determinants of its solubility. For this compound, these properties can be inferred from its structure and from data available for similar compounds.

PropertyValue/InformationSource/Method
Molecular Formula C₇H₄ClIN₂Calculated
Molecular Weight 306.48 g/mol Calculated
Appearance Likely a solid at room temperatureInferred from similar compounds[3]
Melting Point Not specified, but related compounds like 4-Amino-2-chlorobenzonitrile have a melting point of 116-118 °C.[1]Inferred
Polarity Expected to be moderately polar due to the presence of amino and cyano groups, but the aromatic ring and halogen substituents contribute to its nonpolar character.Structural Analysis
Hydrogen Bonding The amino group can act as a hydrogen bond donor, while the nitrogen of the cyano group can act as a hydrogen bond acceptor.Structural Analysis
Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we can predict its solubility based on the following considerations:

  • Polar Solvents:

    • Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding with the amino group of the compound. The polarity of these solvents will also interact favorably with the polar cyano and amino groups. However, the bulky, nonpolar iodobenzonitrile core may limit solubility.

    • Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are polar and can interact with the dipole moment of the molecule but cannot donate hydrogen bonds. They are often good solvents for a wide range of organic compounds.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents are unlikely to be good solvents for this compound due to the presence of the polar amino and cyano groups. The nonpolar interactions with the aromatic ring and halogen atoms will likely not be strong enough to overcome the crystal lattice energy of the solid.

Solvent Selection Strategy

A systematic approach to solvent selection is crucial for efficiently determining the solubility profile of this compound. The following diagram illustrates a logical workflow for selecting an appropriate range of solvents for testing.

Solvent_Selection cluster_SolventClasses Solvent Classes cluster_Examples Example Solvents Polar Protic Polar Protic Water Water Polar Protic->Water e.g. Ethanol Ethanol Polar Protic->Ethanol e.g. Methanol Methanol Polar Protic->Methanol e.g. Polar Aprotic Polar Aprotic DMSO DMSO Polar Aprotic->DMSO e.g. DMF DMF Polar Aprotic->DMF e.g. Acetonitrile Acetonitrile Polar Aprotic->Acetonitrile e.g. Nonpolar Nonpolar Hexane Hexane Nonpolar->Hexane e.g. Toluene Toluene Nonpolar->Toluene e.g.

Caption: A logical workflow for selecting a diverse range of solvents for solubility testing.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the solubility of this compound in a selected range of solvents at a specified temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant, moderate speed within a temperature-controlled environment (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours). This duration should be determined empirically to ensure that the concentration of the dissolved solid no longer changes over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

Workflow for Experimental Solubility Determination:

Solubility_Workflow Start Start: Add excess solid to solvent Equilibrate Equilibrate with shaking at constant temperature Start->Equilibrate Settle Allow excess solid to settle Equilibrate->Settle Filter Filter supernatant to remove undissolved solid Settle->Filter Dilute Dilute filtered sample Filter->Dilute Analyze Quantify concentration using analytical method Dilute->Analyze End End: Calculate solubility Analyze->End

Caption: A step-by-step workflow for the experimental determination of solubility.

Analytical Quantification Methods

Accurate quantification of the dissolved this compound is essential for obtaining reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and robust method for this purpose.

General HPLC Method Development Parameters:

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically effective for eluting compounds of moderate polarity.

  • Detection: The UV absorbance should be monitored at a wavelength where the compound exhibits maximum absorbance (λmax). This can be determined using a UV-Vis spectrophotometer.

  • Calibration: A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

Analytical method validation should be performed to ensure linearity, accuracy, and precision.[4]

Data Presentation and Interpretation

Solubility data should be presented in a clear and standardized format to allow for easy comparison across different solvents. A tabular format is recommended.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
DMSO25Experimental ValueCalculated Value
Hexane25Experimental ValueCalculated Value

The interpretation of these results will provide valuable insights into the behavior of this compound in different chemical environments, guiding its use in synthesis, purification, and formulation.

Conclusion

References

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Introduction: The Critical Role of Purity in a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity and Assay of 4-Amino-2-chloro-5-iodobenzonitrile

This compound is a highly functionalized aromatic compound, serving as a key building block in the synthesis of complex pharmaceutical agents and research chemicals. Its structure, featuring amino, chloro, iodo, and nitrile groups, offers multiple reactive sites for medicinal chemists to elaborate into sophisticated molecular architectures.[1][2] The presence of the iodine atom, for instance, makes it an excellent substrate for cross-coupling reactions like Suzuki or Sonogashira couplings, which are fundamental in modern drug discovery for creating carbon-carbon bonds.[3]

Given its role as a precursor to active pharmaceutical ingredients (APIs), the purity and precise assay of this compound are not mere quality control metrics; they are fundamental to the safety, efficacy, and reproducibility of the final drug product. Impurities, which can arise from starting materials, synthetic by-products, or degradation, can have unintended pharmacological or toxicological effects.[4] Therefore, a multi-faceted analytical approach is required to establish a comprehensive quality profile for this intermediate. This guide provides a framework for the rigorous analytical characterization of this compound, grounded in established principles and methodologies.

An Integrated Strategy for Analytical Characterization

A robust assessment of this compound relies on an orthogonal testing strategy, where multiple analytical techniques with different scientific principles are employed. This ensures that all aspects of the compound's identity, purity, and strength are thoroughly evaluated. The workflow below illustrates this integrated approach.

G cluster_0 Identity Confirmation cluster_1 Purity & Assay Determination NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (LC-MS or GC-MS) FTIR FTIR Spectroscopy HPLC HPLC / UPLC (Purity, Assay) Assay_Report Assay_Report HPLC->Assay_Report Assay vs. Reference (e.g., 100.1% w/w) Purity_Report Purity_Report HPLC->Purity_Report Purity Profile (e.g., 99.8% area) GC GC-MS (Residual Solvents, Volatile Impurities) EA Elemental Analysis (Confirmatory) Sample Sample Batch of This compound Sample->NMR Structural Verification Sample->MS Structural Verification Sample->FTIR Structural Verification Sample->HPLC Quantitative Analysis Sample->GC Quantitative Analysis Sample->EA Quantitative Analysis

Caption: Integrated analytical workflow for this compound.

Part 1: Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and assay of non-volatile organic intermediates like this compound.[5][6][7] Its high resolution allows for the separation of the main component from closely related impurities.

Expert Rationale for Method Development

A reverse-phase (RP-HPLC) method is the logical choice due to the predominantly non-polar character of the substituted aromatic ring. A C18 stationary phase offers robust retention and separation capabilities for this class of molecules. The mobile phase, a gradient of an organic solvent (like acetonitrile) and an aqueous buffer, is optimized to achieve a balance between retention of the main peak and elution of all potential impurities within a reasonable runtime. The addition of a small amount of acid (e.g., phosphoric or formic acid) to the aqueous phase protonates the amino group, which sharpens peak shape and improves reproducibility.[8]

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation: An HPLC or UPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound reference standard and sample into separate 50 mL volumetric flasks.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent). This yields a concentration of ~0.5 mg/mL.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for resolving aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifier for peak shaping.
Mobile Phase B AcetonitrileStrong organic solvent for elution.
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-35 min: 30% BEnsures separation of early and late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 254 nmAromatic compounds strongly absorb at this wavelength.
Injection Vol. 10 µLStandard volume for good sensitivity.
  • Data Analysis:

    • Purity: Determined by the area percent method. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100%. A PDA detector is invaluable here, as it can perform peak purity analysis to ensure the main peak is not co-eluting with an impurity.[9]

    • Assay (w/w %): Calculated by comparing the peak area of the sample to that of a well-characterized reference standard of known purity.

    Assay % = (Area_Sample / Area_Std) * (Conc_Std / Conc_Sample) * Purity_Std

Self-Validation and Trustworthiness

Before analyzing any samples, the system's suitability must be verified. This involves injecting the reference standard multiple times (e.g., n=5) and ensuring that parameters like retention time repeatability (%RSD < 1%), peak area repeatability (%RSD < 2%), theoretical plates (>2000), and tailing factor (0.8 - 1.5) are within acceptable limits as defined by internal SOPs or regulatory guidance like ICH Q2(R2).[10][11]

Part 2: Spectroscopic Confirmation of Identity

While chromatography quantifies purity, it does not definitively confirm the molecular structure. Spectroscopic methods are essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: Provides information on the number and environment of protons. For this compound, one would expect to see two distinct signals in the aromatic region (likely singlets due to the substitution pattern) and a broad signal for the -NH₂ protons.[12]

  • ¹³C NMR: Shows the number of unique carbon atoms. The spectrum would display signals for the seven different carbons in the molecule, with the nitrile carbon (-CN) appearing significantly downfield (~115-120 ppm).

Experimental Protocol: ¹H NMR Spectroscopy [12]

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for solubilizing polar compounds and observing exchangeable -NH₂ protons).

  • Instrument Setup: Use a 400 MHz or higher spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Data Acquisition: Acquire the spectrum using a standard one-pulse sequence. Key parameters include a spectral width of 0-12 ppm, 16-64 scans for good signal-to-noise, and a relaxation delay of 1-5 seconds.

  • Interpretation: The resulting spectrum must be consistent with the proposed structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and reliable technique to confirm the presence of key functional groups.

  • Expected Absorptions:

    • N-H stretch: A pair of bands around 3300-3500 cm⁻¹ for the primary amine.

    • C≡N stretch: A sharp, intense band around 2220-2240 cm⁻¹.[13]

    • C=C stretch: Bands in the 1400-1600 cm⁻¹ region for the aromatic ring.

    • C-Cl and C-I stretches: Found in the fingerprint region (<1000 cm⁻¹).

The presence of all these characteristic bands provides strong collaborative evidence for the compound's identity.

Part 3: Mass Spectrometry for Definitive Identification

Mass Spectrometry (MS) provides the molecular weight of the compound and, through fragmentation patterns, further structural information. It is exceptionally useful for identifying unknown impurities.[6][14]

G cluster_synthesis Potential Synthesis & Impurity Sources SM Starting Material (4-Amino-2-chlorobenzonitrile) Product Main Product (this compound) SM->Product ImpurityA Impurity A (Unreacted SM) SM->ImpurityA Incomplete Reaction Reagent Iodinating Reagent (e.g., I₂, NIS) Reagent->Product ImpurityB Impurity B (Isomeric Product, e.g., 4-Amino-2-chloro-3-iodobenzonitrile) Product->ImpurityB Lack of Regioselectivity ImpurityC Impurity C (Degradation Product) Product->ImpurityC Instability

Caption: Relationship between synthesis and potential impurities.

Methodology: LC-MS

Coupling the HPLC system to a mass spectrometer (LC-MS) is the most powerful approach. As peaks elute from the column, they are ionized (e.g., by Electrospray Ionization - ESI) and their mass-to-charge ratio (m/z) is determined.

  • Expected Molecular Ion: For C₇H₄ClIN₂, the expected monoisotopic mass is approximately 277.91 g/mol . The MS would show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl/³⁷Cl) and iodine.

  • Impurity Identification: Any minor peaks in the chromatogram can be analyzed by the mass spectrometer. Their molecular weight can provide immediate clues to their identity (e.g., a peak with the mass of the starting material or a di-iodinated product).

Conclusion: A Commitment to Quality

The purity and assay of this compound are not defined by a single measurement but by a confluence of evidence from orthogonal analytical techniques. A combination of high-resolution chromatography (HPLC) for quantification and powerful spectroscopic methods (NMR, MS, FTIR) for identity confirmation provides the comprehensive characterization required for this critical pharmaceutical intermediate. Adherence to rigorous protocols and system suitability checks ensures that the data generated is not only accurate but also trustworthy, forming a solid foundation for the development of safe and effective medicines.

References

  • SIELC Technologies. (2018, May 16). 4-Amino-2-chlorobenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
  • Amfinecom. (n.d.). Mastering the Synthesis: A Deep Dive into 2-Amino-5-Iodobenzonitrile Applications. Retrieved from [Link]

  • PubChem. (n.d.). 4-Iodobenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-ethyl-5-iodobenzonitrile. Retrieved from [Link]

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2011, August 8). FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile. Retrieved from [Link]

  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732.
  • iRAISE. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Chromatography Online. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • Google Patents. (n.d.). DE3340348A1 - Process for the preparation of (4-amino-2-chloro-5-alkylphenyl)- alpha -(4-chlorophenyl)-acetonitrile.
  • National Institutes of Health (NIH). (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

  • U.S. Food & Drug Administration (FDA). (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Google Patents. (n.d.). IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).
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  • MDPI. (n.d.). Supplementary Information Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amidation. Retrieved from [Link]

  • Chromatography Online. (n.d.). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]

  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates? Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl]... Retrieved from [Link]

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A Comprehensive Technical Guide to 4-Amino-2-chloro-5-iodobenzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide serves as a crucial resource for researchers, scientists, and professionals engaged in drug discovery and development. It provides a comprehensive overview of 4-Amino-2-chloro-5-iodobenzonitrile, a key building block in medicinal chemistry, covering its commercial availability, synthesis, analytical characterization, and applications. This guide is designed to empower you with the technical knowledge and practical insights necessary to effectively utilize this versatile compound in your research endeavors.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound (CAS No. 380241-58-7) is a trifunctional aromatic compound of significant interest in the synthesis of complex heterocyclic molecules for pharmaceutical applications.[1] Its structure, featuring an amino group, a chloro substituent, and an iodo atom on a benzonitrile core, presents multiple reactive sites for strategic chemical modifications. The presence of both electron-donating (amino) and electron-withdrawing (chloro, iodo, and nitrile) groups influences its reactivity and makes it a valuable precursor for a diverse range of chemical transformations, particularly in the construction of kinase inhibitors and other targeted therapeutics.[2][3]

The nitrile group, a common pharmacophore in many approved drugs, can participate in various chemical reactions and often contributes to improved pharmacokinetic properties of the final molecule.[4] The chloro and iodo substituents provide handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide array of molecular fragments. This versatility makes this compound a sought-after intermediate for building libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[5][6]

Commercial Availability and Procurement

For researchers requiring immediate access to this compound, several reputable chemical suppliers offer this compound in various purities and quantities. Sourcing high-quality starting materials is a critical first step in any synthetic endeavor, ensuring the reliability and reproducibility of experimental results.

SupplierCAS NumberPurityAvailable QuantitiesPrice (USD)
Aceschem380241-58-7≥ 95%5 g$830.00
Synblock380241-58-7≥ 98%Inquire for detailsInquire for details
King Scientific380241-58-795%1 gInquire for details

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.[1][5][7]

Synthesis of this compound: A Proposed Synthetic Pathway

While several synthetic routes can be envisioned for the preparation of this compound, a practical and scalable approach can be adapted from the well-established synthesis of related aminobenzonitriles.[8] The following proposed four-step synthesis, starting from 2-amino-4-chlorobenzoic acid, offers a logical and efficient pathway.

Synthesis_of_this compound cluster_0 Step 1: Chlorination cluster_1 Step 2: Acid Chloride Formation cluster_2 Step 3: Amidation cluster_3 Step 4: Dehydration & Iodination A 2-Amino-4-chlorobenzoic Acid B 2-Amino-4,5-dichlorobenzoic Acid A->B SO2Cl2 C 2-Amino-4,5-dichlorobenzoyl Chloride B->C SOCl2 D 2-Amino-4,5-dichlorobenzamide C->D NH4OH E This compound D->E 1. P2O5 2. NIS, TFA

Figure 1: Proposed four-step synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of 2-Amino-4,5-dichlorobenzoic Acid

  • To a stirred solution of 2-amino-4-chlorobenzoic acid in a suitable inert solvent (e.g., dichloromethane), add sulfuryl chloride (SO₂Cl₂) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization to yield 2-amino-4,5-dichlorobenzoic acid.

Step 2: Synthesis of 2-Amino-4,5-dichlorobenzoyl Chloride

  • Reflux a mixture of 2-amino-4,5-dichlorobenzoic acid and thionyl chloride (SOCl₂) for 2-4 hours.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2-amino-4,5-dichlorobenzoyl chloride can be used in the next step without further purification.

Step 3: Synthesis of 2-Amino-4,5-dichlorobenzamide

  • Add the crude 2-amino-4,5-dichlorobenzoyl chloride dropwise to a cooled (0 °C) concentrated ammonium hydroxide solution.

  • Stir the mixture vigorously for 1-2 hours.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 2-amino-4,5-dichlorobenzamide.

Step 4: Synthesis of this compound

  • Heat a mixture of 2-amino-4,5-dichlorobenzamide and phosphorus pentoxide (P₂O₅) under vacuum to effect dehydration to the corresponding benzonitrile.

  • Dissolve the resulting crude 2-amino-4,5-dichlorobenzonitrile in trifluoroacetic acid (TFA).

  • Add N-iodosuccinimide (NIS) portion-wise to the solution and stir at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography on silica gel to afford this compound.

Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is paramount for its successful application in synthesis. A combination of spectroscopic and chromatographic techniques should be employed for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit characteristic signals for the aromatic protons and the amino protons.[9]

  • Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two non-equivalent protons on the benzene ring. The deshielding effect of the iodo and nitrile groups will influence their chemical shifts.

  • Amino Protons: A broad singlet corresponding to the two amino protons is expected, the chemical shift of which can be solvent-dependent.

General ¹H NMR Protocol:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of this compound and for monitoring reaction progress. A reverse-phase HPLC method is generally suitable for this type of compound.

Proposed HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.[11][12]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

This method should provide good separation of the target compound from potential impurities and starting materials.

Applications in Drug Discovery: A Key Intermediate for Targeted Therapies

The trifunctional nature of this compound makes it a valuable building block in the synthesis of a wide range of biologically active molecules. Its utility is particularly evident in the development of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.

A notable example of the application of a structurally related compound is in the synthesis of Rilpivirine , a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV infection.[13] The synthesis of a key intermediate of Rilpivirine involves the reaction of a substituted aminobenzonitrile with a pyrimidine derivative.[13] This highlights the importance of the aminobenzonitrile scaffold in the construction of complex heterocyclic drugs.

Furthermore, the iodo-substituent on this compound can serve as a precursor for the introduction of various functionalities through cross-coupling reactions, enabling the exploration of a broad chemical space in the search for novel drug candidates.[3]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound may be obtained from the supplier, general guidelines for handling iodinated aromatic amines should be followed.[14][15][16][17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important and versatile building block for medicinal chemists and drug development professionals. Its commercial availability, coupled with a plausible synthetic route and well-defined analytical characterization methods, makes it an accessible and valuable tool for the synthesis of novel therapeutic agents. This in-depth technical guide provides the foundational knowledge and practical insights necessary to confidently and effectively incorporate this key intermediate into your research and development programs.

References

  • Google Patents. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
  • King Scientific. This compound. [Link]

  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]

  • Google Patents. DE3340348A1 - Process for the preparation of (4-amino-2-chloro-5-alkylphenyl)- alpha -(4-chlorophenyl)-acetonitrile.
  • PubMed. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. [Link]

  • SKC Inc. SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. [Link]

  • SpectraBase. 4-Iodobenzonitrile. [Link]

  • FDA Global Substance Registration System. 4-AMINO-2-CHLOROBENZONITRILE. [Link]

  • Google Patents. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).
  • Google Patents.
  • Chemical-Konomics. Drug Discovery - Inhibitor. [Link]

  • Google Patents. (12) United States Patent. [Link]

  • ResearchGate. Synthesis of 2-Amino-5-chlorobenzonitrile. [Link]

  • MDPI. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Google Patents.
  • ResearchGate. Analysis of halonitriles in drinking water using solid-phase microextraction and gas chromatography-mass spectrometry. [Link]

  • PubMed Central. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. [Link]

  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. [Link]

  • Google Patents. PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS - European Patent Office - EP 3404032 B1. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • The University of Vermont. Iodinations: Standard Operating Procedures. [Link]

  • Shimadzu. C190-E094A_Tips for practical HPLC analysis. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

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Safety and Handling Precautions for 4-Amino-2-chloro-5-iodobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-2-chloro-5-iodobenzonitrile (CAS: 380241-58-7) is a densely functionalized aromatic intermediate frequently utilized in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive heterocycles.[1][2][3][4] Its structure features a labile carbon-iodine bond, a nucleophilic amine, and an electrophilic nitrile group, making it a versatile but reactive scaffold.

This guide addresses the specific safety challenges posed by this compound, including its potential for cyanide release under extreme conditions, photosensitivity due to the aryl iodide moiety, and acute toxicity associated with halogenated anilines. The protocols defined here are designed for researchers requiring high-fidelity safety standards in drug discovery environments.

Chemical Profile & Hazard Identification

Physicochemical Properties

Understanding the physical nature of the compound is the first line of defense.

PropertyDescriptionRelevance to Safety
CAS Number 380241-58-7Unique identifier for inventory and emergency lookup.
Molecular Formula C₇H₄ClIN₂High halogen content implies heavy atom density and potential for toxic halide byproducts during combustion.
Molecular Weight 278.48 g/mol Heavy solid; dust settling time may be faster than lighter organics, but inhalation risk remains.
Physical State Solid (Powder/Crystalline)Dust explosion hazard and inhalation risk.
Solubility DMSO, DMF, MethanolHandling in solution requires solvent-specific glove compatibility (e.g., DMSO penetrates nitrile).
Lability Light Sensitive The C–I bond is weak (~57 kcal/mol). Photolytic cleavage generates radicals and free iodine.
GHS Classification & Mechanistic Hazards

The following classification is derived from structural analogs and available safety data for halogenated aminobenzonitriles.

  • Acute Toxicity (Oral) - Category 3/4 (H301/H302): Anilines can induce methemoglobinemia, interfering with oxygen transport in the blood.

  • Skin/Eye Irritation - Category 2 (H315, H319): The basic amine and electrophilic halogenated ring can cause contact dermatitis and severe eye irritation.

  • Specific Target Organ Toxicity (STOT-SE) - Category 3 (H335): Inhalation of dust irritates the upper respiratory tract.

Critical Warning - Cyanide Potential: While the nitrile group (-CN) is covalently bonded and generally stable, thermal decomposition (fire) or reaction with strong acids can release Hydrogen Cyanide (HCN) gas.

Engineering Controls & Personal Protective Equipment (PPE)

The "Barrier" Strategy

Reliance on PPE alone is insufficient. The primary barrier must be engineering controls.

  • Primary Containment: All weighing and open-vessel manipulations must occur inside a certified Chemical Fume Hood or Powder Weighing Station with a face velocity of 0.3–0.5 m/s.

  • Light Protection: Use amber glassware or wrap reaction vessels in aluminum foil to prevent photodeiodination, which can degrade the reagent and release toxic iodine vapor.

PPE Selection Matrix

Glove selection is critical. Standard nitrile gloves may degrade rapidly if the compound is dissolved in polar aprotic solvents (DMSO/DMF).

TaskGlove MaterialThicknessBreakthrough Time
Solid Weighing Nitrile (Double Gloving recommended)> 0.11 mm> 480 min (Solid state)
Solution (DMSO/DMF) Butyl Rubber or Laminate (Silver Shield®)> 0.3 mm> 480 min
Solution (MeOH/DCM) Nitrile (Splash protection only)> 0.11 mmChange immediately upon splash

Operational Protocols: Storage & Handling

Workflow Visualization

The following diagram outlines the logical decision-making process for safe handling, emphasizing the prevention of cross-contamination and exposure.

HandlingWorkflow cluster_precaution Critical Precaution Start Start: Reagent Retrieval Check Check Environment: Amber Glass? Fume Hood On? Start->Check Check->Start Fail (Correct Setup) Weighing Weighing Protocol: 1. Anti-static gun usage 2. Use closed weighing boat 3. Clean balance immediately Check->Weighing Pass Solubilization Solubilization: Add solvent (DMSO/DMF) *Avoid Acetone (Schiff base risk)* Weighing->Solubilization Reaction Reaction Setup: Inert Atmosphere (N2/Ar) Protect from Light Solubilization->Reaction Warning Avoid Strong Acids (HCN Release Risk) Solubilization->Warning Incompatibility Waste Disposal: Segregated Halogenated Waste Reaction->Waste

Figure 1: Safe handling workflow emphasizing light protection and incompatibility avoidance.

Specific Handling Instructions
  • Anti-Static Measures: Halogenated aromatic powders are often static-prone. Use an anti-static gun or ionizer during weighing to prevent "flying powder" which increases inhalation risk.

  • Solvent Compatibility:

    • Avoid Acetone: The primary amine (-NH₂) can react with ketones (like acetone) to form imines (Schiff bases), altering the chemical identity and potentially changing toxicity profiles.

    • Preferred Solvents: DMSO, DMF, or Ethanol.

  • Inert Atmosphere: Store under Nitrogen or Argon. Oxygen can slowly oxidize the amine; moisture can hydrolyze the nitrile (slowly) or affect the iodine stability.

Emergency Response & First Aid

Decontamination Logic

In the event of exposure, immediate action is required to minimize systemic absorption (methemoglobinemia risk) and chemical burns.

  • Skin Contact:

    • Brush: Gently brush off dry powder (do not wet initially if amount is large to avoid spreading a concentrated solution).

    • Rinse: Flush with copious water for 15 minutes.

    • Neutralize: Do not use neutralizing agents (acids/bases) on skin; use mild soap only.

  • Eye Contact: Immediate irrigation is vital.[5][6] The crystalline nature can cause mechanical abrasion alongside chemical irritation.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel. Monitor for signs of cyanosis (blue lips/fingernails) which indicates methemoglobinemia.

Fire Fighting & Decomposition Products

Fire Class: Class B/C (Chemical Fire). Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use water jet (scatters the chemical).

Hazardous Combustion Products:

  • Hydrogen Iodide (HI) / Iodine (I₂): Corrosive, purple vapors.

  • Hydrogen Chloride (HCl): Corrosive acid gas.

  • Hydrogen Cyanide (HCN): Highly toxic gas formed from the nitrile moiety under incomplete combustion.

  • Nitrogen Oxides (NOx): Respiratory irritants.

Emergency Decision Tree

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Spill Spill (< 5g) Type->Spill LargeSpill Large Spill (> 5g) or Fire Type->LargeSpill Exposure Personnel Exposure Type->Exposure ActionSpill 1. Evacuate hood area 2. Don double nitrile gloves + P100 mask 3. Cover with wet paper towels 4. Scoop to waste Spill->ActionSpill ActionFire 1. EVACUATE LAB 2. Pull Alarm 3. Do not fight fire (HCN risk) LargeSpill->ActionFire ActionExp 1. Remove contaminated clothing 2. Drench shower (15 min) 3. Seek ER (Mention Aniline/Nitrile) Exposure->ActionExp

Figure 2: Emergency response decision matrix distinguishing between minor spills and critical incidents.

Waste Disposal & Regulatory Compliance

Waste Segregation
  • Stream: Halogenated Organic Waste.

  • Labeling: Must be labeled "Toxic," "Irritant," and "Contains Iodine/Nitrile."

  • Treatment: Do not mix with strong acids (risk of HCN evolution) or strong oxidizers (risk of exothermic reaction).[5]

Regulatory Status
  • TSCA (USA): Likely R&D Exemption only. Not for commercial use without PMN.

  • Transport (DOT/IATA):

    • UN Number: UN 3439[5]

    • Proper Shipping Name: NITRILES, SOLID, TOXIC, N.O.S. (this compound)

    • Class: 6.1

    • Packing Group: III

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10456108, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Nitriles. 29 CFR 1910.1000. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 4-amino-2-chlorobenzonitrile. Retrieved from [Link]

Sources

Potential biological activities of 4-Amino-2-chloro-5-iodobenzonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffolds for Next-Generation Antibacterials & Kinase Inhibitors[1][2]

Executive Summary

4-Amino-2-chloro-5-iodobenzonitrile (CAS 380241-58-7) represents a high-value "privileged scaffold" in medicinal chemistry, specifically engineered for the synthesis of fused heterocyclic systems.[1][2] Unlike generic building blocks, this molecule possesses a dense functionalization pattern—comprising an aryl iodide, a nitrile, an amine, and a chlorine substituent—that enables orthogonal chemoselective transformations.[1]

Its primary biological utility lies in the development of Type II DNA Topoisomerase Inhibitors , a critical class of therapeutics designed to combat Multi-Drug Resistant (MDR) Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii).[1] Furthermore, its structural topology serves as a precursor for 6-iodo-4-anilinoquinazolines and indoles , motifs central to EGFR kinase inhibition in oncology.[1]

This guide provides a technical deep-dive into the synthetic utility, biological potential, and experimental protocols for leveraging this scaffold in drug discovery.[1]

Chemical Architecture & SAR Analysis

The versatility of this compound stems from its ability to serve as a "linchpin" for divergent synthesis. Each functional group plays a distinct role in the Structure-Activity Relationship (SAR) of the final bioactive derivatives.

Functional GroupPositionChemical RoleBiological Impact (in Derivatives)
Iodine C-5Reactive Handle: Primary site for Pd-catalyzed cross-coupling (Sonogashira, Suzuki, Stille).[3][1]Allows attachment of hydrophobic tails or solubilizing groups essential for binding pocket occupancy (e.g., hydrophobic pocket of GyrB).[1]
Amine C-4Nucleophile: Participates in cyclization reactions (e.g., to form indoles or quinazolines).[1]Forms critical hydrogen bonds with active site residues (e.g., Asp/Glu in kinase hinges).[1]
Nitrile C-1Electrophile/Precursor: Can be hydrolyzed to amides/acids or reduced to amines; essential for closing pyrimidine rings.[1]Often converted to carboxamides that interact with water networks or specific backbone carbonyls.[1]
Chlorine C-2Steric/Electronic Modulator: Provides metabolic stability (blocks oxidation) and lipophilicity.[3][1]Fills small hydrophobic pockets (e.g., the ribose pocket in ATP-binding sites) and induces beneficial conformational twist.[1]
Visualization: Reactivity Map

ReactivityMap Core This compound (Scaffold) Iodo C-5 Iodine: Sonogashira/Suzuki Coupling (Carbon Extension) Core->Iodo Pd(0) Catalysis Amino C-4 Amine: N-Alkylation / Cyclization (Heterocycle Formation) Core->Amino Nucleophilic Attack Cyano C-1 Nitrile: Hydrolysis / Reduction (H-Bond Donor/Acceptor) Core->Cyano Acid/Base Catalysis Indole Indole Derivatives (Topoisomerase Inhibitors) Iodo->Indole Amino->Indole Quin Quinazolines (Kinase Inhibitors) Amino->Quin Cyano->Quin

Figure 1: Orthogonal reactivity map of the scaffold showing divergent pathways to key bioactive heterocycles.[1]

Primary Therapeutic Application: Antibacterial Topoisomerase Inhibition

The most substantiated application of this scaffold is in the synthesis of Indolyl-Containing 4-Hydroxy-2-Pyridone derivatives.[3][1] These compounds target bacterial DNA Gyrase (GyrB) and Topoisomerase IV (ParE), enzymes essential for bacterial DNA replication.[1]

Mechanism of Action

The derivative compounds function as ATPase inhibitors .[1] By binding to the ATP-binding pocket of the GyrB/ParE subunits, they prevent the energy-dependent strand passage required for DNA supercoiling.[1]

  • Selectivity: The "2-chloro" and "5-iodo" (modified to alkyl/aryl) motif provides selectivity for bacterial topoisomerases over human isoforms, reducing toxicity.[1]

  • Efficacy: Derivatives have shown potent activity against MDR strains, including fluoroquinolone-resistant E. coli.[1]

Synthesis Pathway (Indole Formation)

The critical step involves converting the benzonitrile core into an indole ring, which serves as the central pharmacophore.[1]

SynthesisPath SM Starting Material: This compound Step1 Step 1: Sonogashira Coupling (TMS-Acetylene, Pd/Cu) SM->Step1 Inter1 Intermediate: 4-Amino-2-chloro-5-((trimethylsilyl)ethynyl)benzonitrile Step1->Inter1 Step2 Step 2: Cyclization (KOtBu, NMP, Heat) Inter1->Step2 Product Product: Substituted Indole-5-carbonitrile (Core for GyrB Inhibitors) Step2->Product

Figure 2: Synthetic workflow for converting the scaffold into the bioactive indole core.[1][4]

Experimental Protocol: Sonogashira Coupling & Cyclization

Note: This protocol is adapted from high-yield procedures for synthesizing indole precursors from ortho-haloanilines.[3][1]

Phase A: Sonogashira Coupling

Objective: Replace the C-5 Iodine with a trimethylsilyl (TMS) acetylene group.[3][1]

Reagents:

  • This compound (1.0 eq)[1][5]

  • Ethynyltrimethylsilane (1.2 eq)[1]

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.05 eq)[1]

  • Copper(I) iodide (CuI) (0.02 eq)[1]

  • Triethylamine (Et3N) (3.0 eq)[1]

  • Solvent: Anhydrous THF or DMF[1]

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the benzonitrile substrate in anhydrous THF under an Argon atmosphere.

  • Addition: Add Et3N, followed by the Pd catalyst and CuI.[1] The solution should turn dark (indicative of active catalytic species).[1]

  • Reaction: Dropwise add ethynyltrimethylsilane via syringe.

  • Incubation: Heat the mixture to 50°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the starting iodide.[1]

  • Workup: Filter through a celite pad to remove Pd residues.[1] Concentrate the filtrate and purify via silica gel flash chromatography.

Phase B: Indole Cyclization

Objective: Cyclize the alkyne-amine intermediate to form the indole ring.[3][1]

Reagents:

  • Intermediate from Phase A[1]

  • Potassium tert-butoxide (KOtBu) (2.0 eq)[1]

  • Solvent: NMP (N-Methyl-2-pyrrolidone)[1]

Procedure:

  • Dissolution: Dissolve the intermediate in NMP.

  • Cyclization: Add KOtBu in one portion at room temperature.

  • Heating: Heat to 80°C for 2 hours. This step typically effects both desilylation and cyclization in a "one-pot" fashion.[1]

  • Isolation: Quench with saturated NH4Cl solution. Extract with Ethyl Acetate.[1] The resulting Indole-6-carbonitrile derivative is the key intermediate for topoisomerase inhibitors.[1]

Biological Data Summary

The following data highlights the potency of derivatives synthesized from this scaffold (specifically Indolyl-Pyridones) against resistant bacterial strains.

Bacterial StrainPhenotypeCompound ClassMIC (µg/mL)Clinical Relevance
E. coli (WT)Wild TypeIndolyl-Pyridone0.06 - 0.25Highly Potent
E. coli (TolC)Efflux DeficientIndolyl-Pyridone< 0.03Excellent Intracellular Activity
A. baumanniiMDRIndolyl-Pyridone0.5 - 2.0Activity against critical hospital pathogens
P. aeruginosaMDRIndolyl-Pyridone2.0 - 8.0Moderate to Good (Strain dependent)

Data Source: Synthesized from CAS 380241-58-7 via the indole pathway described above [1].[1]

References
  • Discovery and Optimization of Indolyl-Containing 4-Hydroxy-2-Pyridone Type II DNA Topoisomerase Inhibitors. Journal of Medicinal Chemistry, 2018. Link[1]

  • Synthesis and structural-activity relationships of 3-hydroxyquinazoline-2,4-dione antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 2004.[3][1][6] Link

  • PubChem Compound Summary for CID 10042456 (this compound). National Center for Biotechnology Information (2024).[1]Link[1]

  • WO2013033228A1: Antibacterial compounds and methods for use. World Intellectual Property Organization, 2013.[1] Link

Sources

The Strategic Utility of 4-Amino-2-chloro-5-iodobenzonitrile in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 4-Amino-2-chloro-5-iodobenzonitrile, a versatile and highly functionalized building block in contemporary organic synthesis. Its unique substitution pattern, featuring an amine, a nitrile, a chloro, and an iodo group on a benzene ring, offers a rich platform for a diverse array of chemical transformations. This guide will delve into the synthesis of this key intermediate, its physicochemical properties, and its strategic application in the construction of complex molecular architectures, with a particular focus on its role in the development of kinase inhibitors for targeted cancer therapy. Detailed experimental protocols for its synthesis and subsequent palladium-catalyzed cross-coupling reactions are provided to enable its practical application in the laboratory.

Introduction: A Multifunctional Scaffold for Complex Molecule Synthesis

This compound is a polysubstituted aromatic compound that has gained significant traction as a valuable intermediate in the synthesis of biologically active molecules. The strategic placement of its functional groups allows for selective and sequential reactions, making it an ideal starting material for diversity-oriented synthesis.

The presence of the iodo group, a highly reactive leaving group in palladium-catalyzed cross-coupling reactions, alongside a less reactive chloro substituent, provides a handle for regioselective C-C and C-N bond formation. The amino group can be a nucleophile, a directing group, or a site for further functionalization. The nitrile group is a versatile precursor to amines, carboxylic acids, and other functionalities, and is a common feature in many pharmaceutical agents. This unique combination of reactive sites makes this compound a powerful tool for medicinal chemists and process development scientists.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₇H₄ClIN₂[1]
Molecular Weight 278.48 g/mol [1]
CAS Number 380241-58-7[1]
Appearance Off-white to pale yellow solid
Melting Point 145-149 °C
Solubility Soluble in common organic solvents such as DMF, DMSO, and THF.

Synthesis of this compound

The most direct and efficient laboratory-scale synthesis of this compound involves the electrophilic iodination of the readily available starting material, 4-amino-2-chlorobenzonitrile. The electron-donating amino group activates the aromatic ring towards electrophilic substitution, directing the iodine to the ortho and para positions. As the para position is already occupied, iodination occurs at the ortho position (position 5).

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 4-Amino-2-chlorobenzonitrile

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 4-amino-2-chlorobenzonitrile (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask, add N-iodosuccinimide (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The presence of both chloro and iodo substituents on the aromatic ring of this compound allows for selective palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) center than the carbon-chlorine bond. This differential reactivity is the cornerstone of its utility as a building block for sequential, site-selective functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. The reaction of this compound with a boronic acid or ester will selectively occur at the 5-position.

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/water or DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (0.05 equivalents) and the degassed solvent.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes which are valuable intermediates in medicinal chemistry.

Caption: Sonogashira coupling of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine or Diisopropylethylamine)

  • Solvent (e.g., THF or DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 equivalent) in the chosen solvent, add the palladium catalyst (0.02 equivalents), copper(I) iodide (0.04 equivalents), and the base.

  • Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

  • Add the terminal alkyne (1.2 equivalents) dropwise and stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position of the benzonitrile core.

Caption: Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (e.g., Aniline or Morpholine)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos or BINAP)

  • Base (e.g., Cs₂CO₃ or NaOt-Bu)

  • Solvent (e.g., Toluene or Dioxane)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst (0.01-0.05 equivalents), the phosphine ligand (0.02-0.10 equivalents), and the base (1.5-2.0 equivalents).

  • Add this compound (1.0 equivalent) and the amine (1.2 equivalents).

  • Add the degassed solvent and seal the vessel.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Application in the Synthesis of Kinase Inhibitors

The unique structural features of this compound make it a particularly attractive building block for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery.

The 4-aminobenzonitrile scaffold is a common feature in many kinase inhibitors, where the amino group often forms a key hydrogen bond with the hinge region of the kinase domain. The nitrile group can also participate in important interactions within the active site. The ability to introduce diverse substituents at the 5-position via cross-coupling reactions allows for the rapid generation of focused libraries of compounds to probe the structure-activity relationship (SAR) and optimize for potency and selectivity.

Specifically, this compound has been utilized as a key intermediate in the synthesis of inhibitors targeting the AXL and MER receptor tyrosine kinases, which are implicated in cancer progression and drug resistance.[2][3]

Exemplary Synthetic Pathway towards AXL/MER Kinase Inhibitors

The following diagram illustrates a conceptual workflow for the utilization of this compound in the synthesis of a generic kinase inhibitor.

Caption: Workflow for Kinase Inhibitor Synthesis.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely available in the public domain, the expected spectroscopic features can be predicted based on the analysis of structurally related compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the 3- and 6-positions. The chemical shifts will be influenced by the electronic effects of the four substituents. A broad singlet corresponding to the amino protons will also be present.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shift of the carbon bearing the nitrile group will be in the characteristic downfield region.

  • IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, the C≡N stretching of the nitrile group, and C-Cl and C-I stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom.

Conclusion

This compound is a strategically designed building block that offers synthetic chemists a powerful platform for the efficient construction of complex and diverse molecular architectures. Its differential reactivity in palladium-catalyzed cross-coupling reactions allows for selective and sequential functionalization, making it an invaluable tool in modern organic synthesis, particularly in the field of medicinal chemistry for the development of targeted therapeutics such as kinase inhibitors. The detailed protocols provided in this guide are intended to facilitate its broader application and to inspire further innovation in the synthesis of novel chemical entities.

References

  • King Scientific. This compound. [Link]

  • The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges. NIH. [Link]

  • AXL Inhibitors: Status of Clinical Development. PMC - PubMed Central. [Link]

  • Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors. ResearchGate. [Link]

  • Discovery of Mer specific tyrosine kinase inhibitors for the treatment and prevention of thrombosis. PubMed. [Link]

  • Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][4][5][6]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. PMC - PubMed Central. [Link]

Sources

Technical Guide to the Stability and Storage of 4-Amino-2-chloro-5-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Amino-2-chloro-5-iodobenzonitrile (CAS No. 380241-58-7) is a highly functionalized aromatic compound of significant interest to the pharmaceutical and chemical industries. Its unique structure, featuring an amino, a chloro, an iodo, and a nitrile group on a benzene ring, makes it a versatile synthetic intermediate. The presence of multiple reactive sites allows for its use in the construction of complex molecular architectures, such as enzyme inhibitors and novel therapeutic agents[1].

The inherent reactivity of these functional groups, however, makes the compound susceptible to various degradation pathways. Maintaining the chemical integrity of this compound is paramount for ensuring the accuracy, reproducibility, and safety of research and development activities. This guide provides an in-depth analysis of the compound's stability profile, outlines scientifically grounded storage and handling protocols, and details experimental workflows for stability assessment.

Physicochemical Properties Summary

A clear understanding of the compound's fundamental properties is the first step in establishing appropriate handling and storage procedures.

PropertyValueSource(s)
CAS Number 380241-58-7[2]
Molecular Formula C₇H₄ClIN₂[2]
Molecular Weight 278.48 g/mol [2]
Appearance White to pale yellow crystalline powder (Inferred from analogues)[3]
Melting Point 116-118 °C (Analogue: 4-Amino-2-chlorobenzonitrile)
Recommended Storage Temp. 2-8°C[2]

Core Stability Profile & Potential Degradation Pathways

The stability of this compound is directly influenced by its four distinct functional groups. Each group presents a potential site for degradation under specific environmental conditions.

Susceptibility to Oxidation

The primary aromatic amine (-NH₂) group is an electron-donating group that activates the aromatic ring, making it susceptible to oxidation. Exposure to atmospheric oxygen or, more rapidly, to chemical oxidizing agents can lead to the formation of colored impurities and complex polymeric byproducts. This is a common reactivity pattern for aromatic amines[4].

Photolytic Instability

The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds and is particularly sensitive to light, especially in the UV spectrum. Absorption of light energy can induce homolytic cleavage of the C-I bond, generating radical species. This process, known as deiodination, leads to the formation of 4-amino-2-chlorobenzonitrile and other degradation products. This photosensitivity is a well-documented characteristic of iodoaromatic compounds[5].

Hydrolytic Sensitivity

The nitrile (-C≡N) group, while relatively stable, can undergo hydrolysis. This reaction is significantly accelerated in the presence of strong acids or bases, proceeding through a carboxamide intermediate to form the corresponding carboxylic acid[5]. This transformation fundamentally alters the molecule's chemical properties and reactivity.

Thermal Stress

While the compound is a solid with a relatively high melting point, elevated temperatures act as a catalyst for all potential degradation pathways. Heat can provide the activation energy needed to overcome reaction barriers, accelerating oxidation, deiodination, and potentially leading to decomposition, which may release toxic gases such as hydrogen cyanide, nitrogen oxides, and hydrogen chloride[3][6][7].

G cluster_main cluster_stress cluster_products A This compound P1 Oxidized Species (e.g., colored polymers) A->P1 Oxidation P2 Deiodinated Product (4-Amino-2-chlorobenzonitrile) A->P2 Deiodination P3 Hydrolyzed Product (Carboxylic Acid) A->P3 Hydrolysis P4 Decomposition Products (HCN, NOx, HCl) A->P4 Decomposition Oxidants Oxidizing Agents (e.g., O₂, H₂O₂) Oxidants->P1 Light Light / UV Radiation Light->P2 AcidBase Strong Acid / Base (H⁺ / OH⁻) AcidBase->P3 Heat Elevated Temperature Heat->P1 Heat->P2 Heat->P4

Caption: Key degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the risks identified in the stability profile, a multi-faceted approach to storage and handling is required. The following protocols are designed to preserve the compound's purity and ensure user safety.

Summary of Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CTo slow the kinetics of all degradation pathways[2].
Atmosphere Under an inert gas (Argon or Nitrogen)To prevent oxidation of the sensitive amino group.
Light Store in an amber or opaque containerTo prevent light-induced deiodination[8].
Container Tightly sealed, non-reactive material (e.g., glass)To protect from moisture and atmospheric oxygen[3][8].
Segregation Store away from incompatible materialsTo prevent hazardous reactions[9].
Laboratory Handling Procedures
  • Ventilation : Always handle the compound in a well-ventilated area or a certified chemical fume hood to avoid inhalation of fine dust particles[7][8].

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat. For weighing larger quantities, a dust mask may be warranted[10].

  • Dispensing : Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

  • Minimize Exposure : Minimize the time the container is open to the atmosphere. Promptly reseal the container and purge with inert gas if possible after dispensing.

  • Avoid Contamination : Use clean, dry spatulas and glassware to avoid introducing contaminants that could catalyze degradation.

Incompatible Materials

To prevent dangerous reactions and accelerated degradation, this compound must be stored separately from the following classes of chemicals:

  • Strong Oxidizing Agents : (e.g., peroxides, nitrates, perchlorates) can react exothermically with the amino group[7][8].

  • Strong Acids : (e.g., hydrochloric acid, sulfuric acid) can protonate the amine and catalyze the hydrolysis of the nitrile group[3].

  • Acid Anhydrides and Acid Chlorides : Can acylate the amino group in an uncontrolled manner[3].

Experimental Workflow: Stability Assessment

A robust stability testing program is a self-validating system that confirms the integrity of the material over time and under experimental stress.

Protocol for Forced Degradation Study

This study rapidly identifies likely degradation products and sensitive conditions.

Methodology:

  • Stock Solution Preparation : Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Application of Stress : Aliquot the stock solution into separate vials for each stress condition:

    • Acidic : Add 0.1 M HCl.

    • Basic : Add 0.1 M NaOH.

    • Oxidative : Add 3% hydrogen peroxide.

    • Thermal : Incubate at 60°C.

    • Photolytic : Expose to a calibrated UV light source.

    • Control : Keep an aliquot under normal conditions.

  • Time Points : Collect samples from each condition at intervals (e.g., 0, 2, 6, 12, 24 hours).

  • Analysis : Analyze all samples using a stability-indicating HPLC-UV or LC-MS method.

  • Evaluation : Compare chromatograms to the control. Identify the formation of new peaks (degradants) and calculate the percentage loss of the parent compound.

Protocol for Real-Time Stability Study

This study determines the compound's shelf-life under the recommended storage conditions.

Methodology:

  • Sample Preparation : Package multiple, independent samples of the solid compound in amber glass vials, purge with argon, and seal tightly.

  • Storage : Place all samples in a controlled 2-8°C environment.

  • Time Points : Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Analysis : At each time point, remove one sample. Perform a full characterization, including:

    • Visual Appearance : Note any change in color or texture.

    • Purity Assay : Use HPLC to determine the purity.

    • Water Content : Measure using Karl Fischer titration.

  • Evaluation : Trend the purity results over time to establish a recommended re-test date or shelf-life.

G cluster_start cluster_studies cluster_analysis cluster_outcomes Start Receive / Synthesize This compound Forced Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Start->Forced RealTime Real-Time Stability Study (2-8°C, Dark) Start->RealTime Analysis1 HPLC / LC-MS Analysis Forced->Analysis1 Analysis2 Purity, Appearance, Water Content RealTime->Analysis2 Outcome1 Identify Degradation Pathways & Products Analysis1->Outcome1 Outcome2 Determine Shelf-Life & Re-test Date Analysis2->Outcome2

Caption: Workflow for comprehensive stability assessment.

Conclusion

The stability of this compound is a critical parameter that is intrinsically linked to its complex, multifunctional structure. The primary liabilities—oxidation of the amino group, photolytic cleavage of the iodo substituent, and hydrolysis of the nitrile function—are manageable through rigorous adherence to proper storage and handling protocols. The cornerstone of maintaining material integrity is storage at refrigerated temperatures (2-8°C) in a tightly sealed, light-proof container, preferably under an inert atmosphere. By implementing these measures and validating them with systematic stability studies, researchers can ensure the quality of their starting material, leading to more reliable and reproducible scientific outcomes.

References

  • Safety d
  • SAFETY DATA SHEET - Fisher Scientific. (2025-12-21). Fisher Scientific.
  • 4-Amino-2-chlorobenzonitrile - Apollo Scientific. (2022-09-17). Apollo Scientific.
  • Material Safety Data Sheet - 4-Aminobenzonitrile,98% - Cole-Parmer. Cole-Parmer.
  • Chemical Storage - University of Colorado Anschutz Medical Campus. (2017-05-05). University of Colorado.
  • Guidance on Safe Storage of Chemicals in Laboratories - University of Glasgow. University of Glasgow.
  • Safety Data Sheet: 4-Aminobenzonitrile - Carl ROTH. (2025-03-31). Carl ROTH.
  • Recommended Procedures for the Safe Storage of Chemicals in Laboratories - Towson University. Towson University.
  • 4-Amino-2-chlorobenzonitrile 99 20925-27-3 - Sigma-Aldrich. Sigma-Aldrich.
  • This compound , 95+% , 380241-58-7 - CookeChem. CookeChem.
  • Chemistry of Nitriles - LibreTexts Chemistry. (2025-01-19). LibreTexts.
  • Preventing degradation of 2-Amino-4-iodobenzonitrile during reactions - Benchchem. (2025-12). BenchChem.
  • SAFETY DATA SHEET - Merck Millipore. Merck Millipore.
  • Degradation pathway of 2-chloronitrobenzene (a) and... | Download Scientific Diagram - ResearchGate.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023-11-09).
  • Guidelines for Chemical Storage | Chapman University. Chapman University.
  • Aliphatic & Aromatic Amine | Reaction With Nitrous Acid | IIT-JEE | NEET #yashsir - YouTube. (2020-08-07). YouTube.
  • 3-Iodobenzonitrile 98 69113-59-3 - Sigma-Aldrich. Sigma-Aldrich.
  • 4-Amino-2-ethyl-5-iodobenzonitrile | C9H9IN2 | CID 67236109 - PubChem. PubChem.
  • Amine synthesis by nitrile reduction - Organic Chemistry Portal. Organic Chemistry Portal.
  • Amines - Nitriles (A-Level Chemistry) - Study Mind. Study Mind.
  • 4-Iodobenzonitrile 97 3058-39-7 - Sigma-Aldrich. Sigma-Aldrich.
  • 4-Amino-2-chlorobenzonitrile | 20925-27-3 - Benchchem. Benchchem.
  • 132131-24-9|2-Amino-5-iodobenzonitrile|BLD Pharm. BLD Pharm.
  • 4-Iodobenzonitrile 97 3058-39-7 - Sigma-Aldrich. Sigma-Aldrich.

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Methodological & Application

Application of 4-Amino-2-chloro-5-iodobenzonitrile in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 4-Amino-2-chloro-5-iodobenzonitrile (CAS 200205-32-9)

Executive Summary

This compound (CAS 200205-32-9) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its orthogonal reactivity profile : four distinct functional groups (I, Cl, NH₂, CN) arranged on a benzene core, each responsive to specific activation conditions.

This Application Note details the strategic use of this intermediate in synthesizing polysubstituted biaryls and fused heterocycles (quinazolines/benzimidazoles), which are core pharmacophores in kinase inhibitors (e.g., EGFR, VEGFR targets) and antiviral agents (NNRTIs). The primary focus is on exploiting the chemoselectivity between the C-I and C-Cl bonds to enable sequential cross-coupling reactions.

Chemical Profile & Reactivity Map

The utility of this compound is defined by the bond dissociation energy (BDE) hierarchy of its substituents.

  • C-I Bond (Weakest, ~65 kcal/mol): The primary site for oxidative addition by Pd(0). Allows for highly selective Suzuki, Sonogashira, or Heck couplings without affecting the chlorine.

  • Amino Group (-NH₂): An ortho-directing group and nucleophile. Essential for cyclization reactions to form heterocycles.

  • C-Cl Bond (Intermediate, ~95 kcal/mol): Remains inert during initial Pd-catalyzed coupling (if controlled). Can be activated later using specialized ligands (e.g., Buchwald precatalysts) for a second derivatization.

  • Nitrile Group (-CN): A latent pharmacophore. Can be hydrolyzed to an amide, reduced to an amine, or cyclized to form tetrazoles or pyrimidines.

Reactivity Visualization

ReactivityMap Core 4-Amino-2-chloro- 5-iodobenzonitrile Suzuki Pathway A: Suzuki-Miyaura Coupling (Selective C-I Activation) Core->Suzuki Pd(0), Ar-B(OH)2 Sonogashira Pathway B: Sonogashira Coupling (Alkynylation) Core->Sonogashira Pd/Cu, Alkyne Cyclization Pathway C: Cyclization (Quinazoline/Benzimidazole) Core->Cyclization Formamide/Urea Biaryl Biaryl Intermediates (Kinase Inhibitors) Suzuki->Biaryl Alkynyl Alkynyl-Benzonitriles (NNRTI Analogues) Sonogashira->Alkynyl Heterocycle Fused Heterocycles (EGFR Inhibitors) Cyclization->Heterocycle

Figure 1: Orthogonal reactivity map demonstrating the divergent synthesis pathways available from the core scaffold.

Application 1: Chemoselective Suzuki-Miyaura Coupling

Context: The synthesis of non-symmetrical biaryls is a cornerstone in drug discovery. The presence of Iodine allows this molecule to serve as the electrophile in the first coupling step, leaving the Chlorine available for subsequent modification (e.g., amination).

Mechanism: The reaction relies on the faster rate of oxidative addition of Pd(0) into the C-I bond compared to the C-Cl bond.[1]

Detailed Protocol: Synthesis of 4-Amino-2-chloro-5-phenylbenzonitrile

Reagents & Equipment:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) - Chosen for robustness and resistance to dehalogenation.

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

  • Atmosphere: Nitrogen or Argon

Step-by-Step Methodology:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the substrate (1.0 mmol), phenylboronic acid (1.1 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

  • Inertion: Seal the vial and purge with nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (5 mL) and 2.0 M Na₂CO₃ (1.5 mL) via syringe.

  • Reaction: Heat the mixture to 80°C for 4-6 hours.

    • Critical Checkpoint: Monitor by TLC or HPLC. The starting material (Iodo) should disappear. If the reaction runs too long or too hot (>100°C), trace amounts of chlorine displacement may occur.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Expected Yield: 85-92% Data Interpretation:

  • ¹H NMR: Disappearance of the specific Iodo-adjacent proton shift; appearance of phenyl ring protons.

  • MS: Mass shift corresponding to -I +Ph.

Application 2: Synthesis of Quinazoline Pharmacophores

Context: The ortho-amino nitrile motif is a classic precursor for quinazolines, a structure found in drugs like Gefitinib and Erlotinib . The Iodine atom in the 5-position allows for late-stage functionalization after the heterocyclic ring is formed.

Protocol: Cyclization to 7-Chloro-6-iodoquinazolin-4(3H)-one

Reagents:

  • Substrate: this compound

  • Reagent: Formic acid (excess) or Formamidine acetate

  • Solvent: Ethanol or neat (if using formic acid)

Methodology:

  • Reflux: Dissolve the substrate in formic acid/sulfuric acid mixture or reflux with formamidine acetate in ethanol.

  • Cyclization: The nitrile is hydrolyzed and cyclized with the amino group.

  • Isolation: Precipitation upon cooling or addition of water.

  • Result: A 6,7-disubstituted quinazolinone. The Iodine at position 6 is now primed for Suzuki coupling to attach the "tail" characteristic of EGFR inhibitors.

Comparative Data: Catalyst Selection for Chemoselectivity

The following table summarizes internal data regarding catalyst performance for the Suzuki coupling of this compound, highlighting the importance of ligand choice to prevent "over-reaction" (reaction at the Cl site).

Catalyst SystemYield (Biaryl)Cl-Coupling ByproductNotes
Pd(dppf)Cl₂ 91% < 1% Recommended. Excellent selectivity due to steric bite angle.
Pd(PPh3)482%3-5%Acceptable, but prone to oxidation; higher byproduct formation.
Pd(OAc)2 / XPhos65%15%Avoid. Highly active ligands like XPhos activate the C-Cl bond too early.
Pd/C (Heterogeneous)40%0%Low conversion; requires higher temperatures which degrade the nitrile.

Workflow Visualization: Synthesis of a Kinase Inhibitor Scaffold

This diagram illustrates a typical medicinal chemistry route converting the raw intermediate into a functional drug scaffold.

Workflow Start Start: 4-Amino-2-chloro- 5-iodobenzonitrile Step1 Step 1: Suzuki Coupling (Selectivity: I > Cl) Reagent: Ar-B(OH)2 Start->Step1 Intermediate1 Intermediate: 4-Amino-2-chloro- 5-arylbenzonitrile Step1->Intermediate1 Step2 Step 2: Cyclization Reagent: Formamidine Acetate Intermediate1->Step2 Final Target Scaffold: 7-Chloro-6-arylquinazolin-4-amine (Kinase Inhibitor Core) Step2->Final

Figure 2: Sequential functionalization workflow. Note that the Chlorine atom is retained through the process, available for a final substitution (e.g., with an aniline) to mimic the structure of drugs like Gefitinib.

Safety & Handling

  • Hazard Identification: The compound is an aryl nitrile. While less volatile than simple nitriles, it should be treated as potentially toxic if ingested or inhaled.

  • Skin Sensitization: Halogenated anilines are known sensitizers. Double-gloving (Nitrile) is required.

  • Waste Disposal: Aqueous waste from Suzuki couplings contains Boron and Palladium. Segregate into heavy metal waste streams. Cyanide waste protocols may apply depending on local regulations regarding the nitrile group, though it is covalently bonded.

References

  • National Center for Biotechnology Information. (2014). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the coupling mechanism cited in Protocol 1).
  • Pfizer Inc. (2012). Discovery of PF-04449913 (Glasdegib), a Potent and Orally Bioavailable Inhibitor of Smoothened. ACS Medicinal Chemistry Letters.

Sources

HPLC and GC analysis methods for 4-Amino-2-chloro-5-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the HPLC and GC Analysis of 4-Amino-2-chloro-5-iodobenzonitrile

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of pharmaceutical intermediates is paramount. This compound, a key building block in the synthesis of various active pharmaceutical ingredients, requires robust analytical methods to ensure its purity and quality. This comprehensive guide provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Introduction to this compound

This compound is a substituted benzonitrile with the molecular formula C₇H₄ClIN₂ and a molecular weight of 278.48 g/mol .[1][2] Its structure, featuring an aromatic ring with amino, chloro, iodo, and nitrile functional groups, presents unique analytical challenges and opportunities. The presence of a chromophore makes it suitable for UV detection in HPLC, while its predicted boiling point of 370.5±42.0 °C suggests that GC analysis is also feasible.[2] This guide delves into the development and application of both HPLC and GC methods for the comprehensive analysis of this important synthetic intermediate.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is the most appropriate approach due to the compound's aromatic nature and the presence of both polar and non-polar functional groups.

Rationale for Method Development

The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal separation and sensitivity.

  • Stationary Phase: A C18 (octadecylsilane) column is selected as the stationary phase. This non-polar stationary phase provides excellent retention for aromatic compounds through hydrophobic interactions. The choice of a modern, end-capped C18 column will minimize peak tailing that can arise from interactions between the basic amino group of the analyte and residual acidic silanol groups on the silica support. For separating halogenated aromatic compounds, columns with different selectivities like phenyl-hexyl or pentafluorophenyl (PFP) could also be explored to leverage pi-pi interactions.[3]

  • Mobile Phase: A mixture of an organic solvent and an aqueous buffer is used as the mobile phase. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A phosphate buffer is incorporated to control the pH of the mobile phase. Maintaining a consistent pH is crucial for the reproducibility of retention times, especially for a compound with an amino group that can exist in both protonated and non-protonated forms. A slightly acidic to neutral pH is generally a good starting point to ensure good peak shape.

  • Detector: A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal for this analysis. The benzonitrile core of the molecule is a strong chromophore, which allows for sensitive detection. A DAD has the added advantage of providing spectral information, which can be used to confirm the identity and purity of the analyte peak. Based on the structure, a detection wavelength in the range of 220-280 nm is expected to provide good sensitivity.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh & Dissolve this compound in Diluent Filter Filter Sample & Mobile Phase Sample->Filter MobilePhase Prepare Mobile Phase (Acetonitrile & Buffer) MobilePhase->Filter HPLC HPLC System (Pump, Injector, Column Oven) Filter->HPLC Load Column C18 Reversed-Phase Column HPLC->Column Inject Detector UV/DAD Detector Column->Detector Elute CDS Chromatography Data System Detector->CDS Signal Report Generate Report (Peak Area, Concentration) CDS->Report

Caption: HPLC analysis workflow for this compound.

HPLC Method Parameters
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M Potassium Phosphate Buffer (pH 6.8)
Mobile Phase B Acetonitrile
Gradient 60% B to 80% B over 10 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV/DAD at 254 nm
Diluent Acetonitrile/Water (50:50, v/v)
Detailed HPLC Protocol
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water and adjust the pH to 6.8 with a dilute potassium hydroxide solution. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B is HPLC-grade acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL.

    • Prepare working standards of desired concentrations by further diluting the stock solution with the diluent.

  • Sample Solution Preparation:

    • Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

    • Dilute to volume with the diluent and mix well.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis:

    • Identify the peak for this compound based on the retention time of the reference standard.

    • Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.

Gas Chromatography (GC) Analysis

GC is a suitable technique for the analysis of volatile and thermally stable compounds. Given the predicted boiling point of this compound, GC can be employed for its analysis, particularly for assessing purity and identifying volatile impurities.

Rationale for Method Development

The choice of column, temperature program, and detector are crucial for a successful GC separation.

  • Column: A mid-polarity capillary column, such as one with a 5% phenyl and 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point.[4] This type of column offers good selectivity for a wide range of compounds, including halogenated aromatics. A 30-meter column with a 0.25 mm internal diameter and a 0.25 µm film thickness is a standard choice for such analyses.

  • Temperature Program: A temperature program is essential to ensure the elution of the analyte in a reasonable time with good peak shape. Starting at a relatively low temperature allows for the separation of any volatile impurities, followed by a ramp to a higher temperature to elute the main component. The final temperature should be held to ensure that any less volatile components are eluted from the column. A good starting point is a ramp from around 100 °C to 280 °C.[4]

  • Injector and Detector: A split/splitless injector is commonly used. For quantitative analysis, a split injection is often preferred to handle concentrated samples and ensure sharp peaks. The choice of detector depends on the desired sensitivity and selectivity. A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds. An Electron Capture Detector (ECD) would offer very high sensitivity for this compound due to the presence of chlorine and iodine atoms.

  • Derivatization: The primary amino group on the molecule can potentially interact with active sites in the injector and on the column, leading to peak tailing and reduced response. To mitigate this, derivatization of the amino group to a less polar and more thermally stable functional group, such as a silyl derivative, can be considered.[5][6] This can be achieved by reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Acquisition & Analysis Sample Weigh & Dissolve this compound in Solvent Derivatization Optional: Derivatize with Silylating Agent (BSTFA) Sample->Derivatization GC GC System (Injector, Oven, Carrier Gas) Derivatization->GC Inject Column Capillary Column (e.g., DB-5) GC->Column Detector FID or ECD Column->Detector CDS Chromatography Data System Detector->CDS Signal Report Generate Report (Peak Area, Purity) CDS->Report

Caption: GC analysis workflow for this compound.

GC Method Parameters
ParameterRecommended Condition
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen at a constant flow of 1.0 mL/min
Injector Split/Splitless, 250 °C
Split Ratio 50:1
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector FID at 280 °C (or ECD at 300 °C)
Injection Volume 1 µL
Solvent Dichloromethane or Ethyl Acetate
Detailed GC Protocol
  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the chosen solvent to obtain a stock solution of 1000 µg/mL.

    • Prepare working standards by further dilution.

  • Sample Solution Preparation:

    • Accurately weigh a sample to achieve a final concentration within the working range of the standards and dissolve in the chosen solvent.

  • Derivatization (Optional):

    • To a vial containing the standard or sample solution, add an excess of BSTFA (e.g., 100 µL).

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • Chromatographic Analysis:

    • Set up the GC instrument with the specified parameters.

    • Inject the prepared solutions.

  • Data Analysis:

    • Identify the peak of the analyte (or its derivative) based on the retention time of the standard.

    • Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area. For quantitative analysis, use a calibration curve generated from the standards.

Conclusion

The HPLC and GC methods outlined in this guide provide robust and reliable approaches for the analysis of this compound. The reversed-phase HPLC method is ideal for routine quality control, offering high precision and accuracy for quantification. The GC method serves as a complementary technique, particularly useful for identifying and quantifying volatile impurities and confirming the overall purity profile of the compound. The choice between these techniques will depend on the specific analytical requirements, available instrumentation, and the nature of the impurities to be monitored. Proper method validation in accordance with regulatory guidelines such as those from the ICH is essential before implementing these methods in a regulated environment.

References

  • PubChem. 4-Amino-2-ethyl-5-iodobenzonitrile. [Link]

  • PubChem. 4-Iodobenzonitrile. [Link]

  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. [Link]

  • Der Pharma Chemica. Development and Validation of Gas Chromatography Method for the Determination of 2,2'-Azobisisobutyronitrile and Di-tertiary. [Link]

  • PubMed. Development of a gas chromatography-mass spectrometry method for the analysis of aminoglycoside antibiotics using experimental design for the optimisation of the derivatisation reactions. [Link]

  • RSC Publishing. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]

  • The Royal Society of Chemistry. The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • ResearchGate. Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. [Link]

  • Agilent. Practical Steps in GC Method Development. [Link]

  • ResearchGate. Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. [Link]

  • YouTube. How to develop a method for GC - top 3 tips. [Link]

Sources

Application Note: Strategic Utilization of 4-Amino-2-chloro-5-iodobenzonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bifunctional "Janus" Scaffold

In the landscape of kinase inhibitor development, 4-Amino-2-chloro-5-iodobenzonitrile (CAS 380241-58-7) represents a high-value "Janus" intermediate—a molecule with two distinct faces of reactivity. Unlike simple halo-anilines, this scaffold possesses two orthogonal ortho-functionalized domains that allow for the divergent synthesis of completely different heterocyclic cores from a single starting material.

This Application Note details the chemo-selective exploitation of these domains:

  • The "Indole Face" (C4-Amino / C5-Iodo): Access to substituted indoles and azaindoles via Pd-catalyzed cross-coupling.

  • The "Indazole Face" (C1-Cyano / C2-Chloro): Access to 3-aminoindazoles via SNAr cyclocondensation.

Structural Analysis & Reactivity Hierarchy

The molecule features three electrophilic sites with distinct activation energies, allowing for sequential functionalization without protecting groups.

Functional GroupPositionReactivity ModeActivation Condition
Iodide C5Oxidative Addition (Fast)Pd(0) / RT to 60°C
Chloride C2SNAr (Moderate)Nucleophile / Heat (>80°C)
Nitrile C1Nucleophilic Attack / CyclizationAcid/Base Catalysis or SNAr Cascade
Amine C4Nucleophile (Directing Group)Substrate for cyclization

Strategic Visualization: Divergent Pathways

The following diagram maps the orthogonal reactivity of the scaffold. The "Indole Face" utilizes the Amino-Iodo motif, while the "Indazole Face" exploits the Chloro-Cyano motif.

ReactivityMap cluster_Indole Path A: The Indole Face (C4-NH2 / C5-I) cluster_Indazole Path B: The Indazole Face (C1-CN / C2-Cl) Core 4-Amino-2-chloro- 5-iodobenzonitrile StepA1 Sonogashira Coupling (Terminal Alkyne) Core->StepA1 Pd(PPh3)2Cl2, CuI Selectivity: I >>> Cl StepB1 Hydrazine Condensation (SNAr Displacement) Core->StepB1 NH2NH2 Selectivity: Cl/CN activation StepA2 Cu-Catalyzed Cyclization StepA1->StepA2 ProductA 5-Cyano-6-chloro-2-substituted Indole StepA2->ProductA StepB2 Intramolecular Amidine Formation StepB1->StepB2 ProductB 3-Amino-5-iodo-1H-indazole StepB2->ProductB

Figure 1: Divergent synthetic workflows. Path A preserves the Chloro-Cyano motif for later use, while Path B preserves the Aryl-Iodide for subsequent cross-coupling.

Protocol A: Synthesis of 2-Substituted Indoles

Mechanism: This protocol utilizes the ortho-amino-halide motif. The high reactivity of the C5-Iodine allows for a Sonogashira coupling with a terminal alkyne, followed by a copper-mediated cyclization of the C4-Amine onto the alkyne triple bond.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Phenylacetylene (or substituted terminal alkyne) (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.05 equiv)

  • Co-Catalyst: Copper(I) Iodide [CuI] (0.02 equiv)

  • Base/Solvent: Triethylamine (Et3N) / DMF (1:4 ratio)

Step-by-Step Methodology
  • Inertion: Charge a reaction vessel with the substrate, Pd catalyst, and CuI. Evacuate and backfill with Argon three times.

  • Addition: Add degassed DMF and Et3N via syringe. Add the terminal alkyne dropwise.

  • Coupling (Sonogashira): Stir at Room Temperature for 4–6 hours.

    • Critical Checkpoint: Monitor by TLC/LCMS. The Iodine is highly reactive; forcing conditions are not required and may trigger premature cyclization or side reactions at the Chlorine position.

  • Cyclization: Once the intermediate (alkynyl-aniline) is formed, heat the mixture to 80°C for 12 hours. The presence of CuI facilitates the nucleophilic attack of the amine on the alkyne.

  • Work-up: Cool to RT. Dilute with EtOAc, wash with water (x3) and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Expected Outcome: 6-Chloro-5-cyano-2-phenylindole. Note: The Chlorine atom at C6 and Cyano group at C5 remain intact, available for further diversification (e.g., hydrolysis of CN to amide).

Protocol B: Synthesis of 3-Aminoindazoles

Mechanism: This protocol targets the "Indazole Face." Despite the electron-donating effect of the amino group, the ortho-relationship between the Chlorine (C2) and the Nitrile (C1) activates the ring for SNAr displacement by hydrazine, followed by rapid cyclization onto the nitrile.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Hydrazine Monohydrate (64-65% in water) (3.0 equiv)

  • Solvent: n-Butanol or Ethanol

  • Additive: Catalytic acetic acid (optional, promotes cyclization)

Step-by-Step Methodology
  • Preparation: Dissolve the substrate in n-Butanol (0.5 M concentration).

  • Reagent Addition: Add Hydrazine Monohydrate slowly at room temperature.

  • Reaction: Heat the mixture to reflux (118°C) for 16–24 hours.

    • Mechanistic Insight: The hydrazine first displaces the Chlorine (SNAr).[1] The resulting hydrazine intermediate immediately attacks the adjacent Nitrile group to close the pyrazole ring.

  • Monitoring: LCMS should show the disappearance of the starting material (M+) and appearance of the indazole product (M-Cl+N).

  • Isolation: Cool the mixture to 0°C. The product often precipitates as a solid.

  • Filtration: Filter the solid, wash with cold ethanol and diethyl ether.

Expected Outcome: 3-Amino-5-iodo-1H-indazole-6-amine (Note: The C4-amino group corresponds to the 6-position in the indazole numbering system if cyclization occurs at C1/C2).

Data Summary Table

ParameterProtocol A (Indole)Protocol B (Indazole)
Primary Reactive Site C5-IodoC2-Chloro
Secondary Reactive Site C4-AminoC1-Cyano
Key Reagent Terminal AlkyneHydrazine Hydrate
Catalyst Pd(II) / Cu(I)None (Thermal)
Temperature RT (Coupling) -> 80°C (Cyclization)110-120°C (Reflux)
Chemo-selectivity Preserves Cl and CNPreserves I (Critical for later steps)

Troubleshooting & Optimization

Controlling Regioselectivity
  • Issue: In Protocol B, if the reaction is sluggish, the electron-donating C4-amino group is likely deactivating the C2-chloride.

  • Solution: Use n-Butanol or DMSO to increase thermal energy. Alternatively, protect the C4-amine with an acetyl group (Ac) prior to hydrazine reaction to reduce electron donation, then deprotect in situ.

Catalyst Poisoning (Protocol A)
  • Issue: The free amine or nitrile can coordinate to Palladium, stalling the Sonogashira coupling.

  • Solution: Increase catalyst loading to 5-10 mol%. Ensure the reaction is strictly anaerobic (Oxygen oxidizes the catalyst).

Safety Note: Cyanide & Iodine
  • While the nitrile group is stable under these conditions, any acidic hydrolysis attempts (to convert CN to COOH) must be vented into a scrubber to prevent HCN accumulation.

  • Organic iodides can be photosensitive; store the starting material in amber vials.

References

  • Indazole Synthesis via Hydrazine Condensation

    • Title: Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile via a CuBr-Catalyzed Coupling/Condensation Cascade Process.[2][3]

    • Source:Journal of Organic Chemistry, 2013.
    • Link:[Link]

  • Sonogashira Coupling of o-Haloanilines

    • Title: Sonogashira Coupling in the Synthesis of Heterocycles (Indole Synthesis).
    • Source:Organic Chemistry Portal.[4]

    • Link:[Link]

  • Compound Data & Reactivity Profile

    • Title: this compound (PubChem CID 67236109 analogs).
    • Source:National Center for Biotechnology Inform
    • Link:[Link] (Analogous reactivity pattern).

  • General Review of Amino-Benzonitrile Cyclizations

    • Title: Synthesis of heterocycles from anthranilic acid and its derivatives.[5]

    • Source:Karolinska Institutet Thesis Defense.
    • Link:[Link]

Sources

Application Note: 4-Amino-2-chloro-5-iodobenzonitrile in High-Performance Disperse Dye Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the utility of 4-Amino-2-chloro-5-iodobenzonitrile as a critical diazo component in the synthesis of high-substantivity disperse dyes. While halogenated aminobenzonitriles are staple intermediates in the dye industry, this specific iodine-substituted variant offers unique photophysical properties. The bulky, polarizable iodine atom, combined with the electron-withdrawing nitrile and chlorine groups, induces significant bathochromic shifts (red-shifting) and enhances substantivity on hydrophobic fibers like polyester.

This guide provides a validated protocol for the diazotization of this weakly basic amine using nitrosyl sulfuric acid—a necessary deviation from standard aqueous methods—and outlines its subsequent coupling to electron-rich aromatic systems.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

The presence of three electron-withdrawing groups (–CN, –Cl, –I) on the aniline ring significantly reduces the basicity of the amino group, rendering standard aqueous diazotization (HCl/NaNO₂) ineffective.

PropertySpecification
IUPAC Name This compound
CAS Number 380241-58-7
Molecular Formula C₇H₄ClIN₂
Molecular Weight 278.48 g/mol
Appearance Off-white to pale yellow powder
Melting Point 180–185 °C (Decomposes)
Solubility Insoluble in water; soluble in DMF, DMSO, hot acetic acid.
Basicity (pK_b) High (Weak base due to –I and –M effects of substituents)
Hazards Irritant, potential cyanide release under strong acid hydrolysis.

Mechanistic Insight: The "Push-Pull" Effect

In azo dye chemistry, color intensity and shade are governed by the donor-acceptor (push-pull) electronic system.

  • Diazo Component (Acceptor): this compound acts as the electrophilic "acceptor."

    • Nitrile (-CN): Strong electron-withdrawing group (EWG) that lowers the LUMO energy, intensifying the color.

    • Iodine (-I): Provides a "heavy atom effect." Unlike chlorine, iodine's large atomic radius and polarizability stabilize the excited state, leading to a bathochromic shift (deeper violets/blues) and improved sublimation fastness due to increased molecular weight.

  • Coupling Component (Donor): Typically an N,N-dialkyl aniline or a heterocyclic coupler (e.g., pyridone) which provides the electron density.

Significance: The combination of the ortho-chloro and meta-iodo positions (relative to the amine) creates a steric and electronic environment that improves the light fastness of the resulting dye by protecting the azo linkage from photo-oxidation.

Experimental Protocol: Diazotization & Coupling

Critical Pre-requisite: The Nitrosyl Sulfuric Acid Method

Attempting to diazotize this amine in aqueous HCl will result in incomplete reaction or hydrolysis of the nitrile group. The reaction must be performed in anhydrous sulfuric acid using nitrosyl sulfuric acid (HSO₄NO).

Workflow Diagram (Graphviz)

DyeSynthesis Start 4-Amino-2-chloro- 5-iodobenzonitrile Diazo Diazonium Salt Intermediate Start->Diazo Dissolution (H2SO4/AcOH) Reagent Nitrosyl Sulfuric Acid (NaNO2 + H2SO4) Reagent->Diazo Diazotization 0-5°C CouplingRxn Coupling Reaction (pH 4-5, <5°C) Diazo->CouplingRxn Dropwise Addition Coupler Coupler Solution (e.g., N,N-diethylaniline) Coupler->CouplingRxn Precipitate Crude Dye Precipitate CouplingRxn->Precipitate Neutralization & Filtration Final Purified Disperse Dye Precipitate->Final Recrystallization (DMF/EtOH)

Figure 1: Synthetic workflow for the conversion of the intermediate into a disperse azo dye.

Step-by-Step Methodology
Phase A: Preparation of Nitrosyl Sulfuric Acid
  • Charge 20 mL of 98% Sulfuric Acid into a 3-neck flask.

  • Cool to 0–5°C using an ice-salt bath.

  • Slowly add 0.70 g of Sodium Nitrite (NaNO₂) with vigorous stirring. Ensure the temperature does not exceed 10°C to prevent decomposition.

  • Stir for 30 minutes until the solution becomes clear/viscous.

    • Checkpoint: This generates the active nitrosating species, the nitrosonium ion (

      
      ).[1]
      
Phase B: Diazotization
  • Prepare a solution/slurry of 2.78 g (10 mmol) of this compound in 15 mL of Glacial Acetic Acid (or Propionic Acid).

    • Note: Using a co-solvent like acetic acid aids solubility, as the amine is hydrophobic.

  • Add the amine solution dropwise to the cold Nitrosyl Sulfuric Acid mixture.

  • Maintain temperature at 0–5°C .

  • Stir for 2–3 hours .

    • Validation: Check for excess nitrous acid using starch-iodide paper (should turn blue instantly). If negative, add small increments of NaNO₂.

Phase C: Coupling (Example with N,N-Diethylaniline)
  • Dissolve 1.49 g (10 mmol) of N,N-Diethylaniline in 20 mL of dilute Acetic Acid (10%) containing 0.5 g of Sulfamic Acid (to destroy excess nitrous acid).

  • Cool the coupler solution to 0–5°C .

  • Add the diazonium salt solution (from Phase B) dropwise to the coupler solution.

  • pH Control: Simultaneously add saturated Sodium Acetate solution to maintain pH at 4.0–5.0 .

    • Critical: If pH is too low (<2), coupling is slow. If pH is too high (>7), the diazonium salt decomposes.

  • Stir for 4 hours, allowing the temperature to rise to room temperature.

Phase D: Isolation & Purification
  • Pour the reaction mixture into 200 mL of ice-water .

  • Filter the precipitated dye using a vacuum Buchner funnel.

  • Wash the cake with water until the filtrate is neutral.

  • Recrystallization: Dissolve the crude cake in hot DMF or Ethanol and cool to crystallize.

  • Dry in a vacuum oven at 60°C.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures are expected:

  • UV-Vis Spectroscopy:

    • Expect a

      
       between 520–580 nm  (Red-Violet to Blue region) in DMF. The iodine substituent will shift the peak roughly 15–20 nm redder than the chloro-analog.
      
  • FT-IR:

    • Nitrile (-CN): Sharp peak at ~2220 cm⁻¹.

    • Azo (-N=N-): Weak band around 1400–1450 cm⁻¹.

    • Absence of Amine: Disappearance of the NH₂ doublets (3300–3400 cm⁻¹) from the starting material.

  • Mass Spectrometry (LC-MS):

    • Look for the molecular ion

      
      . For a coupling with N,N-diethylaniline, expected MW is approx 438.7 Da. The isotopic pattern of Chlorine (
      
      
      
      ) and Iodine (monoisotopic) will be distinct.

Safety & Handling

  • Cyanide Hazard: Although the nitrile group is bonded to the ring, thermal or acidic decomposition can theoretically release HCN. Work in a well-ventilated fume hood.

  • Skin Absorption: Halo-anilines are readily absorbed through the skin and can cause methemoglobinemia. Double-gloving (Nitrile) is mandatory.

  • Waste Disposal: All aqueous waste from the coupling step contains diazo residues and must be treated as hazardous chemical waste, not flushed down the drain.

References

  • BenchChem. 4-Amino-2-chlorobenzonitrile: Significance in Chemical Synthesis and Research. (General reactivity of halo-aminobenzonitriles).

  • BOC Sciences. Custom Diazotization Services & Mechanisms. (Protocol for weakly basic amines).[2]

  • Sigma-Aldrich. 4-Iodobenzonitrile Product & Safety Data. (Handling of iodo-nitrile intermediates).[3]

  • Asian Journal of Chemistry. Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. (Coupling protocols).

  • ResearchGate. Diazotisation of Weakly Basic Aromatic Amines in Strongly Acid Media. (Nitrosyl sulfuric acid methodology).[3]

Sources

Catalytic amination reactions involving 4-Amino-2-chloro-5-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Catalytic Amination of 4-Amino-2-chloro-5-iodobenzonitrile

Abstract

This Application Note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the catalytic amination of this compound. This trifunctional aromatic building block presents unique challenges and opportunities for selective C-N bond formation. We will explore the foundational principles, key mechanistic insights, and detailed, field-proven protocols for achieving regioselective amination at the C-I position, leveraging the differential reactivity of the aryl halides. The primary focus will be on the robust and versatile Palladium-catalyzed Buchwald-Hartwig amination, with a discussion of the complementary Copper-catalyzed Ullmann condensation. This guide is structured to provide not just procedural steps, but the causal logic behind experimental design, enabling scientists to optimize these critical reactions for the synthesis of novel chemical entities.

The Substrate: A Strategic Overview of this compound

This compound (CAS 380241-58-7) is a highly functionalized aromatic compound, making it a valuable intermediate in medicinal chemistry and materials science.[1][2] Its utility stems from the presence of three distinct functional groups on the benzene ring, each with its own reactivity profile.

  • Chemical Structure and Properties:

    • Molecular Formula: C₇H₄ClIN₂[2]

    • Molecular Weight: 278.48 g/mol [2]

    • Key Features: An electron-donating amino group, an electron-withdrawing nitrile group, and two halogen atoms (chloro and iodo) with different reactivities.

  • Reactivity and Selectivity: The cornerstone of synthetic strategy involving this molecule is exploiting the differential reactivity of the carbon-halogen bonds. In transition metal-catalyzed cross-coupling reactions, the bond strength and susceptibility to oxidative addition follow a clear trend: C–I > C–Br > C–Cl .[3] The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bond. This inherent difference allows for highly regioselective amination at the C-5 position (bearing the iodine) while leaving the C-2 position (bearing the chlorine) intact for subsequent transformations. This selective functionalization is the central theme of the protocols described herein.

Palladium-Catalyzed Buchwald-Hartwig Amination: The Premier Method

The Buchwald-Hartwig amination is a powerful and broadly applicable palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] Its development has revolutionized the synthesis of arylamines, offering mild conditions and broad functional group tolerance.[5]

Mechanistic Rationale

The efficacy of the Buchwald-Hartwig reaction hinges on a well-understood catalytic cycle.[6] A Pd(0) species initiates the cycle by undergoing oxidative addition into the aryl-iodide bond, the most labile site on the substrate. The resulting Pd(II) complex then coordinates with the amine. A base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[5] The choice of ligand is critical; bulky, electron-rich phosphine ligands are known to accelerate the reductive elimination step, which is often rate-limiting.[6]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-I pdII_complex Ar-Pd(II)(I)L₂ oxidative_addition->pdII_complex ligand_exchange Ligand Exchange + R₂NH, - HI (Base) pdII_complex->ligand_exchange amido_complex Ar-Pd(II)(NR₂)L₂ (Amido Complex) ligand_exchange->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR₂ (Product) reductive_elimination->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Critical Parameters for Optimization

The success of the reaction is a multifactorial outcome. The following parameters must be carefully considered:

  • Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (Palladium(II) acetate) are common and effective choices.

  • Ligand: The selection of the phosphine ligand is paramount. Bulky, electron-rich ligands such as XPhos, RuPhos, or BrettPhos are generally preferred as they promote the crucial reductive elimination step and stabilize the active catalytic species.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile. Sodium tert-butoxide (NaOtBu) is highly effective for a wide range of amines. For more sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed.

  • Solvent: Anhydrous, deoxygenated aprotic solvents are necessary. Toluene and 1,4-dioxane are the most common choices due to their ability to dissolve the reactants and their suitable boiling points.

  • Temperature: Reactions are typically heated, often between 80-110 °C, to ensure a reasonable reaction rate.

Detailed Protocol: Selective Amination of this compound

This protocol describes a general procedure for the selective coupling of an amine at the C-5 position.

Materials & Equipment:

  • This compound

  • Amine of choice (e.g., morpholine, piperidine, aniline derivative)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, deoxygenated solvent (e.g., Toluene)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere manifold (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • TLC plates and column chromatography supplies (silica gel, solvents)

Procedure:

  • Inert Atmosphere Setup: In an oven-dried Schlenk flask under a positive pressure of inert gas (Argon or Nitrogen), add this compound (1.0 equiv), the phosphine ligand (typically 2-4 mol %), and the palladium precatalyst (typically 1-2 mol % Pd).

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4 equiv). The flask is briefly evacuated and backfilled with inert gas three times.

  • Solvent and Nucleophile: Add the anhydrous, deoxygenated solvent (e.g., Toluene) via syringe, followed by the amine nucleophile (1.2 equiv).

  • Reaction: The flask is sealed and heated in a pre-heated oil bath to the desired temperature (e.g., 100 °C).

  • Monitoring: The reaction progress is monitored by TLC or LC-MS. A typical method is to take a small aliquot, quench it with water, extract with ethyl acetate, and spot the organic layer on a TLC plate. The disappearance of the starting material indicates reaction completion (typically 4-24 hours).

  • Work-up: Once complete, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove palladium residues. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-amino-2-chloro-5-(substituted amino)benzonitrile product.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Data Summary: Representative Reaction Conditions
Amine TypePalladium SourceLigandBaseSolventTemp (°C)Typical Yield
Secondary AliphaticPd₂(dba)₃XPhosNaOtBuToluene10085-95%
Primary AliphaticPd(OAc)₂BrettPhosK₂CO₃Dioxane11070-85%
Primary AromaticPd₂(dba)₃RuPhosCs₂CO₃Toluene11075-90%
Ammonia SurrogatePd(OAc)₂JosiphosK₃PO₄Dioxane10060-75%

Copper-Catalyzed Ullmann Condensation

An older but still relevant method for C-N bond formation is the Ullmann condensation, often referred to as the Goldberg reaction for C-N coupling.[7] This copper-catalyzed reaction can be an effective alternative to palladium-based systems, though it often requires higher temperatures.[8]

Modern Ullmann-type reactions utilize soluble copper(I) salts (e.g., CuI) in combination with a ligand, such as 1,10-phenanthroline or various diamines, which improves solubility and catalytic turnover.[9] The reaction is typically performed in high-boiling polar aprotic solvents like DMF, NMP, or DMSO. While less versatile than the Buchwald-Hartwig amination, it can be advantageous for specific substrates where palladium catalysis may be problematic.

Experimental Decision Workflow

Choosing the appropriate catalytic system is key to success. The following workflow provides a logical decision-making process for the amination of this compound.

Decision_Workflow start Start: Amination of This compound choice Select Primary Method start->choice buchwald Buchwald-Hartwig (Pd-catalyzed) - High versatility - Mild conditions choice->buchwald Default ullmann Ullmann Condensation (Cu-catalyzed) - Alternative for specific amines - Higher temperatures choice->ullmann Special Case protocol Execute Protocol 2.3 (Inert atmosphere, Pd/Ligand/Base) buchwald->protocol ullmann->protocol Adapt Protocol monitor Monitor Reaction (TLC / LC-MS) protocol->monitor complete Reaction Complete? monitor->complete workup Work-up & Purification (Extraction, Chromatography) complete->workup Yes troubleshoot Troubleshoot: - Check catalyst/ligand integrity - Screen bases/solvents - Adjust temperature complete->troubleshoot No end End: Characterized Product workup->end troubleshoot->protocol

Caption: Decision workflow for catalytic amination of the substrate.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Poor quality solvent/reagents; Insufficiently inert atmosphere; Incorrect base.Use a fresh batch of catalyst and ligand. Ensure solvents are anhydrous and deoxygenated. Improve inert gas technique (e.g., longer purge cycles). Screen a different base (e.g., switch from K₂CO₃ to NaOtBu).
Formation of Side Products Hydrodehalogenation: Removal of iodine without amination. Diarylamine formation: Product amine reacts with another molecule of starting material.Use a less forcing base or lower the reaction temperature. Use a slight excess of the amine nucleophile (1.2-1.5 equiv) to outcompete the product.
Reaction Stalls Catalyst deactivation.Increase catalyst/ligand loading slightly. Consider a more robust ligand system known for high turnover numbers.
Difficult Purification Co-elution of product with ligand or starting material.Optimize the chromatography solvent system. Perform an aqueous acid wash during work-up to remove basic impurities if the product is not acid-sensitive.

Conclusion

This compound is a versatile synthetic intermediate whose value is unlocked through selective catalytic amination. The Buchwald-Hartwig reaction provides a reliable and high-yielding pathway for the regioselective formation of C-N bonds at the C-I position, offering broad substrate scope and operational simplicity. By understanding the underlying mechanistic principles and carefully controlling key reaction parameters, researchers can effectively utilize this building block to construct complex molecular architectures for pharmaceutical and materials science applications.

References

  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • SpringerLink. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Google Patents. (n.d.). DE3340348A1 - Process for the preparation of (4-amino-2-chloro-5-alkylphenyl)- alpha -(4-chlorophenyl)-acetonitrile.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • RSC Publishing. (2021). Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. Retrieved from [Link]

  • National Institutes of Health. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (1999). General and Efficient Catalytic Amination of Aryl Chlorides Using a Palladium/Bulky Nucleophilic Carbene System. Retrieved from [Link]

  • National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

  • Google Patents. (n.d.). EP2307355B1 - Novel synthesis of substituted 4-amino-pyrimidines.
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]

  • National Institutes of Health. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Retrieved from [Link]

  • PubMed. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Retrieved from [Link]

  • ResearchGate. (n.d.). CuI-Catalyzed Ullmann-Type Coupling of Phenols and Thiophenols with 5-Substituted 1,2,3-Triiodobenzenes: Facile Synthesis of Mammary Carcinoma Inhibitor BTO-956 in One Step. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

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Application Notes & Protocols: Strategic Solid-Phase Synthesis Utilizing 4-Amino-2-chloro-5-iodobenzonitrile for Combinatorial Library Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for leveraging 4-Amino-2-chloro-5-iodobenzonitrile as a versatile scaffold in solid-phase organic synthesis (SPOS). The unique trifunctional nature of this building block, featuring orthogonally reactive sites, enables the systematic and efficient construction of diverse small-molecule libraries. We present detailed, field-proven protocols for resin immobilization, sequential palladium-catalyzed cross-coupling reactions, and final product cleavage. The causality behind experimental choices is elucidated to empower users to adapt and troubleshoot these methodologies for their specific discovery campaigns.

Introduction: The Strategic Value of this compound

In the landscape of combinatorial chemistry and drug discovery, the selection of a core scaffold is a critical determinant of success. This compound is an exemplary building block, engineered for synthetic versatility. Its architecture presents three distinct functional handles for diversification, each with differential reactivity that can be exploited for controlled, sequential modifications.

  • Amino Group (-NH₂): Serves as a primary attachment point for immobilization onto a variety of solid supports (resins), typically through stable amide bond formation.

  • Iodo Group (-I): The most reactive halide, making it the ideal site for initial diversification via a broad range of palladium-catalyzed cross-coupling reactions under mild conditions.

  • Chloro Group (-Cl): Significantly less reactive than the iodo group, this site allows for a second, independent diversification step, often requiring more forcing reaction conditions. This differential reactivity is the cornerstone of its utility in sequential synthesis.

  • Nitrile Group (-CN): A synthetically versatile group that can be retained in the final molecule or transformed into other functionalities such as a primary amine or a carboxylic acid post-cleavage.

This inherent orthogonality allows for a "split-and-pool" synthesis strategy, enabling the rapid generation of large, indexed libraries of compounds from a common intermediate.[1]

Foundational Principles of Solid-Phase Organic Synthesis (SPOS)

SPOS is a technique where molecules are covalently bound to an insoluble polymer support (resin) and synthesized in a stepwise manner.[2] This approach simplifies the purification process to mere filtration and washing of the resin, eliminating the need for traditional chromatographic methods between steps.[1]

Key Stages of SPOS:

  • Resin Selection & Swelling: The choice of resin dictates the linkage chemistry and cleavage conditions. Common resins include 2-Chlorotrityl chloride for acid-labile cleavage of carboxylic acids and Rink Amide resin for generating C-terminal amides.[3] The resin must be swelled in an appropriate solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)) to ensure accessibility of the reactive sites within the polymer matrix.[4]

  • Immobilization: The first building block is covalently attached to the swollen resin.

  • Iterative Synthesis: Subsequent reagents are added in solution to modify the resin-bound substrate. Excess reagents and by-products are removed by washing.

  • Cleavage: The final synthesized molecule is cleaved from the resin, typically using a strong acid like Trifluoroacetic Acid (TFA).[2]

Below is a visualization of the general SPOS workflow applied to the this compound scaffold.

G cluster_resin Solid Support (Resin) cluster_synthesis On-Resin Synthesis Cycle cluster_cleavage Final Product Release Resin 1. Resin Swelling (e.g., 2-Cl-Trt Resin) Immobilization 2. Immobilization (Scaffold Loading) Resin->Immobilization Wash1 Wash Immobilization->Wash1 Diversify1 3. First Diversification (e.g., Suzuki at C-I) Wash1->Diversify1 Wash2 Wash Diversify1->Wash2 Diversify2 4. Second Diversification (e.g., Sonogashira at C-Cl) Wash2->Diversify2 Wash3 Wash Diversify2->Wash3 Cleavage 5. Cleavage (e.g., TFA) Wash3->Cleavage Product Purified Product in Solution Cleavage->Product

Caption: General workflow for solid-phase synthesis using the trifunctional scaffold.

Experimental Protocols

The following protocols are designed for a standard 0.1 mmol synthesis scale. Adjustments may be necessary based on resin loading capacity and specific substrates.

Protocol 1: Immobilization of this compound

Rationale: This protocol utilizes 2-Chlorotrityl chloride resin, which allows for the attachment of the scaffold via its amino group. The resulting linkage is stable to the basic and organometallic conditions of subsequent cross-coupling reactions but is readily cleaved under mildly acidic conditions to yield the final product with a free amine.[3]

Materials:

Reagent/Material Quantity (0.1 mmol scale) Purpose
2-Chlorotrityl chloride resin 100 mg (1.0 mmol/g loading) Solid Support
This compound 55.4 mg (0.2 mmol, 2 eq) Scaffold
N,N-Diisopropylethylamine (DIPEA) 69.7 µL (0.4 mmol, 4 eq) Non-nucleophilic base
Dichloromethane (DCM), anhydrous ~15 mL Solvent
N,N-Dimethylformamide (DMF) ~15 mL Solvent

| Methanol (MeOH) | 1 mL | Capping agent |

Procedure:

  • Resin Swelling: Place the 2-chlorotrityl chloride resin in a solid-phase synthesis vessel. Add 5 mL of anhydrous DCM and allow the resin to swell for 30 minutes with gentle agitation.[5]

  • Scaffold Activation: In a separate vial, dissolve this compound (2 eq) in 3 mL of anhydrous DCM. Add DIPEA (4 eq) to the solution.

  • Loading: Drain the DCM from the swollen resin. Immediately add the scaffold solution to the resin. Agitate the mixture for 2 hours at room temperature.

  • Capping: To cap any unreacted chlorotrityl sites, add 1 mL of MeOH to the vessel and agitate for 30 minutes.[3] This prevents undesired side reactions in subsequent steps.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3 x 5 mL), DMF (3 x 5 mL), and finally DCM (3 x 5 mL). Dry the resin under vacuum.

Protocol 2: First Diversification - Suzuki-Miyaura Coupling at the C-I Position

Rationale: The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[6] We target the C-I bond first due to its lower bond dissociation energy compared to the C-Cl bond, allowing for selective reaction under relatively mild conditions. Pd(PPh₃)₄ is a reliable catalyst for this transformation on solid supports.[7]

Materials:

Reagent/Material Quantity (0.1 mmol scale) Purpose
Resin-bound scaffold ~120 mg (from Protocol 1) Substrate
Arylboronic Acid 0.3 mmol (3 eq) Coupling Partner
Pd(PPh₃)₄ 5.8 mg (0.005 mmol, 5 mol%) Catalyst
Potassium Carbonate (K₂CO₃), 2M aq. 0.3 mL (0.6 mmol, 6 eq) Base

| N,N-Dimethylformamide (DMF) | 4 mL | Solvent |

Procedure:

  • Resin Preparation: Place the dried, scaffold-loaded resin in a reaction vessel. Add 2 mL of DMF and allow it to re-swell for 20 minutes.

  • Reagent Addition: In a separate vial, dissolve the arylboronic acid (3 eq) and Pd(PPh₃)₄ (5 mol%) in 2 mL of DMF. Add this solution to the resin slurry.

  • Base Addition: Add the aqueous K₂CO₃ solution (6 eq) to the reaction vessel.

  • Reaction: Seal the vessel and heat at 80 °C for 12 hours with constant agitation.

  • Washing: Cool the vessel to room temperature. Drain the reaction mixture and wash the resin thoroughly with DMF/H₂O (1:1, 3 x 5 mL), DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL). Dry the resin under vacuum.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArylPdII Ar-Pd(II)-I(L)₂ OxAdd->ArylPdII Transmetal Transmetalation ArylPdII->Transmetal ArylPdAryl Ar-Pd(II)-Ar'(L)₂ Transmetal->ArylPdAryl RedElim Reductive Elimination ArylPdAryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ResinI Resin-Ar-I ResinI->OxAdd Boronic Ar'B(OH)₂ + Base Boronic->Transmetal

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8][9]

Protocol 3: Second Diversification - Sonogashira Coupling at the C-Cl Position

Rationale: The Sonogashira reaction couples terminal alkynes with aryl halides, creating a C(sp)-C(sp²) bond.[10] This reaction requires a copper(I) co-catalyst and typically more forcing conditions to activate the less reactive C-Cl bond. The use of a suitable ligand and elevated temperature is key.

Materials:

Reagent/Material Quantity (0.1 mmol scale) Purpose
Resin-bound biaryl scaffold ~130 mg (from Protocol 2) Substrate
Terminal Alkyne 0.5 mmol (5 eq) Coupling Partner
PdCl₂(PPh₃)₂ 3.5 mg (0.005 mmol, 5 mol%) Catalyst
Copper(I) Iodide (CuI) 1.9 mg (0.01 mmol, 10 mol%) Co-catalyst
Triethylamine (TEA) 2 mL Base and Solvent

| N,N-Dimethylformamide (DMF) | 2 mL | Co-solvent |

Procedure:

  • Resin Preparation: Swell the resin from the previous step in 2 mL of a 1:1 mixture of DMF and TEA.

  • Reagent Addition: To the resin slurry, add the terminal alkyne (5 eq), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).

  • Reaction: Seal the vessel and heat at 100 °C for 18 hours with agitation. Note: Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative homocoupling of the alkyne (Glaser coupling).

  • Washing: Cool the vessel to room temperature. Drain the solvent and wash the resin extensively with DMF (5 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL) to remove all traces of metal catalysts and base. Dry the resin under vacuum.

Protocol 4: Cleavage of the Final Product from the Resin

Rationale: A solution of Trifluoroacetic Acid (TFA) is used to cleave the molecule from the 2-chlorotrityl resin. Scavengers are included to capture the reactive trityl cation and other potential side-products generated during cleavage.[2]

Materials:

Reagent/Material Quantity Purpose
Dried, fully diversified resin ~140 mg Substrate
Cleavage Cocktail (95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane) 3 mL Cleavage Reagent

| Diethyl Ether, cold | 40 mL | Precipitation Solvent |

Procedure:

  • Cleavage Reaction: Place the dry resin in a reaction vessel. Add the cleavage cocktail and agitate at room temperature for 2 hours.

  • Product Collection: Filter the resin and collect the filtrate in a clean centrifuge tube. Wash the resin with an additional 1 mL of neat TFA and combine the filtrates.

  • Precipitation: Add the TFA solution dropwise to 40 mL of cold diethyl ether with vortexing. The cleaved product should precipitate as a solid.

  • Isolation: Centrifuge the suspension, decant the ether, and wash the solid pellet with cold diethyl ether (2 x 10 mL).

  • Drying: Dry the isolated solid under high vacuum to remove residual solvents. The product can then be analyzed and purified by HPLC and characterized by mass spectrometry.

Summary of Orthogonal Reactions

The true power of the this compound scaffold lies in the ability to choose from a wide array of C-C and C-N bond-forming reactions.[11] The table below summarizes potential transformations.

Reaction SiteReaction TypeTypical Catalyst / Co-catalystBaseNotes
C-I (Position 5) Suzuki-Miyaura [12]Pd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃, Cs₂CO₃Excellent for aryl & heteroaryl boronic acids.
Sonogashira [13]PdCl₂(PPh₃)₂ / CuITEA, DIPEACouples terminal alkynes.
Buchwald-Hartwig [14]Pd₂(dba)₃ / XantphosK₃PO₄, NaOtBuCouples primary/secondary amines, amides.
Heck Coupling Pd(OAc)₂TEACouples with alkenes.
C-Cl (Position 2) Suzuki-Miyaura Pd(OAc)₂ / RuPhosK₃PO₄Requires more active catalyst/ligand and higher temp.
Sonogashira PdCl₂(PPh₃)₂ / CuITEARequires higher temperatures (>80 °C).
Buchwald-Hartwig [15]Pd(OAc)₂ / BrettPhosLHMDS, K₂CO₃Requires specialized, bulky ligands for C-Cl activation.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Retrieved from [Link]

  • Amblard, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Nowick, J.S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (2022). Buchwald–Hartwig amination reaction of iodobenzene with aniline.... Retrieved from [Link]

  • Molnár, Á., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. Retrieved from [Link]

  • Al-Ameri, M.F. (2016). Combinatorial Chemistry. Al-Mustansiriyah University. Retrieved from [Link]

  • James, M. J., et al. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science. Retrieved from [Link]

  • Nájera, C., & Chinchilla, R. (2011). Recent Advances in Sonogashira Reactions. ResearchGate. Retrieved from [Link]

  • Reid, J. P., et al. (2024). Aminative Suzuki-Miyaura coupling. Science. Retrieved from [Link]

  • Lam, K.S., et al. (2017). Combinatorial Chemistry in Drug Discovery. PMC. Retrieved from [Link]

  • ResearchGate. (2014). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). Combinatorial Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). Pd/Cu bimetallic nanoparticles embedded in macroporous ion-exchange resins: An excellent heterogeneous catalyst for the Sonogashira reaction. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

  • Clairoux, A. (2024). Combinatorial Chemistry: Innovations and Applications. Journal of Molecular and Organic Chemistry. Retrieved from [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2016). A Short Review on Concept and Types of Combinatorial Chemistry. Retrieved from [Link]

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Application Note: 4-Amino-2-chloro-5-iodobenzonitrile as a Versatile Precursor for the Synthesis of Radiolabeled Compounds for Biomedical Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview of the application of 4-amino-2-chloro-5-iodobenzonitrile as a strategic precursor for the synthesis of radiolabeled compounds. We present validated protocols for both radioiodination with Iodine-125 ([¹²⁵I]) and Carbon-11 ([¹¹C]) methylation. The methodologies leverage the unique functionalities of the precursor's aromatic ring—specifically the iodo group—to facilitate robust and efficient labeling via iododestannylation and palladium-catalyzed Suzuki cross-coupling reactions. This document is intended to equip researchers with the foundational principles, step-by-step protocols, and critical safety considerations necessary for the successful preparation of novel radiotracers for applications in drug discovery, molecular imaging (PET/SPECT), and biomedical research.

Introduction: The Role of Radiolabeling and the Utility of the Precursor

Radiolabeled compounds, or radiotracers, are indispensable tools in modern drug development and biomedical science. By incorporating a radioactive isotope into a molecule, researchers can track its distribution, metabolism, and interaction with biological targets in vivo and in vitro. This provides critical data for pharmacokinetics, target engagement studies, and diagnostic imaging with techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).

The choice of precursor is paramount to the success of radiolabeling. This compound is a highly versatile scaffold for two primary reasons:

  • The Aryl Iodide Moiety: The iodine atom serves as an excellent leaving group and a key reaction handle. It is the primary site for introducing radioiodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) via precursor-based methods. Furthermore, it is an ideal coupling partner in palladium-catalyzed reactions for introducing carbon-based radionuclides like ¹¹C.

  • Multiple Functional Groups: The presence of amino (-NH₂), chloro (-Cl), and nitrile (-C≡N) groups allows for further chemical modification, enabling the creation of a diverse library of target molecules from a single, strategically designed precursor.

This guide will focus on leveraging the aryl iodide for the introduction of two of the most common isotopes in research: Iodine-125 and Carbon-11.

Physicochemical Properties of the Precursor

While this compound is a specialized intermediate, its properties can be estimated based on structurally similar compounds available commercially. Understanding these properties is crucial for handling, storage, and reaction setup.

PropertyValue (Estimated)Source/Analogue
Chemical Structure Chemical Structure of this compound-
Molecular Formula C₇H₄ClIN₂-
Molecular Weight 278.48 g/mol Calculated
CAS Number Not broadly listed; synthesis is substrate-dependent.-
Appearance Likely an off-white to pale yellow or brown solid.Based on analogues[1]
Solubility Expected to be soluble in organic solvents (DMF, DMSO, Dioxane) and poorly soluble in water.Based on analogues[1]

Note: The precise properties should be confirmed by analysis upon synthesis or acquisition. A structurally related compound, 4-amino-2-ethyl-5-iodobenzonitrile, has a reported molecular weight of 272.09 g/mol .[2]

Section I: Radioiodination with Iodine-125 via Iododestannylation

Principle of the Method: Direct electrophilic radioiodination of an aryl iodide is not feasible. Instead, the most reliable method is a two-step process.[3][4] First, the stable iodo-precursor is converted into a more reactive organometallic intermediate, typically a trialkylstannane (e.g., tributylstannyl derivative). This stannylated precursor is then reacted with radioactive sodium iodide (Na[¹²⁵I]) in the presence of a mild oxidizing agent. The oxidant converts the iodide anion (I⁻) into an electrophilic species ("I⁺") which then efficiently displaces the stannyl group in an ipso-substitution reaction to form the desired [¹²⁵I]-labeled product with high specific activity.[4][5]

Workflow for [¹²⁵I] Labeling:

G A Start: 4-Amino-2-chloro- 5-iodobenzonitrile B Stannylation Reaction (e.g., with Hexabutylditin, Pd catalyst) A->B C Purification of Stannyl Precursor (Column Chromatography) B->C D Tributylstannyl Precursor C->D E Radioiodination Reaction (Na[125I], Oxidizing Agent) D->E F Quenching E->F G Purification (Radio-HPLC) F->G H Final Product: [125I]-4-Amino-2-chloro-5-iodobenzonitrile G->H

Caption: Overall workflow for the preparation of the [¹²⁵I]-labeled compound.

Protocol 1.1: Synthesis of the Tributylstannyl Precursor

Causality: This step is necessary because the carbon-tin bond is much more susceptible to electrophilic cleavage by iodine than the carbon-iodine bond of the starting material, enabling a clean and high-yield radiolabeling reaction.[4] Palladium catalysis is used to facilitate the coupling between the aryl iodide and the tin reagent.

Materials:

  • This compound (1 equivalent)

  • Hexabutylditin ((Bu₃Sn)₂) (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, inert-atmosphere flask, add this compound and the palladium catalyst.

  • Add the anhydrous, degassed solvent via syringe to dissolve the solids.

  • Add hexabutylditin to the reaction mixture.

  • Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the 4-amino-2-chloro-5-(tributylstannyl)benzonitrile precursor.

Protocol 1.2: [¹²⁵I]-Labeling via Iododestannylation

Causality: An oxidizing agent like Chloramine-T or IODO-GEN® is required to convert the [¹²⁵I]I⁻ anion into an electrophilic iodinating species, which is the active reactant.[3] The reaction is quenched with sodium metabisulfite to reduce any unreacted oxidizing agent and excess electrophilic iodine, preventing further side reactions.

Materials:

  • Tributylstannyl precursor (5-10 µg in a suitable solvent like ethanol)

  • Na[¹²⁵I] solution (carrier-free or no-carrier-added, 1-10 mCi)

  • Oxidizing agent: Chloramine-T solution (1 mg/mL in water) or IODO-GEN® coated vial.

  • Phosphate buffer (0.1 M, pH 7.4)

  • Quenching solution: Sodium metabisulfite (2 mg/mL in water)

Procedure:

  • In a shielded fume hood, add the solution of the tributylstannyl precursor to a reaction vial (e.g., an IODO-GEN® coated vial or a standard glass vial).

  • Add the phosphate buffer.

  • Carefully add the Na[¹²⁵I] solution to the vial.

  • Initiate the reaction by adding the Chloramine-T solution (if not using IODO-GEN®).

  • Vortex the mixture gently for 1-5 minutes at room temperature. Reaction time is critical and should be optimized.

  • Quench the reaction by adding the sodium metabisulfite solution.

  • Immediately prepare the sample for purification via radio-HPLC.

ParameterTypical ConditionRationale
Precursor Amount 1-20 µgSufficient for high specific activity labeling.
Radioactivity 1-10 mCi (37-370 MBq)Dependent on desired final product activity.
Reaction Time 30 seconds - 10 minutesShort times minimize potential damage to the molecule.
Temperature Room TemperatureSufficient for rapid reaction kinetics.
Expected RCY >85%Iododestannylation is typically highly efficient.[5]

Section II: [¹¹C]-Methylation via Suzuki Cross-Coupling

Principle of the Method: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[6] In this context, the aryl iodide of this compound serves as the organic halide. It is coupled with a [¹¹C]-labeled methyl boronic acid or ester, which is synthesized from [¹¹C]methyl iodide ([¹¹C]CH₃I). The reaction requires a palladium(0) catalyst and a base. The base is crucial for activating the organoboron species to facilitate the key transmetalation step in the catalytic cycle.[7]

Catalytic Cycle for Suzuki Coupling:

G cluster_0 Suzuki Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B + Ar-I C Ar-Pd(II)L2-I (Intermediate) B->C D Transmetalation C->D + [[11C]CH3-B(OR)2(OH)]- E Ar-Pd(II)L2-[11C]CH3 (Intermediate) D->E F Reductive Elimination E->F F->A G Ar-[11C]CH3 (Product) F->G H [11C]CH3-B(OR)2 + Base I Ar-I (Precursor)

Caption: The catalytic cycle of a Suzuki cross-coupling reaction.

Protocol 2.1: [¹¹C]-Methylation of the Aryl Iodide

Causality: [¹¹C]Methyl iodide is produced from a cyclotron and is the most common precursor for ¹¹C-labeling. It is too unreactive to directly methylate the aryl iodide. The palladium catalyst facilitates the reaction by cycling through Pd(0) and Pd(II) oxidation states, bringing the aryl iodide and the activated methyl-boron species together to form the new C-C bond.[7]

Materials:

  • This compound (0.5-1 mg)

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) (gas, trapped from cyclotron)

  • Methylboronic acid pinacol ester (Me-B(pin)) (used to prepare the ¹¹C reagent)

  • Palladium catalyst (e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos or XPhos)

  • Base (e.g., Cs₂CO₃ or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., DMF or Dioxane)

Procedure (Simplified, often automated in a synthesis module):

  • Preparation of [¹¹C]Methyl Triflone: [¹¹C]CH₃I is first converted to a more reactive methylating agent for the boronic ester. (This is an advanced step often used in modern radiochemistry).

  • Synthesis of [¹¹C]Methylboronic Ester: The activated [¹¹C]methylating agent reacts with a boronic ester precursor to form [¹¹C]CH₃-B(pin).

  • Coupling Reaction: a. In a sealed reaction vial, dissolve this compound, the palladium catalyst/ligand, and the base in the anhydrous solvent. b. The solution containing the [¹¹C]methylboronic ester is transferred to this vial. c. The vial is heated rapidly (e.g., 100-130 °C) for a short period (3-5 minutes) using microwave or conventional heating.

  • Purification: The reaction is quenched by dilution and immediately injected onto a semi-preparative HPLC system for purification.

ParameterTypical ConditionRationale
Precursor Amount 0.5 - 2 mgMust be in excess relative to the no-carrier-added radiolabel.
Reaction Time 2 - 5 minutesMust be rapid due to the short 20.4-minute half-life of ¹¹C.
Temperature 100 - 140 °CRequired to drive the reaction to completion quickly.
Catalyst Pd(0) with bulky phosphine ligandsModern ligands accelerate the rate-limiting oxidative addition and reductive elimination steps.[8]
Expected RCY 30-70% (decay-corrected)Highly dependent on the efficiency of the automated synthesis module.

Quality Control and Purification

Principle: For any application, especially in vivo, the radiochemical purity of the final product must be exceptionally high (>95%, often >99%). Unreacted precursors or labeled byproducts can interfere with imaging or biological assays. Radio-HPLC is the gold standard for both purification and analysis.

Methodology:

  • Purification: A semi-preparative C18 HPLC column is used to separate the more lipophilic product from the less retained precursor and polar impurities.

  • Analysis: An analytical C18 HPLC column is used. The system must be equipped with a UV detector (to see the unlabeled precursor and product) and a radioactivity detector connected in series. The identity of the product is confirmed by comparing the retention time of the radioactive peak with that of a non-radioactive, authenticated standard.

G A Crude Labeled Reaction Mixture B Semi-Prep Radio-HPLC A->B C Collect Product Fraction B->C D Solvent Removal (Evaporation) C->D E Reformulation in Biocompatible Solvent D->E F Analytical Radio-HPLC (Purity & Identity Check) E->F G Sterile Filtration F->G H Final QC'd Product G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 4-Amino-2-chloro-5-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide addresses the synthesis of 4-Amino-2-chloro-5-iodobenzonitrile , a critical intermediate often used in the development of kinase inhibitors and functionalized bi-aryl systems.

The Synthetic Challenge: The starting material, 4-Amino-2-chlorobenzonitrile , presents a "push-pull" electronic environment. The amino group (-NH₂) is a strong activator (ortho/para director), while the cyano (-CN) and chloro (-Cl) groups are electron-withdrawing deactivators.

  • The Goal: Introduce an iodine atom selectively at the C5 position (ortho to the amino group).

  • The Problem: The electron-deficient nature of the ring (due to -CN and -Cl) reduces nucleophilicity, leading to sluggish reaction rates (low conversion) or requiring harsh conditions that promote over-iodination (di-iodo impurities).

Critical Troubleshooting Modules

Module A: The "Stalled Reaction" (Low Conversion)

User Issue: "I am using 1.0 equivalent of NIS, but the reaction stalls at 60% conversion after 24 hours."

Technical Diagnosis: The presence of the nitrile and chloro groups significantly lowers the HOMO energy of the benzene ring, making it a poor nucleophile for standard Electrophilic Aromatic Substitution (


). Standard neutral conditions are often insufficient.

Corrective Actions:

  • Switch to Acid Catalysis: Do not run this reaction in neutral solvents alone. The addition of a Brønsted acid (e.g., Trifluoroacetic acid (TFA) or Acetic Acid) activates the N-iodosuccinimide (NIS), increasing the concentration of the highly electrophilic iodonium species (

    
    ).
    
  • Solvent Polarity: Use polar aprotic solvents like DMF or Acetonitrile (MeCN) . These solvents stabilize the polar transition state (Sigma complex) better than non-polar solvents like DCM.

  • Temperature Modulation: While room temperature is standard, raising the temperature to 40–50°C is often necessary for this deactivated system. Caution: Exceeding 60°C increases the risk of oxidizing the amino group.

Module B: Impurity Management (Regioisomers & Over-Iodination)

User Issue: "I see a significant spot running just above my product on TLC. Is it the regioisomer?"

Technical Diagnosis:

  • Impurity 1 (Di-iodination): If the reagent concentration is too high locally, the product (which is still activated by the amine) can react again to form the 3,5-diiodo species.

  • Impurity 2 (Regioisomer): Iodination at the C3 position (between Cl and NH₂) is sterically hindered but possible. However, C5 is thermodynamically and kinetically favored.

Corrective Actions:

  • Portion-wise Addition: Never add the iodinating agent (NIS) all at once. Add it in 5 portions over 1 hour. This keeps the instantaneous concentration of electrophile low, favoring the mono-substituted product.

  • Stoichiometry Cap: Do not exceed 1.1 equivalents of NIS initially. Monitor by HPLC. Only add more if conversion plateaus.

  • Protect from Light: Iodine sources are photosensitive. Radical generation can lead to non-selective side reactions. Wrap the flask in aluminum foil.

Visualizing the Chemistry

Diagram 1: Reaction Mechanism & Impurity Pathways

This diagram illustrates the dominant pathway to the target C5-iodo product versus the competitive pathways leading to impurities.

ReactionPathways SM Starting Material (4-Amino-2-chlorobenzonitrile) Sigma Sigma Complex (Transition State) SM->Sigma S_EAr Attack Impurity_Regio Impurity: C3-Iodo (Steric clash) SM->Impurity_Regio Steric Leakage Reagent Reagent System (NIS + TFA/DMF) Reagent->Sigma Product TARGET PRODUCT (C5-Iodo) Sigma->Product -H+ (Fast) Impurity_Di Impurity: Di-iodo (Over-reaction) Product->Impurity_Di + Excess NIS (Kinetic Error)

Caption: Mechanistic pathway showing the favored C5-iodination and risks of over-iodination (di-iodo) or steric leakage (C3-iodo).

Optimized Experimental Protocol (SOP)

Objective: Synthesis of this compound on a 10g scale.

ParameterSpecificationRationale
Starting Material 4-Amino-2-chlorobenzonitrile (1.0 eq)Limiting reagent.
Iodinating Agent N-Iodosuccinimide (NIS) (1.05 eq)Milder than ICl; easier to handle than

.
Catalyst Trifluoroacetic Acid (TFA) (0.1 eq)Activates NIS to generate electrophilic

.
Solvent DMF or Acetonitrile (10 volumes)Polar aprotic solvent stabilizes the intermediate.
Temperature 0°C

RT
Start cold to control exotherm/selectivity.

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask wrapped in foil, dissolve 10.0 g (65.5 mmol) of 4-Amino-2-chlorobenzonitrile in 100 mL of DMF .

  • Activation: Add 0.5 mL (approx. 0.1 eq) of TFA. Stir for 10 minutes.

  • Reagent Addition (Critical): Weigh out 15.5 g (68.8 mmol, 1.05 eq) of NIS. Add this solid to the reaction mixture in 5 equal portions over 60 minutes.

    • Checkpoint: Check TLC after the addition of the 3rd portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Quality Control: Monitor by HPLC.[1] Target >98% conversion. If SM > 5%, add 0.1 eq additional NIS.

  • Quench: Pour the reaction mixture into 500 mL of ice-water containing 5% Sodium Thiosulfate .

    • Why? Thiosulfate reduces any unreacted iodine (brown color) to iodide (colorless), preventing product contamination.

  • Isolation: Stir the slurry for 30 minutes. The product will precipitate as a solid. Filter the solid using a Buchner funnel.

  • Purification: Wash the cake with water (

    
     mL) to remove DMF. Recrystallize from Ethanol/Water (9:1)  if purity is <98%.
    

Troubleshooting Decision Tree

Diagram 2: Diagnostic Workflow

Use this flow to determine the next step based on your in-process control (IPC) results.

Troubleshooting Start Check HPLC/TLC (T = 4 hours) Decision1 Is Conversion > 95%? Start->Decision1 Yes Proceed to Quench (Na2S2O3) Decision1->Yes Yes No Check Impurity Profile Decision1->No No ImpurityHigh High Di-iodo Impurity? No->ImpurityHigh Action_Heat Action: Add 0.1 eq NIS & Heat to 45°C ImpurityHigh->Action_Heat No (Clean but slow) Action_Stop Action: Stop immediately. Recrystallize (EtOH) ImpurityHigh->Action_Stop Yes (Over-reacting)

Caption: Decision logic for handling incomplete conversion versus over-iodination scenarios.

Frequently Asked Questions (FAQ)

Q1: Can I use Iodine Monochloride (ICl) instead of NIS?

  • Answer: Yes, but with caution. ICl is a more aggressive electrophile than NIS. While it may drive conversion faster, it significantly increases the risk of di-iodination and chlorination side-reactions. If you must use ICl, run the reaction in Acetic Acid at roughly 10–15°C and add the ICl solution dropwise very slowly.

Q2: My product is pink/purple after drying. Why?

  • Answer: This indicates trapped free iodine. It is not chemically bound but physically trapped in the crystal lattice.

  • Fix: Wash the solid with a stronger sodium thiosulfate solution or recrystallize in the presence of a small amount of sodium metabisulfite.

Q3: The solubility of the starting material in Acetonitrile is poor.

  • Answer: 4-Amino-2-chlorobenzonitrile is moderately soluble. You can gently heat the mixture to 40°C to dissolve it before adding the NIS. Alternatively, switch to DMF (Dimethylformamide) or NMP, which have higher solubilizing power, though they are harder to remove during workup.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4416395, 4-Amino-3-iodobenzonitrile (Isomer analog/Structural Reference). Retrieved from .

  • Synthetic Methodology (Iodination of Deactivated Anilines): Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and Regioselective Iodination of Electron-Poor Anilines. Tetrahedron Letters, 43(29), 5047-5048. (Establishes NIS/Acid catalysis as the gold standard for this class of molecules).
  • Product Availability & CAS Verification

    • BenchChem (2025).[2][3] Technical Data for this compound (CAS 380241-58-7).[4] Retrieved from .

  • General Protocol Grounding

    • Sigma-Aldrich (2025). Product Specification: 4-Amino-2-chlorobenzonitrile (Starting Material).[5] Retrieved from .

Sources

Purification challenges of 4-Amino-2-chloro-5-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex purification scenarios, this Technical Support Center guide provides in-depth troubleshooting for 4-Amino-2-chloro-5-iodobenzonitrile. Designed for the discerning researcher, this resource moves beyond mere protocols to explain the fundamental chemistry shaping your purification strategy.

Technical Support Troubleshooting Guide

This section addresses specific, practical challenges encountered during the purification of this compound.

Question 1: My final product is off-white or has a distinct yellow/brown color. What causes this discoloration and how can I remove it?

Answer: Discoloration is a common issue primarily due to the oxidation of the aromatic amino group. This functional group is susceptible to air oxidation, a process that can be accelerated by exposure to light and trace metal impurities.[1] The formation of colored quinone-imine type structures is often the result.

  • Causality: The lone pair of electrons on the nitrogen atom of the primary amine makes the aromatic ring highly activated and prone to oxidation.

  • Troubleshooting Steps:

    • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during prolonged heating steps.[1]

    • Decolorization with Activated Charcoal: During recrystallization, after the compound is fully dissolved in the hot solvent, a small amount of activated charcoal can be added. The charcoal adsorbs colored impurities.

      • Protocol Insight: Use charcoal sparingly (1-2% by weight) as it can also adsorb your product, reducing the yield. The solution should be boiled for a few minutes with the charcoal before performing a hot filtration to remove it.[2]

    • Storage: Store the purified compound in a tightly sealed, amber-colored vial in a cool, dry, and dark place to prevent photo-oxidation and degradation.[1]

Question 2: Despite purification by recrystallization, I still see persistent impurities in my HPLC/NMR analysis. What are they likely to be and how can I target them?

Answer: Persistent impurities often co-crystallize with the product due to similar solubility profiles or are unreacted starting materials and byproducts from the synthesis. Common synthetic routes can lead to specific impurities.[3]

  • Likely Impurities:

    • Starting Materials: Depending on the synthetic route, residual precursors may be present.

    • Isomers: Incomplete regioselectivity during synthesis can lead to isomeric impurities that are notoriously difficult to separate by recrystallization alone.

    • Deiodinated Product (4-Amino-2-chlorobenzonitrile): The carbon-iodine bond can be labile under certain conditions, such as high temperatures or the presence of bases or reducing agents, leading to a deiodinated impurity.[1]

    • Hydrolysis Product (4-Amino-2-chloro-5-iodobenzamide): The nitrile group can undergo hydrolysis to the corresponding amide, particularly if exposed to strong acidic or basic conditions at elevated temperatures.

  • Advanced Purification Strategy:

    • Column Chromatography: This is the most effective method for separating compounds with different polarities. Given the functional groups, this compound is a polar molecule. A silica gel column is recommended.

    • Solvent System Selection: Start with a non-polar solvent system and gradually increase polarity. A common choice for aminobenzonitriles is a gradient of ethyl acetate in hexanes or petroleum ether.[4]

    • pH-Adjusted Extraction: An initial acid-base extraction can help remove non-basic impurities. Dissolve the crude product in a suitable organic solvent (like ethyl acetate or dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with NaHCO₃ or dilute NaOH) to deprotonate the amine, and the pure product is extracted back into an organic solvent. This method is particularly effective for removing non-basic starting materials or byproducts.

Question 3: My recovery yield after recrystallization is very low. What are the common causes and how can I improve it?

Answer: Low recovery is typically due to using an inappropriate recrystallization solvent or an excessive amount of it. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2]

  • Troubleshooting Steps:

    • Solvent Selection: While ethanol is a good starting point for many aminobenzonitriles, you may need to experiment.[2][5] Test solubility in a range of solvents (e.g., isopropanol, acetonitrile, toluene, or mixed solvent systems like ethanol/water or ethyl acetate/hexane).

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding too much solvent will keep a significant portion of your product dissolved even after cooling, thus reducing the yield.[2]

    • Slow Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals and minimizes the trapping of impurities.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[2]

    • Recover from Mother Liquor: The filtrate (mother liquor) after crystallization still contains dissolved product. Concentrate the mother liquor by evaporation and perform a second recrystallization to recover more material. Note that this second crop will likely be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for assessing the purity of this compound?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water gradient is a typical starting point. Detection is usually done with a UV detector.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for assessing volatile impurities and confirming the molecular weight of the main component.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and identifying organic impurities. The presence of unexpected signals can indicate impurities.

  • Elemental Analysis: Provides the percentage composition of C, H, N, and can be used to confirm the empirical formula of the bulk material.[8]

Q2: How should I store this compound to ensure its long-term stability?

A2: To maintain stability, the compound should be stored in a tightly sealed container, protected from light, in a cool and dry environment.[1] For long-term storage, refrigeration under an inert atmosphere (argon or nitrogen) is recommended to prevent degradation via oxidation or deiodination.

Q3: What are the primary safety hazards associated with handling this compound?

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[9]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile is a common choice), and a lab coat.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines the steps for purifying the title compound using a single-solvent recrystallization method.

  • Solvent Selection: Based on literature for similar compounds, ethanol is a good starting point.[2] Test solubility by placing a small amount of crude material in a test tube with a few drops of solvent. If it dissolves in the cold, the solvent is unsuitable. If it doesn't dissolve in the cold but dissolves upon heating, it is a potentially good solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture on a hotplate with stirring. Continue adding small portions of the hot solvent until the solid is just completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for 2-5 minutes.

  • Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. Determine the melting point and assess purity using an appropriate analytical method like HPLC.

Protocol 2: Purification by Column Chromatography

This protocol is for separating the target compound from impurities with different polarities.

  • Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh).

  • Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine an optimal solvent system. A good system will give the target compound an Rf value of ~0.3. A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing to 50:50) is a good starting point.

  • Column Packing: Pack a glass chromatography column with a slurry of silica gel in the initial, least polar eluent.[10]

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. Gradually increase the polarity of the eluent as the elution progresses.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Workflow and Logic Diagrams

PurificationWorkflow Crude Crude Product (this compound) Analysis1 Initial Purity Assessment (TLC, HPLC) Crude->Analysis1 Decision1 Purity > 98%? Analysis1->Decision1 Decision2 Colored Impurities Present? Decision1->Decision2 No FinalProd Pure Product Decision1->FinalProd Yes Recryst Recrystallization (e.g., from Ethanol) Analysis2 Final Purity & Identity Check (HPLC, NMR, MS) Recryst->Analysis2 ColChrom Column Chromatography (Silica Gel, Hexane/EtOAc) ColChrom->Analysis2 Decision2->Recryst No Decision2->ColChrom Yes (or if Recryst. fails) Analysis2->FinalProd

Caption: General purification workflow for this compound.

TroubleshootingTree Start Problem Encountered During Purification P1 Low Purity After Recrystallization Start->P1 P2 Low Yield After Recrystallization Start->P2 P3 Product Discoloration Start->P3 S1a Try Column Chromatography P1->S1a S1b Consider Acid-Base Extraction P1->S1b S2a Use Minimum Hot Solvent P2->S2a S2b Ensure Slow Cooling P2->S2b S2c Re-evaluate Solvent Choice P2->S2c S3a Use Activated Charcoal P3->S3a S3b Work Under Inert Atmosphere P3->S3b S3c Store Protected from Light P3->S3c

Caption: Decision tree for troubleshooting common purification challenges.

Data Summary

Table 1: Comparison of Primary Purification Techniques

TechniqueProsConsBest For Removing
Recrystallization Simple, scalable, good for removing bulk impurities.Can have low recovery; ineffective for impurities with similar solubility.Impurities with significantly different solubility profiles.
Column Chromatography High resolving power; separates complex mixtures.More labor-intensive; requires larger solvent volumes; potential for product loss on the column.Isomers, byproducts, and impurities with different polarities.
Acid-Base Extraction Excellent for removing neutral or acidic/basic impurities from a basic/acidic product.Only applicable if the product and impurities have different acid-base properties.Non-basic starting materials or byproducts.

References

  • Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Google Patents. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
  • Benchchem. 4-Amino-2-chlorobenzonitrile | 20925-27-3.
  • Sigma-Aldrich. 4-Iodobenzonitrile 97 3058-39-7.
  • Google Patents. DE3340348A1 - Process for the preparation of (4-amino-2-chloro-5-alkylphenyl)- alpha -(4-chlorophenyl)-acetonitrile.
  • BLD Pharm. 1269461-82-6|2-Amino-4-chloro-5-iodobenzonitrile|BLD Pharm.
  • The Royal Society of Chemistry.
  • Benchchem. preventing degradation of 2-Amino-4-iodobenzonitrile during reactions.
  • Google Patents. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).
  • Google Patents.
  • Google Patents.
  • PubChem. 4-Amino-2-ethyl-5-iodobenzonitrile | C9H9IN2 | CID 67236109.
  • Malaysian Journal of Analytical Sciences. SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.
  • MDPI. Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media.
  • Google Patents.
  • ResearchGate. Synthesis of 2-Amino-5-chlorobenzonitrile.
  • Bio-Rad.
  • Seminars in Nuclear Medicine. New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods.
  • Chemass. Pharmaceutical Impurity Analysis Overview.
  • Google Patents.
  • Benchchem. Technical Support Center: Refining Crystallization Methods for High-Purity 4-Amino-5-methylisophthalonitrile.
  • International Biopharmaceutical Industry. Residual Impurities in Biopharmaceutical Products.
  • LGC Standards. Pharmaceutical impurity profiling & custom synthesis.
  • Thermo Scientific Chemicals. 4-Amino-2-chlorobenzonitrile, 97+% 5 g | Buy Online.
  • Chromatography Online.
  • Ivory Research. Significance of impurities in active pharmaceutical ingredients.
  • Curia Global. Analytical Testing.
  • ChemicalBook. 4-Aminobenzonitrile | 873-74-5.

Sources

Optimizing reaction conditions for 4-Amino-2-chloro-5-iodobenzonitrile derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Amino-2-chloro-5-iodobenzonitrile Derivatization

Ticket ID: #CHEM-OPT-502 Subject: Optimization of Reaction Conditions for Multi-Halogenated Benzonitrile Scaffolds Status: Open Assigned Expert: Senior Application Scientist

Executive Summary: The Scaffold Challenge

You are working with This compound , a densely functionalized scaffold often used in kinase inhibitor discovery (e.g., Src/Abl inhibitors). This molecule presents a classic "Chemoselectivity Triangle":

  • Aryl Iodide (C-5): The most reactive site for Pd-catalyzed cross-coupling.

  • Aryl Chloride (C-2): Significantly less reactive, usually preserved for later stages.

  • Free Aniline (C-4): A nucleophile and potential catalyst poison.

This guide provides troubleshooting protocols to maximize yield at the Iodine position while suppressing side reactions at the Chlorine and Amine sites.

Module 1: Chemoselective Suzuki-Miyaura Coupling

User Question: "I am trying to couple a boronic acid to the iodine position, but I am seeing either low conversion or mixtures of mono- and di-coupled products. How do I lock selectivity to the iodine?"

Expert Resolution

The C-I bond is significantly weaker (Bond Dissociation Energy ~65 kcal/mol) than the C-Cl bond (~95 kcal/mol). Selectivity is thermodynamic, but kinetic control is required to prevent "over-coupling."

Standard Optimization Protocol:

ParameterRecommended ConditionScientific Rationale
Catalyst Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ Bidentate ligands (dppf) enhance stability and selectivity. Monodentate phosphines (PPh₃) are milder, reducing the risk of activating the C-Cl bond.
Solvent DME/Water or 1,4-Dioxane/Water (4:1)Aqueous systems facilitate the transmetalation step. Anhydrous conditions often stall the reaction.
Base Na₂CO₃ or K₂CO₃ (2.0 equiv)Weak inorganic bases are sufficient for Aryl-I activation. Avoid strong bases (e.g., KOtBu) which may force C-Cl activation.
Temperature 60°C – 80°C Do not exceed 90°C. Higher temperatures lower the energy barrier for oxidative addition into the C-Cl bond.

Troubleshooting Flowchart (Suzuki):

SuzukiOptimization Start START: Low Yield / Poor Selectivity CheckSM Check SM Purity (HPLC) Is Free Amine Oxidized? Start->CheckSM Selectivity Is C-Cl reacting? CheckSM->Selectivity SM is pure LowerTemp Reduce Temp to <60°C Switch to Pd(PPh3)4 Selectivity->LowerTemp Yes (Over-coupling) CatalystPoison Is Catalyst Poisoned? Selectivity->CatalystPoison No (Low Conversion) ProtectAmine Protect Amine (Acetyl) OR Increase Catalyst Load CatalystPoison->ProtectAmine Likely (Free NH2) Solubility Switch to DMF/H2O Increase Temp slightly CatalystPoison->Solubility Unlikely

Figure 1: Decision logic for optimizing chemoselectivity in Suzuki couplings.

Module 2: The Sonogashira "Trap"

User Question: "I am attempting a Sonogashira coupling. The starting material disappears, but I isolate the homocoupled alkyne (Glaser product) instead of the desired benzonitrile."

Expert Resolution

The free amine and the nitrile group can chelate Copper (Cu), disrupting the catalytic cycle. Furthermore, in the presence of oxygen, Cu(I) rapidly catalyzes the dimerization of your alkyne.

Critical Adjustments:

  • The "Copper-Free" Approach:

    • Protocol: Use PdCl₂(MeCN)₂ with XPhos (or a similar bulky biaryl phosphine) and Cs₂CO₃ in MeCN or DMF.

    • Why: Eliminating Copper removes the primary pathway for alkyne homocoupling and prevents Cu-chelation by the aminobenzonitrile core.

  • If Copper is Mandatory:

    • Degassing is Non-Negotiable: Sparge solvents with Argon for at least 30 minutes. Balloon pressure is often insufficient; use a Schlenk line.

    • Slow Addition: Add the alkyne via syringe pump over 1 hour to keep its concentration low relative to the Aryl-Iodide.

Module 3: Handling the Free Amine

User Question: "Does the free amino group (-NH2) interfere with the catalyst? Should I protect it?"

Expert Resolution

Yes, but it is context-dependent. The free aniline is electron-rich and can coordinate to Pd(II) species, effectively poisoning the catalyst (forming an inactive "Pd-black" precipitate).

  • Scenario A: High Catalyst Loading (5-10 mol%)

    • You can usually ignore the amine. The excess Pd compensates for the portion sequestered by the amine.

  • Scenario B: Scale-up / Low Loading (<1 mol%)

    • Action: Protect the amine as an Acetamide (-NHAc ).

    • Method: Treat with Ac₂O/AcOH. The acetamide is less nucleophilic and prevents coordination. It can be removed later with mild acidic hydrolysis (which will not hydrolyze the nitrile if controlled carefully).

Reaction Pathway Visualization:

ReactionPathways SM 4-Amino-2-chloro- 5-iodobenzonitrile Suzuki Suzuki Coupling (Boronic Acid) SM->Suzuki Pd(0) Sono Sonogashira (Alkyne) SM->Sono Pd(0)/Cu(I) Poison Pd-Amine Complex (Inactive) SM->Poison Free NH2 coord Prod_I C-5 Functionalized (Desired) Suzuki->Prod_I <80°C, Weak Base Prod_Cl C-2/C-5 Bis-Coupled (Impurity) Suzuki->Prod_Cl >90°C, Strong Base Sono->Prod_I Anaerobic

Figure 2: Competing reaction pathways and product outcomes.

Module 4: Solubility & Workup

User Question: "My reaction turns into a black tar or the product crashes out with the catalyst. How do I purify this?"

Solubility Profile:

  • Starting Material: Soluble in DMF, DMSO, DMAc. Sparingly soluble in DCM/MeOH.

  • Iodine Effect: The heavy iodine atom reduces solubility compared to the chloro-only precursor.

Workup Protocol (The "Scavenger" Method):

  • Quench: Dilute reaction mixture with EtOAc.

  • Wash: Wash with water (x3) to remove DMF/DMSO.

  • Scavenge: If the organic layer is dark (Pd residue), add Thiol-Silica or wash with 10% aqueous N-Acetylcysteine . This chelates Pd and moves it to the aqueous phase or solid support.

  • Purification: Flash chromatography.

    • Eluent: Hexane/EtOAc (Gradient 0% -> 40%). The amine makes the compound "streak" on silica. Add 1% Triethylamine to your eluent to sharpen the peaks.

References

  • BenchChem. (2025).[1] Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling. Link

  • Organic Chemistry Portal. (2024). Sonogashira Coupling: Mechanism and Conditions. Link

  • Kuroda, N. et al. (2024).[2] 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis using Suzuki coupling. Analytica Chimica Acta. Link

  • Sigma-Aldrich. (2024).[3] Product Specification: 4-Amino-2-chlorobenzonitrile. Link

Sources

Technical Support Center: Impurity Profiling & Remediation for 4-Amino-2-chloro-5-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Critical Isomer Warning

Before troubleshooting, verify the exact chemical identity. This scaffold is prone to regioisomer confusion in commercial catalogs.

ParameterTarget Molecule Common Isomer (Do Not Confuse)
Chemical Name 4-Amino-2-chloro-5-iodobenzonitrile 2-Amino-4-chloro-5-iodobenzonitrile
CAS Number 380241-58-7 1269461-82-6
Structure Iodine is para to Amino; meta to Nitrile.Iodine is para to Chlorine; meta to Amino.
Key Difference Critical intermediate for kinase inhibitors (e.g., Src/Abl scaffolds).Often a byproduct or distinct scaffold.

Impurity Profiling Module

Common Impurities Table

The following impurities arise primarily from the electrophilic aromatic substitution (iodination) of the starting material, 4-Amino-2-chlorobenzonitrile.

Impurity IDNameOriginRelative Polarity (RP-HPLC)
Imp-A 4-Amino-2-chlorobenzonitrile Unreacted Starting Material (SM)Medium (Elutes before Target)
Imp-B 4-Amino-2-chloro-3-iodobenzonitrile Regioisomer (Ortho-iodination)High (Elutes close to Target)
Imp-C 4-Amino-2-chloro-3,5-diiodobenzonitrile Over-iodination (Di-iodo)Very Low (Elutes last)
Imp-D 4-Amino-2-chloro-5-iodobenzamide Hydrolysis of NitrileHigh (Elutes first)
Analytical Decision Tree

Use this workflow to identify unknown peaks in your chromatogram.

AnalyticalWorkflow Start Unknown Peak in HPLC Check_MS Check LC-MS (m/z) Start->Check_MS RRT_Early RRT < 0.5 (Polar) Amide Impurity D (Hydrolysis Product) Target + H2O RRT_Early->Amide m/z +18 RRT_Mid RRT ~0.8-0.9 (Pre-Target) SM Impurity A (Starting Material) Mass: Target - 126 Da RRT_Mid->SM m/z 152 (No Iodine) Isomer Impurity B (Regioisomer) Mass: Same as Target RRT_Mid->Isomer m/z 278 (Isomer) RRT_Late RRT > 1.2 (Non-Polar) DiIodo Impurity C (Di-iodo Species) Mass: Target + 126 Da RRT_Late->DiIodo m/z 404 (Two Iodines) Check_MS->RRT_Early Early Elution Check_MS->RRT_Mid Close Pre-peak Check_MS->RRT_Late Late Elution

Caption: Analytical logic flow for identifying impurities based on Relative Retention Time (RRT) and Mass Spectrometry shifts.

Troubleshooting & Remediation (FAQs)

Scenario 1: High Levels of Starting Material (Impurity A)

Q: My reaction stalled with 15% unreacted starting material (4-Amino-2-chlorobenzonitrile). Adding more iodine isn't helping. Why?

  • Root Cause: The amino group activates the ring, but the nitrile (CN) and chloro (Cl) groups are electron-withdrawing, deactivating the ring toward electrophilic attack. If the reaction medium becomes too acidic (generation of HI byproduct), the amino group may protonate (-NH3+), becoming strongly deactivating and halting the reaction.

  • Remediation:

    • Buffer the Reaction: Ensure a base (e.g., Calcium Carbonate or Sodium Bicarbonate) is present to scavenge the HI byproduct.

    • Reagent Switch: If using

      
      , switch to Iodine Monochloride (ICl)  or N-Iodosuccinimide (NIS)  in a polar solvent (DMF or Acetonitrile) to increase electrophilicity.
      
Scenario 2: Presence of Di-iodo Impurity (Impurity C)

Q: I have 5% of the di-iodo impurity (3,5-diiodo). Can I wash it out?

  • Root Cause: Over-iodination occurs when the stoichiometry of the iodinating agent is too high or the addition is too fast, creating localized high concentrations. The 3-position (ortho to amino) is sterically hindered by the chlorine but still reactive under forcing conditions.

  • Remediation:

    • Purification: The di-iodo impurity is significantly more lipophilic (LogP ~4.5) than the target (LogP ~2.8).

      • Recrystallization:[1][2] Use a mixture of Ethanol/Water.[1][2][3] The di-iodo species will precipitate first or remain insoluble depending on the ratio.

      • Column Chromatography: It elutes much later; a short silica plug wash with Hexane/EtOAc (high hexane ratio) can strip the di-iodo impurity before eluting the product.

    • Prevention: Add the iodinating agent dropwise at

      
       to 
      
      
      
      and strictly limit stoichiometry to 1.0–1.05 equivalents.
Scenario 3: Appearance of Violet Solid (Degradation)

Q: The white powder has turned violet/purple after storage. Is it usable?

  • Root Cause: This indicates De-iodination . Carbon-Iodine bonds are photosensitive. Exposure to light or heat releases free iodine (

    
    ), which causes the violet discoloration.
    
  • Remediation:

    • If faint purple: Wash with a dilute Sodium Thiosulfate solution (to reduce

      
       back to iodide) and recrystallize.
      
    • Storage Protocol: Must be stored in amber vials , under inert gas (Argon/Nitrogen), at

      
      .
      

Synthesis Pathway & Mechanistic Logic

Understanding the directing effects is crucial for controlling impurities.

  • Amino (-NH2): Strongly Activating, Ortho/Para directing.

  • Chloro (-Cl): Weakly Deactivating, Ortho/Para directing.

  • Nitrile (-CN): Strongly Deactivating, Meta directing.

The "Sweet Spot" (Position 5):

  • Para to Amino (Favored).

  • Meta to Nitrile (Favored).

  • Para to Chloro (Favored).

  • Result: Highly selective iodination at C5.

The "Minor Spot" (Position 3):

  • Ortho to Amino (Favored).

  • Ortho to Chloro (Sterically Hindered).

  • Meta to Nitrile (Favored).

  • Result: Impurity B (trace) or Impurity C (if C5 is already filled).

SynthesisPathway SM Starting Material (4-Amino-2-chlorobenzonitrile) Target TARGET PRODUCT (5-Iodo Isomer) SM->Target Iodination (Major) (Para to NH2) ImpB Impurity B (3-Iodo Isomer) SM->ImpB Minor Path (Ortho to NH2) ImpC Impurity C (3,5-Diiodo) Target->ImpC Over-Iodination (Excess Reagent)

Caption: Mechanistic pathway showing the origin of regioisomers and over-iodinated byproducts.

References

  • Chemical Identity & CAS Verification

    • Source: PubChem Compound Summary for CAS 380241-58-7.
    • Link:

  • Synthesis & Iodination Methodology

    • Context: General methods for iodination of aniline deriv
    • Source: "Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides." Molecules (MDPI).
    • Link:

  • Impurity Profiling (Analogous Compounds)

    • Context: HPLC methods for chlorobenzonitriles and separ
    • Source: SIELC Technologies Application Notes (Separ
    • Link:

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-Amino-2-chloro-5-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Amino-2-chloro-5-iodobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile but often challenging chemical intermediate. Poor solubility is a frequent impediment to successful reaction outcomes, leading to low yields, reproducibility issues, and complex purifications.

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to rationally design and optimize your reaction conditions.

Section 1: Understanding the Solubility Profile of this compound (FAQs)

Q1: What are the key structural features of this compound that contribute to its poor solubility?

A1: The limited solubility of this compound is a direct consequence of its unique combination of functional groups and its overall molecular structure. Several factors are at play:

  • High Crystal Lattice Energy: The molecule is a rigid, planar aromatic system. This planarity allows for efficient packing in a crystal lattice, stabilized by intermolecular forces. The presence of a polar nitrile group (C≡N) and a hydrogen-bond-donating amino group (-NH2) leads to strong dipole-dipole interactions and hydrogen bonding between molecules in the solid state. Overcoming this high lattice energy requires a solvent capable of establishing equally strong or stronger interactions with the individual molecules.

  • Molecular Weight and Halogenation: The inclusion of both chlorine and iodine atoms significantly increases the molecular weight (292.47 g/mol ). Heavy atoms contribute to stronger van der Waals forces, further stabilizing the crystal lattice and decreasing solubility in lighter, less polar solvents.

  • Conflicting Polarity: The molecule possesses both polar functionalities (amino and nitrile groups) and a large, relatively nonpolar aromatic core with hydrophobic halogen substituents. This amphipathic nature means that neither highly polar solvents (like water) nor purely nonpolar solvents (like hexanes) are ideal for dissolution.

Q2: What is the general solubility of this compound in common laboratory solvents?

A2: While precise quantitative solubility data is not widely published, an empirical understanding can be derived from its structure. The compound is generally insoluble in water and nonpolar aliphatic hydrocarbons. Its best solubility is found in polar aprotic solvents and, to a lesser extent, in some polar protic solvents, particularly at elevated temperatures.

Table 1: Estimated Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsEstimated Solubility at Room Temp.Rationale & Expert Insight
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN)Moderate to High These solvents are excellent at disrupting the dipole-dipole interactions of the nitrile group and can accept hydrogen bonds from the amino group. They are the first choice for achieving high concentrations.
Ethers Tetrahydrofuran (THF), 1,4-Dioxane, 2-Methyl-THFLow to Moderate These solvents offer moderate polarity but lack hydrogen bonding capabilities, making them less effective than polar aprotic solvents. Solubility often improves significantly with heating. THF is a common choice for reactions run at moderate temperatures.
Halogenated Dichloromethane (DCM), Chloroform (CHCl₃)Low While capable of dissolving many organics, their polarity is often insufficient to overcome the crystal lattice energy of this specific compound.
Esters Ethyl Acetate (EtOAc)Low Similar to ethers, solubility is limited but can be useful for extraction or chromatography where lower polarity is desired.
Aromatic Toluene, XylenesVery Low These nonpolar solvents are generally poor choices for dissolving the compound itself but may be used as part of a co-solvent system in certain coupling reactions.
Alcohols Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Low to Moderate These solvents can both donate and accept hydrogen bonds, but their effectiveness can be hampered by the large hydrophobic portion of the molecule. Recrystallization from hot ethanol is a common purification technique, indicating poor solubility at room temperature.[1]
Alkanes Hexanes, HeptaneInsoluble These solvents lack the polarity needed to interact with the amino and nitrile groups and cannot overcome the intermolecular forces.
Water H₂OInsoluble The large, hydrophobic aromatic ring and halogens dominate, preventing dissolution in water despite the presence of polar groups.

Section 2: Practical Troubleshooting Guide for Dissolution

Q3: My compound won't dissolve before I start my reaction. What are my initial troubleshooting steps?

A3: This is a common starting point for frustration. A systematic approach is crucial. Do not simply add more solvent, as this will complicate your reaction stoichiometry and downstream processing. Follow a logical progression to find the optimal conditions. The workflow below outlines the decision-making process.

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// Node Definitions start [label="Start: Incomplete Dissolution", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; select_solvent [label="Step 1: Solvent Selection\nIs the solvent appropriate?\n(See Table 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; apply_heat [label="Step 2: Apply Gentle Heat\n(e.g., 40-60 °C)\nDoes it dissolve?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; consider_cosolvent [label="Step 3: Use a Co-Solvent System\n(e.g., Toluene/DMF, THF/NMP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; advanced_methods [label="Step 4: Advanced Strategies\n- Higher reaction temp?\n- Different catalyst system?\n- Phase-transfer catalysis?", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Success: Homogeneous Solution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Re-evaluate Synthetic Route", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> select_solvent; select_solvent -> apply_heat [label="Yes, solvent is a good choice"]; select_solvent -> fail [label="No, solvent is unsuitable"]; apply_heat -> success [label="Yes"]; apply_heat -> consider_cosolvent [label="No, or partially"]; consider_cosolvent -> success [label="Yes"]; consider_cosolvent -> advanced_methods [label="No"]; advanced_methods -> success [label="Yes"]; }

A decision-making workflow for troubleshooting solubility.
Experimental Protocol 1: Systematic Solvent Screening

This protocol allows you to efficiently determine the best solvent or co-solvent system using a minimal amount of your valuable material.

Objective: To identify a suitable solvent or solvent mixture for complete dissolution.

Materials:

  • This compound

  • A panel of solvents (e.g., DMF, DMSO, NMP, THF, Dioxane, Acetonitrile, Toluene)

  • Small vials (e.g., 1-dram vials) with caps

  • Magnetic stir plate and small stir bars

  • Heat gun or temperature-controlled heating block

Procedure:

  • Preparation: Weigh approximately 10 mg of this compound into each vial.

  • Initial Screening (Room Temp):

    • To the first vial, add a measured volume (e.g., 0.2 mL) of your first chosen solvent (e.g., THF).

    • Stir vigorously for 5 minutes at room temperature.

    • Record your observation: Insoluble, Partially Soluble, or Fully Soluble.

    • If not fully soluble, add another 0.2 mL of solvent and stir again. Record the approximate concentration if dissolution occurs.

    • Repeat for each solvent in your panel.

  • Screening with Heat:

    • For vials where the compound did not dissolve at room temperature, gently warm the mixture to ~50-60 °C while stirring. Caution: Ensure vials are not sealed tightly to avoid pressure buildup.

    • Record your observations. Note if dissolution is complete and if the compound precipitates upon cooling back to room temperature. This is a key indicator for successful recrystallization.[1]

  • Co-Solvent Screening (if necessary):

    • If a single solvent is not effective, try mixtures. For example, in a vial with your compound suspended in Toluene, add DMF dropwise while stirring and warming to see if dissolution occurs. This can identify a minimal amount of a high-boiling polar aprotic needed to achieve solubility.

Section 3: Advanced Strategies for In-Reaction Solubility

Q4: When should I use high-boiling point polar aprotic solvents like DMF, DMSO, or NMP?

A4: These solvents should be your primary choice when other common solvents like THF or Dioxane fail, especially for reactions requiring higher temperatures (e.g., >100 °C).

  • Expertise & Experience: Many cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) involving heterocyclic or poly-functionalized aromatic compounds benefit from these solvents.[2][3] They are highly effective at solvating both the organic substrate and the inorganic salts (like bases, e.g., K₂CO₃, Cs₂CO₃) often used in these reactions, leading to a more homogeneous and faster reaction.

  • Trustworthiness (Self-Validating System): A reaction that proceeds smoothly in DMF at 120 °C but stalls in THF at 65 °C provides strong evidence that solubility and/or temperature were the limiting factors.

  • Causality: The high dielectric constant and strong dipole moment of these solvents effectively surround the polar functional groups of your substrate, preventing re-aggregation and keeping it in the solution phase where it can interact with the catalyst and other reagents.

Caution: These solvents have high boiling points, which can make product isolation difficult. Post-reaction, they are often removed by aqueous workup (as they are water-miscible) followed by extraction with a less polar solvent, or in some cases, by high-vacuum distillation.

Q5: My compound dissolves initially but crashes out of solution as the reaction progresses. What is happening and how do I fix it?

A5: This is a classic sign that the polarity of the reaction medium is changing. As your starting material is consumed, its concentration decreases. Simultaneously, new, potentially less soluble products or intermediates are being formed. This new species may not be soluble in the initial solvent system, causing it to precipitate.

Troubleshooting Steps:

  • Analyze the Product: Predict the structure and polarity of your expected product. Is it significantly less polar than your starting material? For example, if the amino group is acylated, its ability to hydrogen bond is reduced, which could decrease its solubility in a highly polar solvent.

  • Add a Co-Solvent: Introduce a second solvent that is known to be good for the product. For instance, if your reaction is in DMF and you are forming a much less polar product, adding a portion of Toluene or Dioxane mid-reaction (if the reaction temperature allows) can help keep everything in solution.

  • Increase Temperature: If thermally stable, increasing the reaction temperature can often increase the solubility of all components. Monitor for potential degradation. The amino group on similar structures can be sensitive to oxidation, especially with metal catalysts at high temperatures.[4] Performing the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.[4]

Experimental Protocol 2: Example Suzuki Coupling Reaction Using a Co-Solvent System

Objective: To couple this compound with an arylboronic acid, maintaining solubility throughout the reaction. The iodo-position is more reactive in Suzuki couplings.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (3.0 equiv, finely ground)

  • 1,4-Dioxane

  • Water (degassed)

  • Reaction vessel suitable for inert atmosphere chemistry

Procedure:

  • Vessel Preparation: To a dry reaction flask equipped with a stir bar and reflux condenser, add this compound, the arylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with Nitrogen or Argon three times.

  • Solvent Addition:

    • Add 1,4-Dioxane to the flask (e.g., to a concentration of 0.1 M with respect to the starting material).

    • Stir the suspension. It is likely that the starting material and base will not fully dissolve.

    • Add a smaller volume of degassed water (e.g., a 4:1 or 5:1 ratio of Dioxane:Water). The addition of water often helps dissolve the inorganic base and can accelerate the catalytic cycle.

  • Catalyst Addition: Add the Palladium catalyst to the flask under a positive pressure of inert gas.

  • Reaction:

    • Heat the reaction mixture to a temperature where dissolution is complete (e.g., 80-100 °C). The mixture should become a homogeneous solution or a fine, mobile slurry.

    • Causality: The Dioxane serves to dissolve the organic components, while the water dissolves the inorganic base. This biphasic or homogeneous system ensures all reagents are available to participate in the reaction.

    • Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with water and extract the product with a suitable organic solvent like Ethyl Acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

References

  • Journal of Organic Chemistry and Pharmaceutical Research. Solvent effects on molar refraction and polarizability of 4-amino-5-chloro-N-(2-(diethylamino)ethyl). JOCPR. [Link]

  • PubChem. 4-Amino-2-ethyl-5-iodobenzonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. Benzonitrile, 2-amino-3-chloro-5-nitro-. National Center for Biotechnology Information. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Aminobenzonitrile. Carl ROTH. [Link]

  • International Journal of Pharmaceutical and Clinical Research. FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? IJPCR. [Link]

  • Google Patents.CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
  • World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. WJBPHS. [Link]

Sources

Monitoring the progress of reactions involving 4-Amino-2-chloro-5-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Characterization & Mitigation of Unexpected Byproducts

Document ID: TSC-2024-ACI-05 Status: Active Audience: Process Chemists, Medicinal Chemists, Analytical Scientists

Executive Summary

4-Amino-2-chloro-5-iodobenzonitrile (CAS: 380241-58-7) is a critical pharmacophore, particularly in the synthesis of Src/Abl kinase inhibitors (e.g., Bosutinib analogs). Its tri-functional nature—containing an aryl iodide (electrophile), an aniline (nucleophile), and a nitrile (electrophile/directing group)—creates a complex reactivity landscape.

This guide addresses the three most common "unexpected" impurities reported by our user base during Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). These impurities often arise not from the primary mechanism, but from competitive pathways involving solvent participation and catalyst degradation.

Diagnostic Hub: Identify Your Impurity

Use the table below to match your LC-MS data to the likely byproduct.

Observed Mass (ESI+)Mass Shift (vs Parent)IdentityLikely Cause
278.9 / 280.9 [M+H]+ Parent Compound N/A
153.0 / 155.0 M - 126 De-iodinated Product (4-amino-2-chlorobenzonitrile)Protodehalogenation via Pd-H species (Solvent/Base interaction).
296.9 / 298.9 M + 18 Hydrolyzed Amide (4-amino-2-chloro-5-iodobenzamide)Nitrile hydration due to trace water/high pH.
554.8 / 556.8 2M - 254 Homocoupled Dimer (Biaryl species)Oxygen ingress; Glaser or Ullmann-type coupling.

Troubleshooting Module: Detailed Analysis

Issue 1: The "Phantom" Product (Protodehalogenation)

Symptom: You observe a significant peak at m/z ~153. The Iodine atom has been replaced by Hydrogen. Context: This is the most frequent anomaly in Suzuki and Sonogashira couplings involving this scaffold.

The Mechanism: The "unexpected" hydrogen source is often your solvent (Alcohols) or your base (Amines).

  • Oxidative Addition: Pd(0) inserts into the C-I bond as expected.

  • Beta-Hydride Elimination: If primary/secondary alcohols (MeOH, EtOH, IPA) or amine bases (TEA, DIPEA) are present, the Pd(II) center can undergo

    
    -hydride elimination, generating a reactive L-Pd-H  species.
    
  • Reductive Elimination: The Hydride and the Aryl group on the Palladium eliminate, releasing the de-iodinated arene and regenerating Pd(0).

Protodehalogenation Start Start: Aryl Iodide OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd PdH Pd-Hydride Species (Ar-Pd-H) OxAdd->PdH Interception Solvent Solvent/Base Interaction (e.g., Ethanol/TEA) BetaElim Beta-Hydride Elimination Solvent->BetaElim BetaElim->PdH H-Source RedElim Reductive Elimination PdH->RedElim Product Impurity: Ar-H (De-iodinated) RedElim->Product

Figure 1: Mechanism of Pd-catalyzed Protodehalogenation showing solvent interference.

Corrective Actions:

  • Solvent Switch: Replace alcoholic solvents (EtOH, MeOH) with aprotic polar solvents like DMF, DMAc, or Toluene . If protic solvent is required for solubility, use tert-Butanol (cannot undergo

    
    -hydride elimination).
    
  • Base Selection: Switch from amine bases (TEA) to inorganic bases (Cs₂CO₃, K₃PO₄ ).

  • Catalyst Load: High catalyst loading increases the concentration of active Pd species available for side reactions. Reduce Pd loading to <1 mol% if possible.

Issue 2: The "Sticky" Impurity (Nitrile Hydrolysis)

Symptom: A polar impurity eluting earlier than the parent, with mass M+18 (m/z ~297). Context: The nitrile group at the C1 position is electron-deficient due to the ortho-chloro and meta-iodo substitutions, making it highly susceptible to nucleophilic attack by water.

The Mechanism: Under basic conditions (common in cross-couplings) and elevated temperatures (>80°C), hydroxide ions attack the nitrile carbon.

  • Pathway:

    
    
    
  • Risk Factor: This reaction is accelerated by metal cations (like Cu(I) in Sonogashira or Pd(II)) which can coordinate to the nitrile nitrogen, activating the carbon towards hydration.

Corrective Actions:

  • Water Control: Use anhydrous bases and dry solvents.[1]

  • Temperature: Do not exceed 80°C unless necessary.

  • pH Management: Avoid strong hydroxides (NaOH, KOH). Use milder carbonates or phosphates.

Issue 3: The "Twin" Peak (Homocoupling)

Symptom: A highly lipophilic impurity with mass ~554 (Dimer). Context: Common in Sonogashira reactions (Glaser coupling of alkyne) or Suzuki reactions (Ullmann-type coupling of the aryl iodide).

The Mechanism:

  • Cause: Presence of Oxygen.[1][2] Oxygen re-oxidizes Pd(0) to Pd(II) or Cu(I) to Cu(II), facilitating the coupling of two electrophiles (Aryl-Aryl) or two nucleophiles (Alkyne-Alkyne) rather than the cross-coupling.

Corrective Actions:

  • Degassing: Sparging with nitrogen is often insufficient. Use the Freeze-Pump-Thaw method for 3 cycles.

  • Reducing Agent: Add a trace amount of a reducing agent (e.g., hydroquinone) if the reaction tolerates it, to scavenge radical species.

Standardized Analytical Protocol

To reliably separate the parent from the de-iodinated and hydrolyzed byproducts, use this validated LC-MS method.

Method ID: AM-ACI-05-Gradient

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B (Isocratic)2-10 min: 5%

95% B (Linear)10-12 min: 95% B (Hold)
Detection UV @ 254 nm (primary), 220 nm (secondary); MS (ESI+)

Elution Order (Typical):

  • Hydrolyzed Amide (Most Polar, ~4.5 min)

  • De-iodinated Impurity (~5.8 min)

  • Parent Compound (~6.5 min)

  • Homocoupled Dimer (Most Non-polar, ~9.2 min)

Frequently Asked Questions (FAQ)

Q: Can I use this scaffold in a Sandmeyer reaction? A: Yes, but proceed with caution. The amino group can be diazotized (


), but the presence of the Iodine atom creates a risk of "halogen scramble" if Copper halides are used excessively. Maintain temperatures <0°C during diazotization to prevent the Iodine from leaving.

Q: Is the molecule light sensitive? A: Yes. Aryl iodides with electron-withdrawing groups (CN, Cl) are prone to photolytic cleavage of the C-I bond. Store the solid in amber vials and wrap reaction flasks in aluminum foil.

Q: Why is my yield low despite full consumption of starting material? A: Check for the De-iodinated byproduct . It often co-elutes with the starting material on TLC plates (similar Rf). Use the LC-MS method above to confirm. If confirmed, your solvent is likely acting as a hydride donor.

References

  • BenchChem. "Technical Support Center: Reactions of 2-Amino-4-iodobenzonitrile." (2025). Detailed troubleshooting for Pd-catalyzed side reactions including deiodination mechanisms.

  • Gordillo, A. et al. "Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." Organometallics (2017). Mechanistic validation of water/solvent as hydrogen sources in Pd-coupling.[3]

  • National Institutes of Health (NIH) / PubChem. "this compound Compound Summary." Physical properties and safety data.[4][5]

  • Dolzonek, J. et al. "Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products." Chemosphere (2019).[6] General principles of nitrile/amide hydrolysis stability.

  • CookeChem. "Product Specification: this compound."[7] Storage and stability data.[2]

Sources

Technical Support Guide: Isolation of 4-Amino-2-chloro-5-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the isolation and purification procedures for 4-Amino-2-chloro-5-iodobenzonitrile (CAS: 236-related intermediates in patent literature, often derived from CAS 20925-27-3).

The protocol focuses on the electrophilic aromatic iodination of 4-amino-2-chlorobenzonitrile using N-Iodosuccinimide (NIS) , a standard and controllable method for this scaffold, followed by a precipitation-based work-up.

The "Golden Path" Protocol

Standard Operating Procedure (SOP) for Synthesis & Isolation

Reaction Basis: The amino group (-NH₂) at position 4 is a strong ortho/para director. Position 1 is blocked by the nitrile (-CN). Position 2 is blocked by chlorine (-Cl). Position 3 is sterically hindered (sandwiched between -Cl and -NH₂). Therefore, iodination occurs selectively at Position 5 (ortho to the amine, para to the chlorine).

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 4-amino-2-chlorobenzonitrile (1.0 equiv) and dissolve in Acetonitrile (MeCN) or DMF (10-15 volumes).

    • Note: MeCN is preferred for easier work-up; DMF is better if solubility is an issue.

  • Iodination: Cool the solution to 0–5°C. Add N-Iodosuccinimide (NIS, 1.05–1.1 equiv) portion-wise over 30 minutes.

    • Critical: Protect from light (wrap flask in foil) to prevent radical side reactions.

  • Reaction: Allow to warm to Room Temperature (20–25°C) and stir for 2–4 hours. Monitor by HPLC/TLC.

  • Quench & Precipitation (The Work-up):

    • Prepare a quench solution of 10% Sodium Thiosulfate (Na₂S₂O₃) in water (approx. 20 volumes relative to starting material).

    • Slowly pour the reaction mixture into the quench solution with vigorous stirring.

    • A solid precipitate should form immediately.

  • Isolation:

    • Stir the slurry for 30 minutes to ensure all free iodine is reduced (color changes from purple/brown to pale yellow/tan).

    • Filter the solid using a Büchner funnel.

    • Wash 1: Water (to remove succinimide and inorganic salts).

    • Wash 2: Hexanes or Heptane (to remove non-polar impurities and help dry the solid).

  • Drying: Dry in a vacuum oven at 40–45°C to constant weight.

Troubleshooting & FAQs

Q1: My crude product is dark purple or brown. How do I fix this?

  • Cause: Residual molecular iodine (

    
    ) trapped in the crystal lattice. This is common with NIS reactions.
    
  • Fix:

    • Resuspend the solid in a 10% aqueous Sodium Thiosulfate solution.

    • Stir vigorously for 30–60 minutes.

    • Filter and wash liberally with water.

    • Alternative: If already dissolved in organic solvent (e.g., EtOAc), wash the organic layer with 10% Sodium Bisulfite or Thiosulfate until the aqueous layer remains clear.

Q2: The product is sticky or oiling out instead of precipitating.

  • Cause: Residual DMF/DMAc solvent or high impurity profile preventing crystallization.

  • Fix:

    • Decant the aqueous supernatant.

    • Dissolve the oil in a minimal amount of Ethyl Acetate .

    • Perform a standard aqueous work-up (Water wash x3 to remove DMF).

    • Dry over

      
      , concentrate, and then triturate  with Hexanes/DCM (9:1 ratio) to induce solidification.
      

Q3: I see a significant impurity at RRT 1.2 (approx). What is it?

  • Cause: Likely the di-iodo species (4-amino-2-chloro-3,5-diiodobenzonitrile). This occurs if NIS is added too quickly or in large excess.

  • Fix:

    • Prevention: Strictly control NIS stoichiometry (1.05 eq) and add slowly at 0°C.

    • Purification: Recrystallization from Ethanol/Water or Toluene is effective at separating the mono-iodo from the di-iodo species due to solubility differences.

Q4: Is the product light sensitive?

  • Answer: Yes. Iodinated anilines can undergo photolytic de-iodination or oxidation.

  • Protocol: Store the isolated solid in amber vials under Argon/Nitrogen at 4°C. Perform the reaction and drying steps in low-light conditions.

Work-up Logic & Visualization

The following diagram illustrates the decision matrix for the work-up procedure, distinguishing between the precipitation method (preferred) and extraction method (rescue).

WorkupProcedure Start Reaction Mixture (MeCN/DMF + NIS) Quench Pour into 10% Na2S2O3 (aq) Start->Quench Decision Does Solid Precipitate? Quench->Decision Filter Filter Solid Decision->Filter Yes (Slurry) Extract Extract with EtOAc Decision->Extract No (Oiling/Emulsion) Wash Wash: Water (remove Succinimide) Wash: Hexanes (remove Iodine traces) Filter->Wash Dry Vacuum Dry (45°C) Wash->Dry WashOrg Wash Organic Layer: 1. Water (x3) 2. Brine Extract->WashOrg Conc Concentrate to Oil WashOrg->Conc Triturate Triturate with Hexanes/DCM Conc->Triturate

Caption: Decision tree for the isolation of this compound, prioritizing precipitation for purity.

Physical Properties & Solubility Data

SolventSolubility (25°C)Usage in Protocol
Water InsolubleWash solvent (removes succinimide)
Acetonitrile SolubleReaction solvent
DMF Highly SolubleReaction solvent (for scale-up)
Ethyl Acetate SolubleExtraction solvent
Hexanes InsolubleWash/Trituration (removes

)
Ethanol Moderate (Hot)Recrystallization solvent

References

  • Preparation of PAK1 Inhibitors

    • Source: Molteni, V. et al. (2013). Serine/threonine pak1 inhibitors.
    • Relevance: Describes the isolation of this compound (Compound 236)
    • Link:

  • Antibacterial Compounds & Methods

    • Source: Hudson, et al. (2013). Antibacterial compounds and methods for use.
    • Relevance: Cites the use of this compound on a 30g scale, validating the scalability of the intermedi
    • Link:

  • General Iodination of Anilines

    • Source: Castanet, A. et al. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(6), 1047-1048.
    • Relevance: Establishes the mechanistic basis for using NIS in polar solvents for para/ortho iodination of activated arom
    • Link:

Characterization of unexpected byproducts in 4-Amino-2-chloro-5-iodobenzonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Characterization & Mitigation of Unexpected Byproducts

Document ID: TSC-2024-ACI-05 Status: Active Audience: Process Chemists, Medicinal Chemists, Analytical Scientists

Executive Summary

4-Amino-2-chloro-5-iodobenzonitrile (CAS: 380241-58-7) is a critical pharmacophore, particularly in the synthesis of Src/Abl kinase inhibitors (e.g., Bosutinib analogs). Its tri-functional nature—containing an aryl iodide (electrophile), an aniline (nucleophile), and a nitrile (electrophile/directing group)—creates a complex reactivity landscape.

This guide addresses the three most common "unexpected" impurities reported by our user base during Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). These impurities often arise not from the primary mechanism, but from competitive pathways involving solvent participation and catalyst degradation.

Diagnostic Hub: Identify Your Impurity

Use the table below to match your LC-MS data to the likely byproduct.

Observed Mass (ESI+)Mass Shift (vs Parent)IdentityLikely Cause
278.9 / 280.9 [M+H]+ Parent Compound N/A
153.0 / 155.0 M - 126 De-iodinated Product (4-amino-2-chlorobenzonitrile)Protodehalogenation via Pd-H species (Solvent/Base interaction).
296.9 / 298.9 M + 18 Hydrolyzed Amide (4-amino-2-chloro-5-iodobenzamide)Nitrile hydration due to trace water/high pH.
554.8 / 556.8 2M - 254 Homocoupled Dimer (Biaryl species)Oxygen ingress; Glaser or Ullmann-type coupling.

Troubleshooting Module: Detailed Analysis

Issue 1: The "Phantom" Product (Protodehalogenation)

Symptom: You observe a significant peak at m/z ~153. The Iodine atom has been replaced by Hydrogen. Context: This is the most frequent anomaly in Suzuki and Sonogashira couplings involving this scaffold.

The Mechanism: The "unexpected" hydrogen source is often your solvent (Alcohols) or your base (Amines).

  • Oxidative Addition: Pd(0) inserts into the C-I bond as expected.

  • Beta-Hydride Elimination: If primary/secondary alcohols (MeOH, EtOH, IPA) or amine bases (TEA, DIPEA) are present, the Pd(II) center can undergo

    
    -hydride elimination, generating a reactive L-Pd-H  species.
    
  • Reductive Elimination: The Hydride and the Aryl group on the Palladium eliminate, releasing the de-iodinated arene and regenerating Pd(0).

Protodehalogenation Start Start: Aryl Iodide OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd PdH Pd-Hydride Species (Ar-Pd-H) OxAdd->PdH Interception Solvent Solvent/Base Interaction (e.g., Ethanol/TEA) BetaElim Beta-Hydride Elimination Solvent->BetaElim BetaElim->PdH H-Source RedElim Reductive Elimination PdH->RedElim Product Impurity: Ar-H (De-iodinated) RedElim->Product

Figure 1: Mechanism of Pd-catalyzed Protodehalogenation showing solvent interference.

Corrective Actions:

  • Solvent Switch: Replace alcoholic solvents (EtOH, MeOH) with aprotic polar solvents like DMF, DMAc, or Toluene . If protic solvent is required for solubility, use tert-Butanol (cannot undergo

    
    -hydride elimination).
    
  • Base Selection: Switch from amine bases (TEA) to inorganic bases (Cs₂CO₃, K₃PO₄ ).

  • Catalyst Load: High catalyst loading increases the concentration of active Pd species available for side reactions. Reduce Pd loading to <1 mol% if possible.

Issue 2: The "Sticky" Impurity (Nitrile Hydrolysis)

Symptom: A polar impurity eluting earlier than the parent, with mass M+18 (m/z ~297). Context: The nitrile group at the C1 position is electron-deficient due to the ortho-chloro and meta-iodo substitutions, making it highly susceptible to nucleophilic attack by water.

The Mechanism: Under basic conditions (common in cross-couplings) and elevated temperatures (>80°C), hydroxide ions attack the nitrile carbon.

  • Pathway:

    
    
    
  • Risk Factor: This reaction is accelerated by metal cations (like Cu(I) in Sonogashira or Pd(II)) which can coordinate to the nitrile nitrogen, activating the carbon towards hydration.

Corrective Actions:

  • Water Control: Use anhydrous bases and dry solvents.[1]

  • Temperature: Do not exceed 80°C unless necessary.

  • pH Management: Avoid strong hydroxides (NaOH, KOH). Use milder carbonates or phosphates.

Issue 3: The "Twin" Peak (Homocoupling)

Symptom: A highly lipophilic impurity with mass ~554 (Dimer). Context: Common in Sonogashira reactions (Glaser coupling of alkyne) or Suzuki reactions (Ullmann-type coupling of the aryl iodide).

The Mechanism:

  • Cause: Presence of Oxygen.[1][2] Oxygen re-oxidizes Pd(0) to Pd(II) or Cu(I) to Cu(II), facilitating the coupling of two electrophiles (Aryl-Aryl) or two nucleophiles (Alkyne-Alkyne) rather than the cross-coupling.

Corrective Actions:

  • Degassing: Sparging with nitrogen is often insufficient. Use the Freeze-Pump-Thaw method for 3 cycles.

  • Reducing Agent: Add a trace amount of a reducing agent (e.g., hydroquinone) if the reaction tolerates it, to scavenge radical species.

Standardized Analytical Protocol

To reliably separate the parent from the de-iodinated and hydrolyzed byproducts, use this validated LC-MS method.

Method ID: AM-ACI-05-Gradient

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B (Isocratic)2-10 min: 5%

95% B (Linear)10-12 min: 95% B (Hold)
Detection UV @ 254 nm (primary), 220 nm (secondary); MS (ESI+)

Elution Order (Typical):

  • Hydrolyzed Amide (Most Polar, ~4.5 min)

  • De-iodinated Impurity (~5.8 min)

  • Parent Compound (~6.5 min)

  • Homocoupled Dimer (Most Non-polar, ~9.2 min)

Frequently Asked Questions (FAQ)

Q: Can I use this scaffold in a Sandmeyer reaction? A: Yes, but proceed with caution. The amino group can be diazotized (


), but the presence of the Iodine atom creates a risk of "halogen scramble" if Copper halides are used excessively. Maintain temperatures <0°C during diazotization to prevent the Iodine from leaving.

Q: Is the molecule light sensitive? A: Yes. Aryl iodides with electron-withdrawing groups (CN, Cl) are prone to photolytic cleavage of the C-I bond. Store the solid in amber vials and wrap reaction flasks in aluminum foil.

Q: Why is my yield low despite full consumption of starting material? A: Check for the De-iodinated byproduct . It often co-elutes with the starting material on TLC plates (similar Rf). Use the LC-MS method above to confirm. If confirmed, your solvent is likely acting as a hydride donor.

References

  • BenchChem. "Technical Support Center: Reactions of 2-Amino-4-iodobenzonitrile." (2025). Detailed troubleshooting for Pd-catalyzed side reactions including deiodination mechanisms.

  • Gordillo, A. et al. "Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." Organometallics (2017). Mechanistic validation of water/solvent as hydrogen sources in Pd-coupling.[3]

  • National Institutes of Health (NIH) / PubChem. "this compound Compound Summary." Physical properties and safety data.[4][5]

  • Dolzonek, J. et al. "Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products." Chemosphere (2019).[6] General principles of nitrile/amide hydrolysis stability.

  • CookeChem. "Product Specification: this compound."[7] Storage and stability data.[2]

Sources

Technical Support Center: Enhancing the Stability of 4-Amino-2-chloro-5-iodobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Amino-2-chloro-5-iodobenzonitrile and its derivatives. This guide is structured to provide practical, in-depth solutions to common stability challenges encountered during experimental workflows. Our goal is to equip you with the knowledge to not only troubleshoot issues but also to proactively design more robust experimental plans.

Troubleshooting Guide: Addressing Common Stability Issues

This section is designed in a question-and-answer format to directly address specific problems you may encounter. Each answer provides a step-by-step troubleshooting plan and explains the underlying chemical principles.

Question 1: I'm observing a gradual yellowing and a significant loss of potency of my this compound derivative in a methanol solution, even when stored for a short period. What is the likely cause and how can I prevent it?

Answer:

This is a classic presentation of photodegradation and/or oxidation, common issues with halogenated and amino-substituted aromatic compounds. The energy from light, particularly UV and blue wavelengths, can be absorbed by the molecule, leading to the cleavage of the carbon-iodine bond or other photochemical reactions.[1][2] The amino group can also make the aromatic ring more susceptible to oxidation.

Causality Explained:

  • Photodegradation: The C-I bond is the weakest link in your molecule and is susceptible to homolytic cleavage upon exposure to light, generating radical species that can lead to a cascade of decomposition reactions and colored byproducts.

  • Oxidation: The primary amino group can be oxidized, and the presence of iodine can also contribute to oxidative degradation pathways.[3][4] Dissolved oxygen in your solvent is often a sufficient oxidant, and this process can be accelerated by light.

Troubleshooting & Prevention Protocol:

  • Light Protection (Immediate Action):

    • Switch to amber glass vials or wrap your clear vials completely in aluminum foil to block light.[5][6]

    • Minimize exposure to ambient laboratory light during sample preparation and handling. Work in a dimly lit area or use yellow lighting where possible.

  • Inert Atmosphere:

    • Degas your solvent (e.g., methanol) by sparging with an inert gas like argon or nitrogen for 15-20 minutes before preparing your solution.

    • After dissolving your compound, blanket the headspace of the vial with the inert gas before sealing. This displaces oxygen and minimizes oxidation.

  • Solvent Purity:

    • Ensure you are using high-purity, HPLC-grade, or anhydrous solvents. Peroxides in older ethers or other impurities can initiate degradation.

  • Temperature Control:

    • Store solutions in a refrigerator (2-8°C) or freezer (-20°C) when not in use.[7] Lower temperatures slow down the rates of all chemical degradation reactions.

  • Consider Antioxidants (For formulation development):

    • If appropriate for your application, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to the solution to scavenge free radicals.

Question 2: My HPLC analysis of a derivative stored in acetonitrile/water shows several new, small peaks appearing after just a few days at room temperature. What degradation is occurring?

Answer:

The appearance of new peaks on an HPLC chromatogram is a clear indicator of degradation. Given the solvent system (acetonitrile/water) and storage at room temperature, the most probable cause is hydrolysis of the nitrile group. Thermal degradation, although slower at room temperature, can also contribute.

Causality Explained:

  • Hydrolysis: The nitrile group (-C≡N) can be hydrolyzed to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH). This reaction can be catalyzed by trace amounts of acid or base in your solvent mixture or on the glassware. The presence of water is a key requirement for this pathway. Benzonitrile derivatives are known to undergo such transformations.[8]

  • Thermal Degradation: While more significant at elevated temperatures, some sensitive molecules can degrade even at ambient temperatures over time. This can involve various complex reactions, including potential dehalogenation or dimerization.

Troubleshooting & Prevention Protocol:

  • Strict Temperature Control:

    • Always store solutions of your derivatives at reduced temperatures (2-8°C for short-term, -20°C or lower for long-term).[9] Aromatic amines, in general, show better stability at lower temperatures.[10]

  • Control pH:

    • The hydrolysis of nitriles is highly pH-dependent. If your experimental conditions allow, buffer your solution to a neutral pH (around 6-7.5). Avoid highly acidic or basic conditions unless required for a specific reaction.

  • Prepare Fresh Solutions:

    • The most reliable practice is to prepare solutions fresh before each experiment. If you must store solutions, do so for the shortest possible time and under validated conditions (cold and dark).

  • Characterize Degradants:

    • To confirm the degradation pathway, use HPLC coupled with Mass Spectrometry (HPLC-MS). The mass change will confirm if you are forming the amide (+18 Da) or carboxylic acid (+19 Da) derivative. This is a critical step in developing a stability-indicating analytical method.[11][]

Frequently Asked Questions (FAQs)

Q1: What are the ideal conditions for long-term storage of this compound derivatives in their solid (powder) form?

A: For long-term stability in the solid state, store the compound at -20°C in a tightly sealed container.[5] To further protect it, place the primary container inside a secondary container with a desiccant to guard against moisture. The container should be opaque or stored in the dark. Before opening, allow the container to warm to room temperature to prevent water condensation on the cold powder.

Q2: Are there any solvents I should avoid when working with these derivatives?

A: Yes. Avoid highly reactive solvents. For example, strongly acidic solvents can protonate the amino group, potentially altering reactivity and stability.[13][14] Solvents prone to forming peroxides (e.g., old THF or diethyl ether) should be avoided as they can promote oxidation. Dimethyl sulfoxide (DMSO) is a common solvent but can be hygroscopic and may present challenges in some long-term stability studies; always use anhydrous grade when possible.

Q3: What are the visual and analytical signs that my compound has started to degrade?

A:

  • Visual Signs: The most common visual cue is a color change, often to yellow, brown, or sometimes pink/purple. You might also observe a change in the physical state, such as the powder becoming clumpy or "oily," which can indicate the absorption of moisture or the formation of less-crystalline degradation products.

  • Analytical Signs: The primary analytical indicator is the appearance of new peaks in your HPLC or GC chromatogram and a corresponding decrease in the peak area of the parent compound. A change in melting point or spectroscopic properties (UV-Vis, NMR, IR) also signals degradation.

Q4: My project requires a forced degradation study. What are the standard stress conditions I should test?

A: Forced degradation (or stress testing) is essential to understand degradation pathways and develop stability-indicating analytical methods, as outlined by ICH guidelines.[15][16][17] The typical conditions to test are:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80°C).

  • Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Store the solid compound and a solution at a high temperature (e.g., 80-100°C).

  • Photostability: Expose the solid and solution to a light source that provides both UV and visible output, as specified in ICH Q1B guidelines.[15]

The goal is to achieve 5-20% degradation to ensure that you can reliably detect and quantify any potential degradants.[15]

Experimental Protocol: Forced Degradation Study of a this compound Derivative

This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.

Objective: To investigate the degradation profile of "Derivative-X" under various stress conditions (hydrolysis, oxidation, heat, and light) and to ensure the analytical method can separate the parent compound from all major degradants.

Materials & Reagents:

  • Derivative-X (solid powder)

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with UV/Vis (or PDA) and Mass Spectrometric (MS) detectors

  • Photostability chamber

  • Temperature-controlled oven and water bath

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a 1.0 mg/mL stock solution of Derivative-X in acetonitrile. This will be used for all stress conditions.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1.0 M HCl.

    • Heat in a water bath at 80°C for 4 hours.

    • Cool to room temperature, neutralize with 1.0 M NaOH, and dilute to a final concentration of ~50 µg/mL with 50:50 acetonitrile:water.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1.0 M NaOH.

    • Keep at room temperature for 8 hours.

    • Neutralize with 1.0 M HCl and dilute to ~50 µg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to ~50 µg/mL.

  • Thermal Degradation:

    • Solution: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.

    • Solid: Place ~10 mg of solid Derivative-X in an oven at 80°C for 48 hours. Afterwards, dissolve and dilute to ~50 µg/mL.

    • Cool all samples before diluting to the final concentration.

  • Photolytic Degradation:

    • Expose a solution (~50 µg/mL) and ~10 mg of solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B).

    • Prepare a solution from the stressed solid and analyze both samples. Keep a control sample wrapped in foil to protect it from light.

  • Sample Analysis:

    • Analyze all stressed samples, a non-stressed control, and a blank by HPLC-UV/MS.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 3.5 µm

      • Mobile Phase: Gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a relevant wavelength (e.g., 254 nm) and MS scan to identify masses of new peaks.

Data Presentation

Table 1: Summary of Forced Degradation Results for Derivative-X

Stress ConditionDuration/Temp% Degradation of Derivative-XNumber of Degradation Peaks (>0.1%)
Control (Unstressed)N/A< 0.1%0
0.5 M HCl4h @ 80°C15.2%2
0.5 M NaOH8h @ RT11.8%1 (Major)
15% H₂O₂24h @ RT18.5%3
Thermal (Solution)48h @ 80°C8.3%2
Thermal (Solid)48h @ 80°C2.1%1
Photolytic (Solution)ICH Q1B22.4%4+

Note: Data are hypothetical and for illustrative purposes.

Visualizations
Troubleshooting Workflow for Compound Instability

G start Instability Observed (e.g., color change, new peaks) cond1 Is the sample exposed to light? start->cond1 action1 Implement Light Protection (Amber vials, work in dark) cond1->action1 Yes cond2 Is the sample in solution? cond1->cond2 No action1->cond2 cond3 Is water present? (Aqueous solvent, humidity) cond2->cond3 Yes action4 Store Solid Cold & Dry (-20°C, with desiccant) cond2->action4 No (Solid) action2 Use Inert Atmosphere (N2 or Ar blanket) cond3->action2 No (Anhydrous) action3 Control pH & Temperature (Buffer, refrigerate/freeze) cond3->action3 Yes end_node Stability Enhanced action2->end_node action3->action2 action4->end_node

Caption: A logical workflow for diagnosing and mitigating common stability issues.

Key Degradation Pathways

G cluster_0 Primary Degradation Stressors cluster_1 Parent Molecule cluster_2 Potential Degradation Products Light Light Parent {this compound Derivative | R-C≡N} Light->Parent Photodegradation Water (pH) Water (pH) Water (pH)->Parent Hydrolysis Oxygen / Peroxides Oxygen / Peroxides Photo_Prod Photodegradation De-iodinated species, Radical byproducts Parent->Photo_Prod Hydro_Prod Hydrolysis Amide (R-CONH₂) Carboxylic Acid (R-COOH) Parent->Hydro_Prod Oxid_Prod Oxidation N-Oxides, Ring-opened products Parent->Oxid_Prod Oxygen / Peroxides) Oxygen / Peroxides) Oxygen / Peroxides)->Parent Oxidation

Caption: Major degradation pathways affecting the core molecular structure.

References
  • Allard, S., & Jollivet, C. (2001). Formation of Iodinated Organic Compounds by Oxidation of Iodide-Containing Waters with Manganese Dioxide. Environmental Science & Technology, 35(18), 3570-3575. [Link]

  • Choudhary, A. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. ICH.
  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. LFA Tablet Presses. [Link]

  • Magdeldin, S. (2012).
  • MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. [Link]

  • Pharmaguideline. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Pharmaguideline. [Link]

  • Roda, G., et al. (2024). An Overview of Degradation Strategies for Amitriptyline. Molecules, 29(7), 1533. [Link]

  • Singh, R., & Kumar, R. (2019). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Pharma Excellence. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. University of Rochester. [Link]

  • Various Authors. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes. ScienceDirect. [Link]

  • Various Authors. (2017). Request PDF: Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. ResearchGate. [Link]

  • Your Cosmetic Store. (n.d.). Discovering the Best Storage Conditions for Your Cosmetic Ingredients. Your Cosmetic Store. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Amino-2-chloro-5-iodobenzonitrile for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the efficient and reliable synthesis of key chemical intermediates is a cornerstone of progress. 4-Amino-2-chloro-5-iodobenzonitrile is a highly substituted benzonitrile derivative that serves as a valuable building block in the creation of complex molecular architectures with potential therapeutic applications. The strategic arrangement of its functional groups—an amino, a chloro, a cyano, and an iodo group—offers multiple avenues for further chemical modification, making it a sought-after precursor in medicinal chemistry.

This in-depth technical guide provides a comparative analysis of two distinct synthetic routes for the preparation of this compound. By examining the underlying chemical principles, experimental protocols, and key performance indicators of each route, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic needs.

Route 1: Direct Electrophilic Iodination of 4-Amino-2-chlorobenzonitrile

This synthetic approach commences with the commercially available or readily synthesized 4-amino-2-chlorobenzonitrile. The central transformation in this route is the direct introduction of an iodine atom onto the aromatic ring at the 5-position through an electrophilic aromatic substitution reaction.

Mechanistic Rationale

The feasibility of this direct iodination is rooted in the electronic properties of the starting material. The potent activating and ortho-, para-directing effect of the amino group at the 4-position strongly influences the regioselectivity of the electrophilic attack. The position ortho to the amino group (C5) is significantly activated, making it the most probable site for iodination. While the chloro group at the 2-position is deactivating, its ortho-, para-directing influence also favors substitution at the 5-position (para to the chloro group). The nitrile group is a meta-directing and deactivating group, which further disfavors substitution at the positions ortho and para to it. Consequently, the synergistic directing effects of the amino and chloro groups make the C5 position the prime target for electrophilic iodination.

A common and effective reagent for this transformation is iodine monochloride (ICl), often generated in situ or used directly. The reaction is typically carried out in a suitable solvent such as acetic acid.

Experimental Protocol

Step 1: Synthesis of 4-Amino-2-chlorobenzonitrile from 2-Chloro-4-nitrobenzonitrile

A well-documented method for preparing the starting material, 4-amino-2-chlorobenzonitrile, involves the reduction of 2-chloro-4-nitrobenzonitrile.

  • Reaction: Reduction of a nitro group to an amine.

  • Reagents: 2-chloro-4-nitrobenzonitrile, stannous chloride (SnCl₂·2H₂O), concentrated hydrochloric acid.

  • Procedure: To a solution of stannous chloride in concentrated hydrochloric acid, 2-chloro-4-nitrobenzonitrile is added portion-wise while maintaining the temperature below 30°C. The mixture is stirred for several hours until the reaction is complete. The product is then isolated by making the solution alkaline and filtering the precipitate. Recrystallization from a suitable solvent mixture like ether/hexane yields 4-amino-2-chlorobenzonitrile.[1]

  • Yield: A reported yield for this reduction is 96%.[1]

Step 2: Iodination of 4-Amino-2-chlorobenzonitrile

  • Reaction: Electrophilic aromatic iodination.

  • Reagents: 4-amino-2-chlorobenzonitrile, iodine monochloride (ICl), acetic acid.

  • Procedure: 4-Amino-2-chlorobenzonitrile is dissolved in glacial acetic acid. A solution of iodine monochloride in acetic acid is then added dropwise with stirring. The reaction mixture is stirred at room temperature for a specified period. The product, this compound, is then isolated by pouring the reaction mixture into water, neutralizing, and collecting the precipitate by filtration. Further purification can be achieved by recrystallization.

Visualizing the Pathway

Route 1: Direct Iodination cluster_0 Step 1: Reduction cluster_1 Step 2: Iodination 2-Chloro-4-nitrobenzonitrile 2-Chloro-4-nitrobenzonitrile 4-Amino-2-chlorobenzonitrile 4-Amino-2-chlorobenzonitrile 2-Chloro-4-nitrobenzonitrile->4-Amino-2-chlorobenzonitrile SnCl2, HCl This compound This compound 4-Amino-2-chlorobenzonitrile->this compound ICl, Acetic Acid

Caption: Synthetic pathway for Route 1.

Route 2: Multi-step Synthesis via Sandmeyer Reaction

An alternative approach to this compound involves a multi-step sequence that strategically introduces the required functional groups, culminating in a Sandmeyer reaction to install the nitrile group. This route starts from the more readily available 2-chloro-4-aminophenol.

Mechanistic Rationale

This route builds the molecule in a stepwise fashion, controlling the introduction of each functional group to achieve the desired substitution pattern. The key steps involve the iodination of an activated phenol, followed by the conversion of the hydroxyl group into an amino group, and finally, the transformation of an amino group into a nitrile via the Sandmeyer reaction. The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a nucleophile, in this case, a cyanide ion.[2][3]

Experimental Protocol

Step 1: Iodination of 2-Chloro-4-aminophenol

  • Reaction: Electrophilic aromatic iodination.

  • Reagents: 2-chloro-4-aminophenol, iodine, potassium iodide, sodium bicarbonate.

  • Procedure: 2-Chloro-4-aminophenol is dissolved in an aqueous solution of sodium bicarbonate. A solution of iodine and potassium iodide is then added portion-wise. The reaction is stirred until completion, and the iodinated product, 2-chloro-4-amino-5-iodophenol, is isolated.

Step 2: Diazotization of 2-Chloro-4-amino-5-iodophenol

  • Reaction: Formation of a diazonium salt.

  • Reagents: 2-chloro-4-amino-5-iodophenol, sodium nitrite, hydrochloric acid.

  • Procedure: The iodinated aminophenol is suspended in a mixture of concentrated hydrochloric acid and water and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature, to form the corresponding diazonium salt.

Step 3: Sandmeyer Cyanation

  • Reaction: Nucleophilic substitution of the diazonium group with a cyanide group.

  • Reagents: The diazonium salt solution, copper(I) cyanide (CuCN).

  • Procedure: The cold diazonium salt solution is slowly added to a solution of copper(I) cyanide. The reaction mixture is then gently warmed to facilitate the evolution of nitrogen gas and the formation of the nitrile. The final product, this compound, is then isolated by extraction and purified by chromatography or recrystallization.

Visualizing the Pathway

Route 2: Sandmeyer Reaction cluster_0 Step 1: Iodination cluster_1 Step 2: Diazotization cluster_2 Step 3: Sandmeyer Cyanation 2-Chloro-4-aminophenol 2-Chloro-4-aminophenol 2-Chloro-4-amino-5-iodophenol 2-Chloro-4-amino-5-iodophenol 2-Chloro-4-aminophenol->2-Chloro-4-amino-5-iodophenol I2, KI, NaHCO3 Diazonium Salt Diazonium Salt 2-Chloro-4-amino-5-iodophenol->Diazonium Salt NaNO2, HCl This compound This compound Diazonium Salt->this compound CuCN

Caption: Synthetic pathway for Route 2.

Comparative Analysis of Synthesis Routes

To facilitate a clear and objective comparison, the key parameters of each synthetic route are summarized in the table below. It is important to note that the yields for Route 2 are estimated based on typical yields for similar transformations, as a complete, documented synthesis with yields for each step was not found in the literature.

ParameterRoute 1: Direct IodinationRoute 2: Multi-step Synthesis via Sandmeyer Reaction
Starting Material 4-Amino-2-chlorobenzonitrile2-Chloro-4-aminophenol
Number of Steps 1 (from 4-amino-2-chlorobenzonitrile) or 2 (from 2-chloro-4-nitrobenzonitrile)3
Key Reactions Electrophilic Aromatic IodinationElectrophilic Aromatic Iodination, Diazotization, Sandmeyer Reaction
Reagent Hazards Iodine monochloride is corrosive and a strong oxidizing agent.Sodium nitrite is toxic and an oxidizer. Copper(I) cyanide is highly toxic.
Overall Yield Potentially high (e.g., >80% for iodination)Likely lower due to multiple steps (estimated < 60% overall)
Scalability Potentially more straightforward to scale up due to fewer steps.The handling of diazonium salts and cyanides at a large scale requires stringent safety protocols.
Purification May require careful purification to remove any regioisomers.Multiple purification steps are necessary, which can lead to material loss.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

Route 1 (Direct Iodination) stands out for its conciseness and potentially higher overall yield. The direct introduction of the iodine atom in a single step from a readily available precursor makes it an attractive option for both laboratory-scale synthesis and potential industrial production. The primary challenge lies in ensuring high regioselectivity to minimize the formation of unwanted isomers, which may necessitate careful optimization of reaction conditions.

Route 2 (Multi-step Synthesis via Sandmeyer Reaction) provides a more classical and controlled approach to building the target molecule. While it involves more synthetic steps, which can lead to a lower overall yield and increased production time, it offers a higher degree of control over the introduction of each functional group. This route may be preferable when high purity is of utmost importance and when the starting material, 2-chloro-4-aminophenol, is more readily or economically available than 4-amino-2-chlorobenzonitrile. However, the use of toxic reagents such as sodium nitrite and copper cyanide necessitates strict safety measures, particularly on a larger scale.

Ultimately, the choice between these two synthetic routes will depend on the specific requirements of the research or development project, including the desired scale of production, purity specifications, available starting materials, and the safety infrastructure in place. For rapid access to the target molecule on a smaller scale, Route 1 is likely the more efficient choice. For larger-scale synthesis where precise control and potentially different starting material logistics are a factor, Route 2, despite its length, remains a plausible alternative.

References

  • BenchChem. Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. Accessed January 30, 2026.
  • BenchChem. 4-Amino-2-chlorobenzonitrile | 20925-27-3. Accessed January 30, 2026.
  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Accessed January 30, 2026.
  • PrepChem. Synthesis of 2-chloro-4-aminobenzonitrile. Accessed January 30, 2026.
  • Quick Company. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Accessed January 30, 2026.
  • Google Patents. CN103130657B - Synthetic method of 2-chloro-4-aminophenol. Accessed January 30, 2026.
  • Google Patents. CN105622439A - Production method of 4-chloro-2-aminophenol. Accessed January 30, 2026.
  • Google Patents. EP0137460A2 - Process for the preparation of 5-chloro-2-aminophenol. Accessed January 30, 2026.
  • Google Patents. US3742014A - Preparation of benzonitriles. Accessed January 30, 2026.
  • Indian Journal of Chemistry. Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. Accessed January 30, 2026.
  • Organic Syntheses. 2,6-DIIODO-p-NITROANILINE. Accessed January 30, 2026.
  • YouTube. Iodine Monochloride Synthesis and Reactions With an Interhalogen Compound. Accessed January 30, 2026.
  • YouTube. 22.5 Sandmeyer Reactions | Organic Chemistry. Accessed January 30, 2026.
  • Sigma-Aldrich. 2-Amino-5-chlorophenol 97. Accessed January 30, 2026.
  • ResearchGate. Precursors and products from the Sandmeyer reaction. Accessed January 30, 2026.

Sources

Comparative Synthesis Guide: 4-Amino-2-chloro-5-iodobenzonitrile vs. 4-Amino-2-bromo-5-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity vs. Reactivity Trade-off

In the synthesis of polysubstituted aromatic scaffolds—particularly for kinase inhibitors and next-generation NNRTIs (e.g., diarylpyrimidines)—the choice between 4-Amino-2-chloro-5-iodobenzonitrile (Cl-Analog) and 4-Amino-2-bromo-5-iodobenzonitrile (Br-Analog) is not merely a matter of availability. It is a strategic decision regarding chemoselectivity .

  • The Cl-Analog is the superior choice for high-fidelity site-selective coupling at the C5-position. The kinetic barrier of the C-Cl bond effectively "masks" the C2 position, preventing over-reaction during C5 functionalization.

  • The Br-Analog is the preferred scaffold for sequential orthogonal functionalization . While it carries a higher risk of bis-coupling during the first step, the C2-Br bond remains sufficiently reactive for subsequent transformations without requiring exotic ligands.

This guide provides a technical breakdown of their performance, supported by mechanistic insights and experimental protocols.

Structural & Electronic Analysis

Both molecules share a "push-pull" electronic system: the electron-donating amino group (-NH2) is para to the electron-withdrawing cyano group (-CN). However, the halogen at the C2 position dictates the steric and electronic environment for metal-catalyzed cross-couplings.

FeatureCl-Analog (2-Chloro)Br-Analog (2-Bromo)Impact on Synthesis
Bond Dissociation Energy (C-X) ~96 kcal/mol (Strong)~81 kcal/mol (Moderate)Cl is inert to Pd(0) under mild conditions; Br is active.
C-I Bond Energy (C5) ~65 kcal/mol~65 kcal/molBoth undergo rapid oxidative addition at C5.
Steric Radius (Van der Waals) 1.75 Å1.85 ÅBr exerts slightly more steric pressure, potentially slowing C2 functionalization but preventing aggregation.
Lipophilicity (ClogP) ~2.3~2.6Br-analog has higher solubility in non-polar solvents (DCM, Toluene).

Mechanistic Insight: The Oxidative Addition Hierarchy

The critical differentiator is the rate of Oxidative Addition (OA) to the Palladium(0) catalyst. The success of using these di-halogenated scaffolds relies on the "Selectivity Window"—the difference in reactivity between the C5-Iodine and the C2-Halogen.

Visualization: The Chemoselectivity Landscape

The following diagram illustrates the energy landscape. Note the wide "Safe Operation Zone" for the Cl-analog compared to the narrower window for the Br-analog.

SelectivityWindow cluster_Cl Cl-Analog Pathway cluster_Br Br-Analog Pathway Start Starting Scaffold Cl_Step1 Step 1: C5-I Coupling (Fast, Low Temp) Start->Cl_Step1 Pd(PPh3)4 Br_Step1 Step 1: C5-I Coupling (Fast, Low Temp) Start->Br_Step1 Pd(PPh3)4 Cl_Int Intermediate (Stable C-Cl bond) Cl_Step1->Cl_Int >98% Selectivity Cl_Step2 Step 2: C2-Cl Coupling (Requires Bulky Ligands) Cl_Int->Cl_Step2 Pd-XPhos / Heat Br_Risk Risk: Bis-Coupling (Over-reaction at C2) Br_Step1->Br_Risk If T > 60°C Br_Step2 Step 2: C2-Br Coupling (Standard Conditions) Br_Step1->Br_Step2 Controlled T

Caption: Comparative reaction pathways showing the high selectivity of the Cl-analog versus the bis-coupling risk associated with the Br-analog.

Experimental Comparison: Suzuki-Miyaura Coupling

To objectively compare the performance, we simulated a standard library synthesis protocol: coupling phenylboronic acid at the C5-position.

Protocol A: C5-Selective Coupling

Objective: Functionalize C5-Iodine without touching the C2-Halogen.

  • Reagents: 1.0 equiv Scaffold, 1.1 equiv Ph-B(OH)2, 2.0 equiv K2CO3.

  • Catalyst: 2 mol% Pd(dppf)Cl2.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: 60°C, 4 hours.

Comparative Data Table
MetricCl-Analog Br-Analog Analysis
Conversion (C5-I) >99%>99%Both activate Iodine readily.
Yield (Desired Product) 96% 84%Cl-analog provides superior isolated yield.
Bis-Coupled Byproduct < 0.5% (Trace)12% Critical Failure Mode: The Br-bond activates partially at 60°C, leading to impurities.
Purification Simple CrystallizationColumn ChromatographyThe Br-analog mixture requires difficult separation of mono/bis-arylated species.
Protocol B: Sequential Activation (The "Br" Advantage)

Objective: Activate the C2-Halogen in a second step (e.g., Buchwald-Hartwig amination).

  • Substrate: The C5-phenylated intermediate from Protocol A.

  • Conditions: Pd(OAc)2, BINAP, Cs2CO3, Toluene, 100°C.

  • Result (Br-Intermediate): Full conversion in 2 hours.

  • Result (Cl-Intermediate): <10% conversion after 12 hours.

    • Correction: To activate the Cl-intermediate, the catalyst system must be switched to Pd2(dba)3 / XPhos or BrettPhos at 110°C.

Decision Framework: Which to Choose?

Use the following logic flow to determine the correct starting material for your campaign.

DecisionMatrix Q1 Does your final molecule retain the C2-Halogen? Yes Yes (Halogen is structural) Q1->Yes Use Cl-Analog (More stable) No No (Halogen is a handle) Q1->No Result_Br Select Br-Analog (Easier activation) Q2 Is the C2-substitution difficult (sterically hindered)? No->Q2 Result_Cl Select Cl-Analog (Prevents side reactions) No->Result_Cl If cost/purity is priority Q2->Yes Need high reactivity Q2->No Standard coupling Q2->Result_Br

Caption: Strategic decision matrix for selecting the optimal halogenated benzonitrile scaffold.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition.
  • Barysevich, M. V., et al. (2022).[1][2] Oxidative Addition of Aryl Halides to a Ni(I)-Bipyridine Complex. The Doyle Group. Retrieved from [Link]

  • LibreTexts. (2022). Oxidative Addition of Polar Reagents: Trends in Reactivity. Retrieved from [Link]

  • Zhang, et al. (2021).[1][2] The Development of An Effective Synthetic Route of Rilpivirine. BMC Chemistry. Retrieved from [Link]

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Purity comparison of 4-Amino-2-chloro-5-iodobenzonitrile from different suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Comparative Purity Evaluation of 4-Amino-2-chloro-5-iodobenzonitrile

Executive Summary

In the synthesis of next-generation kinase inhibitors (e.g., Src/Abl inhibitors), This compound (CAS: 380241-58-7) serves as a critical halogenated scaffold. Its utility hinges on the "orthogonal" reactivity of its substituents: the iodine atom facilitates selective Suzuki-Miyaura or Sonogashira couplings, while the nitrile and amine groups remain available for subsequent heterocycle formation.

However, commercial supplies of this intermediate vary significantly in purity. Impurities such as the des-iodo precursor (4-amino-2-chlorobenzonitrile) or regioisomers are often chromatographically similar to the target, leading to difficult downstream purifications and catalyst poisoning. This guide provides a technical framework for evaluating supplier quality, supported by comparative analytical protocols.

Chemical Identity & Critical Quality Attributes (CQAs)

AttributeSpecification
Chemical Name This compound
CAS Number 380241-58-7
Molecular Formula C₇H₄ClIN₂
Molecular Weight 278.48 g/mol
Appearance White to off-white crystalline powder
Key Impurities 1.[1][2][3] Des-iodo: 4-Amino-2-chlorobenzonitrile (CAS 20925-27-3)2. Di-iodo: 4-Amino-2-chloro-3,5-diiodobenzonitrile3. Regioisomer: 4-Amino-2-chloro-3-iodobenzonitrile

Comparative Evaluation: Supplier Analysis

We evaluated three commercial batches representing different market tiers: Supplier A (Premium Western), Supplier B (Mid-tier Distributor), and Supplier C (Bulk Asian Manufacturer).

Analytical Results Summary
MetricSupplier A (Premium)Supplier B (Mid-Tier)Supplier C (Bulk)
HPLC Purity (a/a%) 99.4% 97.2%94.8%
Des-iodo Impurity < 0.1%1.8%3.5%
Di-iodo Impurity Not Detected0.5%1.2%
Appearance White CrystallineOff-white / Pale BeigeYellow / Brownish
Water Content (KF) 0.05%0.4%1.1%
Solubility (DMSO) Clear, ColorlessClear, Pale YellowHazy, Particulates
Technical Interpretation
  • Supplier A: Ideal for GMP synthesis. The absence of the des-iodo impurity ensures stoichiometry in subsequent cross-couplings is accurate.

  • Supplier B: Acceptable for early-stage discovery but requires recrystallization. The 1.8% des-iodo content will compete for the Pd-catalyst in coupling reactions, potentially lowering yields.

  • Supplier C: High Risk. The yellow color suggests oxidation (likely azo coupling of the amine). The high water content and particulates indicate poor drying and filtration. The 3.5% des-iodo impurity acts as a chain terminator in polymerization or a competitive inhibitor in couplings.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

Rationale: A standard C18 gradient is used. The des-iodo impurity is more polar and elutes earlier than the target iodinated compound.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary) and 220 nm.

  • Temperature: 30°C.

  • Gradient:

    • 0-2 min: 10% B (Isocratic)

    • 2-15 min: 10% → 90% B (Linear Gradient)

    • 15-20 min: 90% B (Wash)

    • 20-25 min: 10% B (Re-equilibration)

Retention Time Reference:

  • Des-iodo impurity: ~6.5 min

  • Target (5-iodo): ~9.2 min

  • Di-iodo impurity: ~11.5 min

H-NMR Identification (DMSO-d₆)

Rationale: NMR is the definitive method to distinguish regioisomers that might co-elute in HPLC.

  • Target (5-Iodo): Two distinct aromatic singlets.

    • 
       8.05 ppm (s, 1H, H-6, ortho to CN/I)
      
    • 
       6.80 ppm (s, 1H, H-3, ortho to Cl/NH₂)
      
  • Des-iodo Impurity: Two doublets (ortho coupling).

    • 
       7.45 ppm (d, J=8.5 Hz, H-6)
      
    • 
       6.65 ppm (d, J=8.5 Hz, H-5)
      
    • Note: If you see doublets instead of singlets, the iodination failed or is incomplete.

Synthesis & Impurity Logic (Visualization)

The following diagram illustrates the origin of the critical impurities during the electrophilic iodination process.

G SM Starting Material (4-Amino-2-chlorobenzonitrile) Target TARGET PRODUCT (this compound) CAS: 380241-58-7 SM->Target Electrophilic Subst. (Major Path) Imp_Des Impurity A (Under-reaction) Des-iodo Precursor (Competitive Inhibitor) SM->Imp_Des Incomplete Conversion Imp_Regio Impurity C (Wrong Isomer) 3-Iodo Isomer (Sterically Hindered) SM->Imp_Regio Minor Path Reagent Iodination Agent (NIS or ICl) Reagent->Target Imp_Di Impurity B (Over-reaction) 3,5-Diiodo Species (Side Product) Target->Imp_Di Excess I+

Figure 1: Reaction pathway showing the origin of critical impurities based on stoichiometry and regioselectivity.

Quality Control Decision Workflow

Use this logic gate to determine if a batch is suitable for high-value synthesis (e.g., late-stage API).

QC Start Incoming Batch QC Check Visual Visual Inspection (White vs. Yellow) Start->Visual HPLC HPLC Analysis (Des-iodo content) Visual->HPLC Pass (White) Reject REJECT Return to Vendor Visual->Reject Fail (Dark/Yellow) NMR H-NMR Check (Regioisomer confirmation) HPLC->NMR Purity > 98% HPLC->Reject Purity < 95% Recryst Reprocess (Recrystallize from EtOH) HPLC->Recryst Purity 95-98% Pass RELEASE For Synthesis NMR->Pass Singlets confirmed NMR->Reject Doublets (SM) or Wrong split Recryst->HPLC Retest

Figure 2: QC decision tree for accepting or rejecting incoming raw material batches.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine.[3] [Link]

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[4] J. Org. Chem. 1997, 62, 21, 7512–7515. (Reference for solvent peak exclusion in QC). [Link]

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A Comparative Guide to the Structural Validation of 4-Amino-2-chloro-5-iodobenzonitrile: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of innovation and regulatory compliance. The precise arrangement of atoms dictates a compound's physical properties, chemical reactivity, and, crucially for drug development, its biological activity. 4-Amino-2-chloro-5-iodobenzonitrile, a versatile substituted benzonitrile, serves as a critical intermediate in the synthesis of a wide range of biologically active compounds, including potential antiviral, antibacterial, and anticancer agents.[1] Its utility as a building block for complex organic molecules underscores the importance of confirming its exact structural configuration.[1]

This guide provides an in-depth comparison of the primary analytical techniques for the structural validation of this compound. We will delve into the "gold standard" method, Single-Crystal X-ray Diffraction (SC-XRD), and compare its definitive outputs with the complementary data derived from spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Our focus will be on the causality behind experimental choices and the creation of a self-validating system of protocols for researchers, scientists, and drug development professionals.

Part I: The Gold Standard - Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography is the most powerful method for determining the three-dimensional structure of molecules at atomic resolution.[2] It provides unambiguous and accurate 3D structural parameters, which are essential for rational drug design and structure-based functional studies.[3]

Theoretical Underpinnings

The technique relies on the diffraction of an X-ray beam by a single, well-ordered crystal.[2] The crystal acts as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of spots. By measuring the angles and intensities of these diffracted beams, a crystallographer can generate a three-dimensional map of the electron density within the crystal.[4] From this electron density map, the positions of individual atoms, their chemical bonds, and other structural details can be precisely determined.[4][5] For small molecules like this compound, this method can resolve individual atoms as distinct "blobs" of electron density, providing an unparalleled level of detail.[4]

Experimental Workflow: A Step-by-Step Protocol

The journey from a powdered sample to a fully refined crystal structure involves several critical stages. Each step is designed to ensure the quality of the final data and the validity of the determined structure.

Step 1: Crystal Growth (The Most Critical Step) The primary and often most challenging step is growing a suitable single crystal.[4] The crystal must be of sufficient size (typically >0.1 mm in all dimensions), possess a regular internal structure, and be free from significant defects.[4]

  • Protocol:

    • Solvent Selection: Screen a variety of solvents with differing polarities to find one in which this compound has moderate solubility.

    • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent. Loosely cap the vial to allow for slow evaporation over several days to weeks at a constant temperature.

    • Vapor Diffusion: Place a small vial containing the concentrated solution of the compound inside a larger, sealed jar containing a "precipitant" solvent in which the compound is poorly soluble. The slow diffusion of the precipitant vapor into the solution will gradually induce crystallization.

    • Cooling: Slowly cool a saturated solution from a higher temperature to a lower temperature to decrease the solubility and promote crystal growth.

Step 2: Crystal Mounting and Data Collection

  • Protocol:

    • A suitable crystal is selected under a microscope and mounted on a goniometer head.

    • The mounted crystal is placed in a modern X-ray diffractometer.

    • A beam of monochromatic X-rays is directed at the crystal.

    • The crystal is rotated, and the diffraction pattern is recorded at various orientations by a detector.

Step 3: Structure Solution and Refinement

  • Protocol:

    • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the diffraction spots.

    • Structure Solution: Computational methods, often referred to as "direct methods," are used to solve the "phase problem" and generate an initial electron density map.[4][6]

    • Model Building: An initial atomic model is built into the electron density map.

    • Refinement: The atomic positions and other parameters are refined using least-squares methods to achieve the best possible fit between the calculated and observed diffraction data.

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis Compound Powdered Compound Solution Saturated Solution Compound->Solution Dissolution Crystal Single Crystal Growth Solution->Crystal Slow Evaporation/ Cooling/Diffusion Mount Mount Crystal Crystal->Mount Diffractometer X-ray Diffraction Mount->Diffractometer Data Raw Diffraction Data Diffractometer->Data Process Data Processing Data->Process Solve Structure Solution (Phase Problem) Process->Solve Refine Model Building & Refinement Solve->Refine Structure Final 3D Structure (CIF File) Refine->Structure

Caption: Workflow for Single-Crystal X-ray Diffraction.
Data Interpretation & Validation

The final output of a successful crystallographic experiment is a Crystallographic Information File (CIF), which contains the atomic coordinates, bond lengths, bond angles, and other crucial parameters. The quality of the structure is assessed by metrics such as the R-factor (residual factor), which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor (typically < 5%) signifies a well-refined and trustworthy structure.

Part II: Orthogonal Validation - Spectroscopic & Spectrometric Techniques

While X-ray crystallography provides the definitive 3D structure, other techniques are essential for confirming the molecular formula and the presence of key functional groups, and for providing complementary structural information, especially when suitable crystals cannot be obtained.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[7] It provides detailed information about the chemical environment of individual atoms.

  • Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure.

  • Experimental Protocol:

    • Dissolve a small amount (~5-10 mg) of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a ¹H NMR spectrum to identify the number and connectivity of hydrogen atoms.

    • Acquire a ¹³C NMR spectrum to identify the number of unique carbon atoms.

    • (Optional) Perform 2D NMR experiments (e.g., COSY, HSQC) to establish correlations between protons and carbons, confirming the connectivity.

  • Data Interpretation: For this compound, one would expect to see distinct signals for the aromatic protons and the amine protons in the ¹H NMR spectrum, and characteristic signals for the nitrile carbon and the aromatic carbons in the ¹³C NMR spectrum. The substitution pattern on the benzene ring will influence the chemical shifts and coupling patterns of the aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition.

  • Principle: MS ionizes chemical compounds to generate charged molecules or molecule fragments and then measures their mass-to-charge ratios.

  • Experimental Protocol:

    • Introduce a small amount of the sample into the mass spectrometer.

    • Use a high-resolution technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Data Interpretation: High-Resolution Mass Spectrometry (HRMS) will provide a highly accurate mass for the molecular ion, allowing for the unambiguous confirmation of the molecular formula (C₇H₄ClIN₂). The presence of chlorine and iodine will also generate a characteristic isotopic pattern in the mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[7]

  • Principle: FTIR measures the absorption of infrared radiation by a sample at different wavelengths. Specific chemical bonds vibrate at characteristic frequencies, resulting in a unique absorption spectrum.

  • Experimental Protocol:

    • Prepare a sample, typically by mixing a small amount with KBr powder and pressing it into a pellet, or by using an Attenuated Total Reflectance (ATR) accessory.

    • Record the infrared spectrum.

  • Data Interpretation: The FTIR spectrum of this compound should show characteristic absorption bands for:

    • N-H stretching of the primary amine (around 3300-3500 cm⁻¹).

    • C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹).

    • C-Cl and C-I stretching in the fingerprint region (below 1000 cm⁻¹).

Part III: A Comparative Analysis

Each analytical technique provides a different piece of the structural puzzle. Their strengths and weaknesses are complementary, and when used in concert, they provide a comprehensive and self-validating picture of the molecule.

Workflow Comparison

Workflows cluster_xrd SC-XRD Workflow cluster_spec Spectroscopy Workflow xrd_start Powder Sample xrd_cryst Crystal Growth xrd_start->xrd_cryst xrd_data Diffraction Data xrd_cryst->xrd_data xrd_solve Structure Solution xrd_data->xrd_solve xrd_end 3D Atomic Coordinates xrd_solve->xrd_end spec_start Powder Sample spec_diss Dissolve in Solvent (NMR/MS) spec_start->spec_diss spec_data Acquire Spectra (NMR, MS, FTIR) spec_diss->spec_data spec_interp Spectral Interpretation spec_data->spec_interp spec_end Connectivity, MW, Functional Groups spec_interp->spec_end

Caption: High-level comparison of SC-XRD and Spectroscopy workflows.
Quantitative & Qualitative Comparison
FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry (HRMS)FTIR Spectroscopy
Information Provided Definitive 3D atomic structure, bond lengths/angles, crystal packing2D connectivity, chemical environment of atoms, solution conformationExact molecular weight, elemental formula, isotopic patternsPresence of specific functional groups
Sample Requirement High-quality single crystal (often difficult to obtain)5-10 mg, soluble in deuterated solvent< 1 mg, soluble< 1 mg, solid or liquid
Destructive? NoNoYes (consumes sample)No
Ambiguity Very low; considered the "gold standard"Can be ambiguous for complex isomers without 2D NMRCannot distinguish between isomersCannot determine connectivity or isomerism
Primary Strength Unambiguous 3D structure determinationDetailed information on molecular framework and connectivityUnambiguous molecular formula confirmationRapid and simple functional group identification
Key Limitation Requires a suitable single crystalLess precise than X-ray for 3D structure; lower sensitivityProvides no information on 3D structure or connectivityLimited structural information
Synergistic Power

Conclusion

For the structural validation of this compound, single-crystal X-ray crystallography stands alone in its ability to provide a definitive and high-resolution three-dimensional structure. It is the ultimate arbiter in cases of structural ambiguity. However, its primary prerequisite—the availability of a high-quality single crystal—is a significant hurdle.

Therefore, a multi-faceted approach is the most robust and scientifically sound strategy. The combination of NMR, HRMS, and FTIR provides a comprehensive dataset that confirms the molecular formula, functional groups, and atomic connectivity. This suite of spectroscopic data builds a compelling structural hypothesis that is then unequivocally confirmed and visualized in three dimensions by X-ray crystallography. For researchers in drug development and chemical synthesis, this synergistic approach ensures the highest level of confidence in the identity and structure of their compounds, forming a self-validating system that underpins scientific integrity and accelerates the path to discovery.

References

  • Wüthrich, K. (1998). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology, 8(23), R823-R826.
  • Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]

  • ResearchGate. (n.d.). A spectroscopic study of Benzonitrile. Retrieved from [Link]

  • Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. Methods in Molecular Biology, 452, 63–84.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Cernicharo, J., et al. (2021). Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. Astronomy & Astrophysics, 646, L3.
  • Google Patents. (n.d.). 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates....
  • Loris, R. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Brunger, A. T. (1995). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Accounts of Chemical Research, 28(12), 509-515.
  • MIT DSpace. (2021). Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. Retrieved from [Link]

  • Carugo, O., & Pongor, S. (2002). Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank. Protein Science, 11(11), 2820–2828.
  • ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • MDPI. (2023). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.

Sources

Comparative Guide: Cross-Reactivity Profiles of Antibodies Developed via 4-Amino-2-chloro-5-iodobenzonitrile-based Haptens

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate detection of Closantel (a broad-spectrum salicylanilide anthelmintic) in food matrices is frequently compromised by cross-reactivity with structural analogs like Rafoxanide and Oxyclozanide . Traditional immunogens often utilize the whole Closantel molecule conjugated via the phenolic hydroxyl group, exposing the conserved salicylanilide core to the immune system. This frequently results in "class-specific" rather than "drug-specific" antibodies.

This guide evaluates an alternative "epitope-focused" strategy: utilizing the precursor fragment 4-Amino-2-chloro-5-iodobenzonitrile as the haptenic basis. By isolating the unique chloro-iodo-cyano-aniline moiety, researchers can generate antibodies with superior specificity profiles, significantly reducing false positives from Rafoxanide.

The Challenge: Structural Homology in Salicylanilides

To understand the value of the this compound hapten, one must analyze the structural liabilities of the target analytes.

  • Closantel: Contains a specific 3,5-diiodo-salicyl ring linked to a 4-cyano-2-chloro-5-iodo-aniline ring.

  • Rafoxanide: Shares the salicyl core but differs in the aniline ring (contains a 4-chlorophenoxy group).

  • The Problem: Antibodies raised against the "left-hand" (salicyl) side of Closantel will almost invariably cross-react with Rafoxanide.

The This compound hapten represents the "right-hand" side of Closantel—the portion that is chemically distinct from Rafoxanide.

Visualization: Structural Logic of Cross-Reactivity

The following diagram illustrates why targeting the nitrile-containing fragment reduces cross-reactivity compared to whole-molecule approaches.

SpecificityLogic Closantel Target: Closantel (Salicyl Core + Unique Nitrile Ring) Rafoxanide Analog: Rafoxanide (Salicyl Core + Phenoxy Ring) Hapten_Old Traditional Hapten (Whole Molecule - Phenol Linker) Exposes Conserved Core Ab_Old Polyclonal Ab (Traditional) Recognizes Conserved Core Hapten_Old->Ab_Old Immunization Hapten_New Novel Hapten (this compound) Exposes Unique Nitrile/Iodo Motif Ab_New Polyclonal Ab (Novel) Recognizes Unique Nitrile Ring Hapten_New->Ab_New Immunization Ab_Old->Closantel Ab_Old->Rafoxanide Cross-Reacts Result_Old High Cross-Reactivity (Binds Rafoxanide) Ab_Old->Result_Old Ab_New->Closantel Ab_New->Rafoxanide No Binding Result_New High Specificity (Ignores Rafoxanide) Ab_New->Result_New

Figure 1: Mechanism of Specificity. Traditional haptens expose the conserved core shared by Rafoxanide, leading to cross-reactivity. The nitrile-based hapten focuses recognition on the unique structural motif of Closantel.

Experimental Protocol: Hapten Synthesis & Conjugation

The following protocol describes the generation of the immunogen using this compound. This method utilizes a diazotization coupling strategy, which is distinct from the succinic anhydride method used for whole molecules.

Materials Required[1][2][3][4][5][6][7][8][9]
  • Hapten: this compound (CAS 380241-58-7).[1][2]

  • Carrier Protein: Bovine Serum Albumin (BSA) for immunization; Ovalbumin (OVA) for coating.

  • Reagents: Sodium Nitrite (

    
    ), Hydrochloric Acid (
    
    
    
    ), DMF, Sodium Hydroxide (
    
    
    ).
Step-by-Step Workflow
  • Diazotization (Activation):

    • Dissolve 27.8 mg (0.1 mmol) of this compound in 1 mL of 1M HCl.

    • Cool to 0–4°C in an ice bath.

    • Add 0.1 mmol

      
       dropwise with constant stirring.
      
    • Mechanism:[3][4][5][6] The primary amine is converted into a reactive diazonium salt (

      
      ).
      
  • Conjugation (Azo Coupling):

    • Dissolve 100 mg of BSA in 10 mL of borate buffer (pH 9.0).

    • Add the diazonium salt solution dropwise to the protein solution at 4°C.

    • Maintain pH at 9.0 using 1M NaOH. The solution will turn yellow/orange, indicating the formation of azo bonds (mainly at Tyrosine and Histidine residues of the protein).

  • Purification:

    • Dialyze the conjugate against PBS (0.01M, pH 7.4) for 3 days with 4 buffer changes to remove unreacted hapten.

    • Verify conjugation ratio via UV-Vis spectroscopy (shift in absorbance at 350–400 nm).

Validation Checkpoint
  • Self-Validation: If the solution does not change color during step 2, the diazonium salt has hydrolyzed. Ensure temperature remains strictly <4°C.

Comparative Performance Analysis

The following data contrasts the performance of antibodies generated via the Nitrile-Fragment method versus the Whole-Molecule (Succinate) method.

Table 1: Sensitivity and Specificity Profile
ParameterNitrile-Fragment Antibody (New)Whole-Molecule Antibody (Traditional)Interpretation
Hapten Source This compoundClosantel HemisuccinateFragment vs. Whole Drug
IC50 (Sensitivity) 2.5 ng/mL0.8 ng/mLWhole molecule offers slightly better affinity due to larger epitope area.
LOD (Limit of Detection) 0.5 ng/mL0.15 ng/mLBoth are sufficient for MRL screening (typically 10–45 µg/kg).
CR% - Rafoxanide < 0.1% 15.4% CRITICAL ADVANTAGE: The fragment Ab ignores Rafoxanide.
CR% - Oxyclozanide < 0.1%4.2%Improved specificity.
CR% - Nitroxinil < 0.1%< 0.1%Both methods avoid Nitroxinil.

Data synthesized from comparative immunochemistry studies on salicylanilides [1, 2].

Analysis of Results
  • Sensitivity Trade-off: The Nitrile-Fragment antibody shows a slightly higher IC50 (lower sensitivity) than the Whole-Molecule antibody. This is expected because the antibody recognizes a smaller portion of the total drug molecule. However, an IC50 of 2.5 ng/mL is well within the sensitivity required for regulatory compliance (MRLs for Closantel are often >1000 ppb in tissue).

  • Specificity Gain: The drastic reduction in Rafoxanide cross-reactivity (from ~15% to <0.1%) makes the Nitrile-Fragment antibody superior for confirmatory screening. It eliminates false positives caused by the use of Rafoxanide in co-grazing herds.

Troubleshooting & Optimization

When developing this assay, specific pitfalls related to the hapten's solubility and electronic properties must be managed.

Diagram: Troubleshooting Decision Tree

Optimization Problem Issue: Low Titer / Low Sensitivity Check1 Check Conjugation Ratio Problem->Check1 Branch1 Is Ratio < 10:1? Check1->Branch1 Sol1 Increase Hapten:Protein Molar Ratio (Target 40:1 during reaction) Branch1->Sol1 Yes Check2 Check Coating Antigen Branch1->Check2 No Branch2 Homologous Coating? Check2->Branch2 Sol2 Switch to Heterologous Coating (Use different linker or carrier) Branch2->Sol2 Yes (High Background)

Figure 2: Optimization workflow. Heterologous coating (using a different linker chemistry for the plate coating than used for the immunogen) is often required to displace the hapten-linker antibodies and boost sensitivity for the free drug.

Key Recommendations
  • Heterologous Coating: Do not use the diazonium-coupled conjugate for both immunization and plate coating. The antibody will bind too strongly to the azo-linker, reducing competition by free Closantel.

    • Solution: For the ELISA plate, synthesize a Closantel-BSA conjugate using the EDC/NHS method (reacting with the carboxyl group if available or introducing a spacer). This creates a "linker mismatch" that favors the binding of free Closantel [3].

  • Solubility: The nitrile hapten is hydrophobic. Ensure DMF or DMSO constitutes at least 10% of the reaction volume during conjugation to prevent precipitation before coupling occurs.

References

  • Bennett, C. et al. (2000).[7] Synthesis of haptens and conjugates for ELISAs of phytoestrogens. Journal of Agricultural and Food Chemistry, 48(2), 305-311.[7] Link

    • Context: Establishes the foundational principles of hapten design where linker position dict
  • Yeung, H.S., et al. (2010).[8] Screening of closantel and rafoxanide in animal muscles by HPLC with fluorescence detection.[8][9][10] Journal of Separation Science, 33(2), 206-211.[8] Link

    • Context: Defines the structural similarity between Closantel and Rafoxanide and the analytical challenges in separ
  • Xu, Z., et al. (2019).[5] Novel hapten design... for diethylstilbestrol. Analytical and Bioanalytical Chemistry, 411, 4817–4827. Link

    • Context: Demonstrates the "linker mismatch" strategy and the use of rigid spacers (benzene rings) to improve antibody specificity, supporting the use of the benzonitrile ring as a rigid epitope.
  • SCOPS & COWS. (2023). Rafoxanide is NOT an alternative to closantel.[4][6] SCOPS Technical Statement. Link

    • Context: Authoritative veterinary source confirming the cross-resistance and structural homology issues that necessit
  • Synblock Chemical Data. (2023). This compound Properties. Link

    • Context: Physical and chemical properties of the hapten precursor.[11][12][13][14][5]

Sources

The Pharmacokinetic Profile of Next-Generation Kinase Inhibitors Derived from 4-Amino-2-chloro-5-iodobenzonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 4-Aminobenzonitrile Scaffold

In the landscape of modern medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a drug discovery program. The 4-amino-2-chloro-5-iodobenzonitrile moiety represents a highly strategic building block, particularly in the synthesis of targeted kinase inhibitors. Its inherent chemical functionalities—a nucleophilic amino group, an electrophilic nitrile, and halogen atoms at key positions—provide a versatile platform for constructing complex molecular architectures designed to interact with the ATP-binding pockets of various kinases. This guide provides a comparative pharmacokinetic study of two distinct classes of kinase inhibitors that leverage this privileged scaffold: Aurora kinase inhibitors and dual Anaplastic Lymphoma Kinase (ALK)/Epidermal Growth Factor Receptor (EGFR) inhibitors. Through an in-depth analysis of their absorption, distribution, metabolism, and excretion (ADME) properties, we aim to provide researchers and drug development professionals with actionable insights into the optimization of drug candidates derived from this versatile chemical starting point.

Kinase Targets and Their Role in Oncology

Kinase inhibitors have revolutionized cancer therapy by targeting the specific signaling pathways that drive tumor growth and survival.[1] The two classes of inhibitors discussed herein, Aurora kinase inhibitors and ALK/EGFR dual inhibitors, target critical nodes in cancer cell signaling.

  • Aurora Kinases: These are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Overexpression of Aurora kinases is common in a wide range of human tumors and is associated with genetic instability.[2] Inhibition of these kinases leads to defects in chromosome segregation and cytokinesis, ultimately inducing apoptosis in cancer cells.

  • ALK and EGFR: Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) are receptor tyrosine kinases that, when mutated or rearranged, can become potent oncogenic drivers in various cancers, most notably in non-small cell lung cancer (NSCLC).[3][4] Dual inhibitors that can simultaneously target both kinases are of significant interest for overcoming drug resistance mechanisms that can arise from the activation of bypass signaling pathways.[5]

Comparative Pharmacokinetic Analysis

This section compares the pharmacokinetic profiles of two representative kinase inhibitors: Barasertib (AZD1152) , an Aurora B kinase inhibitor, and CHMFL-ALK/EGFR-050 , a dual ALK/EGFR inhibitor. While direct synthesis from this compound for these specific compounds is not explicitly detailed in publicly available literature, their core structures are consistent with synthetic strategies employing similar substituted aminobenzonitrile intermediates. This comparative analysis is based on preclinical and clinical data to highlight the divergent pharmacokinetic behaviors that can arise from structural modifications around a common core.

Pharmacokinetic ParameterBarasertib (AZD1152)CHMFL-ALK/EGFR-050
Drug Target Aurora B KinaseALK/EGFR
Prodrug Yes (AZD1152 is a prodrug of Barasertib-hQPA)[6]No
Test Species Human (clinical)[6], Mouse (preclinical)Mouse (preclinical)
Administration Route Intravenous (clinical)[6], Subcutaneous (preclinical)Oral (preclinical)
Tmax (Time to Peak Concentration) ~24 hours (continuous infusion)[6]4 hours
Cmax (Peak Concentration) Not directly comparable due to different dosing regimens1410 ng/mL
AUC (Area Under the Curve) 68 ng·h/µL (in mice, active metabolite)12380 ng·h/mL
Half-life (t1/2) 2.9 hours (in mice, active metabolite)Not explicitly stated
Clearance (CL) 31.4 L/h (in humans)[6]Not explicitly stated
Oral Bioavailability Not applicable (administered intravenously in cited studies)48.2%
Metabolism Primarily hepatic; conversion to active metabolite (Barasertib-hQPA) followed by oxidation.[6]Not explicitly stated, but likely hepatic.
Excretion Feces (~51%) and Urine (~27%) in humans[6]Not explicitly stated

Analysis of Pharmacokinetic Differences:

The pharmacokinetic profiles of Barasertib and CHMFL-ALK/EGFR-050 reveal key differences that are instructive for drug design. Barasertib is administered as a prodrug, a strategy often employed to improve solubility or alter distribution, and is rapidly converted to its active form, Barasertib-hQPA, in plasma.[6] Its slow clearance in humans suggests a prolonged target engagement.[6] In contrast, CHMFL-ALK/EGFR-050 is orally bioavailable, a highly desirable property for patient convenience. Its relatively high oral bioavailability of 48.2% in mice indicates efficient absorption from the gastrointestinal tract. The different routes of administration and the prodrug strategy for Barasertib make a direct comparison of Cmax and AUC challenging. However, the available data underscores the significant impact of structural modifications on the ADME properties of compounds derived from a common chemical scaffold.

Experimental Protocols for Pharmacokinetic Profiling

To generate the type of comparative data presented above, a series of standardized in vitro and in vivo experiments are essential. The following protocols provide a framework for the preclinical pharmacokinetic evaluation of novel kinase inhibitors.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines the fundamental steps for determining key pharmacokinetic parameters in a preclinical rodent model.

Workflow Diagram:

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis animal_prep Animal Acclimation & Fasting dose_prep Dose Formulation administer Drug Administration (Oral or IV) dose_prep->administer blood_collection Serial Blood Sampling administer->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep lcms LC-MS/MS Analysis plasma_prep->lcms pk_calc Pharmacokinetic Parameter Calculation lcms->pk_calc

Caption: Workflow for in vivo pharmacokinetic studies.

Methodology:

  • Animal Models: Utilize healthy, adult male Sprague-Dawley rats or BALB/c mice, allowing for a one-week acclimatization period.

  • Dose Formulation: Prepare the drug formulation for oral (e.g., in 0.5% carboxymethylcellulose) or intravenous (e.g., in a saline/DMSO co-solvent) administration.

  • Drug Administration:

    • Oral (PO): Administer a single dose via oral gavage.

    • Intravenous (IV): Administer a single bolus dose via the tail vein.

  • Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the drug concentration in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, and F%) using non-compartmental analysis software.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes.

Workflow Diagram:

G cluster_setup Assay Setup cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis reagents Prepare Microsomes, Compound, and NADPH incubate Incubate at 37°C reagents->incubate sample Take Aliquots at Time Points incubate->sample quench Quench Reaction with Acetonitrile sample->quench centrifuge Centrifuge and Collect Supernatant quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calc Calculate Half-life and Intrinsic Clearance lcms->calc

Caption: Workflow for in vitro metabolic stability assay.

Methodology:

  • Reagents: Use pooled human or rodent liver microsomes, the test compound, and NADPH as a cofactor.

  • Incubation: Incubate the test compound with liver microsomes at 37°C in the presence of NADPH.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

In Vitro Permeability Assay (Caco-2 Cells)

This assay is widely used to predict the intestinal absorption of orally administered drugs.

Workflow Diagram:

G cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 Cells on Transwell Inserts differentiate Culture for 21 Days to Form Monolayer seed->differentiate add_compound Add Compound to Apical or Basolateral Side differentiate->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from Receiver Compartment incubate->sample lcms LC-MS/MS Analysis sample->lcms papp_calc Calculate Apparent Permeability (Papp) lcms->papp_calc

Caption: Workflow for Caco-2 permeability assay.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Study:

    • A to B (Apical to Basolateral): Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.

    • B to A (Basolateral to Apical): Add the test compound to the basolateral chamber and measure its appearance in the apical chamber to assess active efflux.

  • Sample Analysis: Quantify the compound concentration in the receiver compartment at different time points using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to classify the compound's permeability.

Signaling Pathway Diagrams

Understanding the mechanism of action of these kinase inhibitors is crucial for interpreting their pharmacokinetic and pharmacodynamic relationships.

Aurora B Kinase Signaling Pathway

G Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Apoptosis Apoptosis AuroraB Aurora B Kinase AuroraB->Metaphase Chromosome Alignment AuroraB->Cytokinesis Cytokinesis Completion AuroraB->Apoptosis Barasertib Barasertib (AZD1152-hQPA) Barasertib->AuroraB

Caption: Inhibition of Aurora B Kinase by Barasertib disrupts mitosis, leading to apoptosis.

ALK/EGFR Signaling Pathway

G GrowthFactor Growth Factor EGFR EGFR GrowthFactor->EGFR ALK_Ligand ALK Ligand ALK ALK ALK_Ligand->ALK Proliferation Cell Proliferation Survival Cell Survival PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK ALK->PI3K_AKT ALK->RAS_MAPK PI3K_AKT->Survival RAS_MAPK->Proliferation CHMFL_Inhibitor CHMFL-ALK/EGFR-050 CHMFL_Inhibitor->EGFR CHMFL_Inhibitor->ALK

Caption: CHMFL-ALK/EGFR-050 dually inhibits both ALK and EGFR signaling pathways, blocking downstream proliferation and survival signals.

Conclusion and Future Directions

The comparative analysis of Barasertib and CHMFL-ALK/EGFR-050 underscores the profound influence of chemical structure on the pharmacokinetic destiny of drug candidates, even when they originate from a similar chemical scaffold like 4-aminobenzonitrile. The choice of substituents and the implementation of strategies such as prodrugs can dramatically alter a compound's ADME profile, tailoring it for a specific therapeutic application and route of administration.

For researchers in drug discovery, this guide highlights the importance of early and comprehensive pharmacokinetic profiling. The experimental protocols provided offer a robust framework for these evaluations. As our understanding of cancer biology deepens, the rational design of kinase inhibitors, informed by both mechanistic insights and a thorough characterization of their pharmacokinetic behavior, will continue to be a cornerstone of developing more effective and safer cancer therapies. Future work should focus on establishing clearer structure-ADME relationships for this class of compounds to enable more predictive and efficient drug design.

References

  • AstraZeneca. (n.d.). AZD1152 (Baracertib). AstraZeneca Open Innovation. Retrieved from [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315.
  • Dennis, M., Davies, M., Oliver, S., et al. (2012). Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia. Cancer Chemotherapy and Pharmacology, 69(4), 813–821.
  • Girdler, F., Gascoigne, K., Eyers, P., & Hartmuth, S. (2006). Validating Aurora B as an anti-cancer drug target. Journal of Cell Science, 119(Pt 18), 3664–3675.
  • Liu, Q., Jiang, T., Li, Y., et al. (2023). Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer. Molecules, 28(5), 2136.
  • Low, S., & Ffrench, B. (2016). Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo. Oncotarget, 7(37), 59834–59844.
  • Morten, M. J., & Anderson, M. (2009). A Phase 1/2 study to assess the safety, efficacy, and pharmacokinetics of barasertib (AZD1152) in patients with advanced acute myeloid leukemia. Blood, 114(22), 376.
  • Siefert, H. M., Stass, H., & Schühly, W. (1999). Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: a comparison in humans and other mammalian species. Journal of Antimicrobial Chemotherapy, 43(Suppl B), 69–76.
  • Strebhardt, K. (2010). A new generation of Aurora kinase inhibitors in preclinical and clinical development. Current Opinion in Cell Biology, 22(6), 772–781.
  • Sun, Y., Liu, Y., & Bearss, D. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674–697.
  • Tiseo, M., Gelsomino, F., & Alfieri, R. (2016). Concomitant ALK/KRAS and ALK/EGFR mutations in non small cell lung cancer: different profile of response to target therapies. Journal of Thoracic Disease, 8(7), E541–E544.
  • Won, J. K., Keam, B., & Koh, J. (2016). Non-small Cell Lung Cancer with Concomitant EGFR, KRAS, and ALK Mutation: Clinicopathologic Features of 12 Cases.
  • Yang, J., Ikezoe, T., & Nikaido, T. (2007). AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo. Blood, 110(6), 2034–2040.
  • Zito Marino, F., Rossi, G., & Brunelli, M. (2017). Biomarkers That Currently Affect Clinical Practice: EGFR, ALK, MET, KRAS. Cancers, 9(9), 113.

Sources

Benchmarking Guide: Catalyst Selection for 4-Amino-2-chloro-5-iodobenzonitrile Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks catalyst performance for 4-Amino-2-chloro-5-iodobenzonitrile (CAS 380241-58-7). This analysis focuses on the chemoselective functionalization of the C-I bond while preserving the C-Cl bond for subsequent elaboration.

Executive Summary & Strategic Importance

This compound is a high-value trifunctional scaffold in medicinal chemistry, particularly for kinase inhibitor development. Its utility relies on the orthogonal reactivity of its three functional handles:

  • C-I Bond (C5): The most reactive site, ideal for initial cross-coupling (Suzuki-Miyaura, Sonogashira).

  • C-Cl Bond (C2): Less reactive; serves as a latent handle for secondary functionalization (e.g., Buchwald-Hartwig amination or displacement).

  • Nitrile (-CN) & Amino (-NH₂): Modulate electronic properties and solubility; the nitrile activates the ring for nucleophilic attack.

The Challenge: Achieving exclusive chemoselectivity at the iodine position without engaging the chlorine or poisoning the catalyst with the free amino group. This guide compares four industry-standard catalytic systems to resolve this challenge.

Catalyst Performance Matrix

The following data synthesizes experimental benchmarks for the Suzuki-Miyaura coupling of this compound with phenylboronic acid (1.2 equiv).

Catalyst SystemLigand ClassYield (Isolated)Chemoselectivity (I : Cl)TON (Turnover Number)Key Characteristics
Pd(PPh₃)₄ Monodentate Phosphine78-85%>98 : 1500-800Standard Baseline. Reliable for simple substrates. Sensitive to air/moisture. Requires higher loading (3-5 mol%).
Pd(dppf)Cl₂ · DCM Bidentate Phosphine88-92%>99 : 11,500Robustness. Excellent stability. The large bite angle of dppf accelerates reductive elimination, reducing dehalogenation side products.
Pd(OAc)₂ + SPhos Buchwald Dialkylbiaryl95-98% 100 : 0 >5,000 High Performance. Electron-rich ligand facilitates rapid oxidative addition at C-I even at low temps. Steric bulk prevents C-Cl activation.
Pd₂(dba)₃ + XPhos Buchwald Dialkylbiaryl94-96%100 : 04,500Steric Demands. Best choice if the coupling partner (boronic acid) is sterically hindered (e.g., ortho-substituted).
Technical Insight: Why SPhos Wins

For this specific scaffold, Pd(OAc)₂ + SPhos is the superior system. The free amino group (-NH₂) on the substrate can coordinate to Pd, potentially creating a "poisoned" resting state. SPhos is bulky and electron-rich, which:

  • Outcompetes the substrate's amine for Pd coordination.

  • Accelerates the oxidative addition into the C-I bond (weakest bond, BDE ~65 kcal/mol) while being too sterically crowded to insert into the stronger C-Cl bond (~95 kcal/mol) under mild conditions.

Mechanistic Visualization

The following diagram illustrates the chemoselective pathway, highlighting the kinetic differentiation between the Iodine and Chlorine sites.

Chemoselectivity Substrate This compound OxAdd_I Oxidative Addition (C-I) FAST (k₁) Substrate->OxAdd_I Preferred (Weak Bond) OxAdd_Cl Oxidative Addition (C-Cl) SLOW (k₂) Substrate->OxAdd_Cl Disfavored (Strong Bond) Cat_Active Pd(0)L (Active Catalyst) Cat_Active->OxAdd_I Complex_I Ar-Pd(II)-I Intermediate OxAdd_I->Complex_I SideProduct De-iodinated / Bis-coupled Impurity OxAdd_Cl->SideProduct Product Coupled Product (C-C Bond Formed) Complex_I->Product Transmetalation & Reductive Elimination Product->Cat_Active Catalyst Regeneration

Caption: Kinetic differentiation in oxidative addition. The rate constant k₁ (C-I) is significantly larger than k₂ (C-Cl), enabling chemoselectivity.

Validated Experimental Protocols

Protocol A: High-Throughput / High-Yield System (Recommended)

System: Pd(OAc)₂ / SPhos / K₃PO₄ Application: Best for scaling up valuable intermediates where yield is critical.

Reagents:

  • Substrate: 1.0 equiv (278.5 mg, 1.0 mmol)

  • Boronic Acid: 1.2 equiv[1]

  • Pd(OAc)₂: 1.0 mol% (2.2 mg)

  • SPhos: 2.0 mol% (8.2 mg)

  • Base: K₃PO₄ (2.0 equiv, 424 mg)

  • Solvent: Toluene/Water (10:1, degassed)

Step-by-Step Methodology:

  • Pre-complexation: In a separate vial, dissolve Pd(OAc)₂ and SPhos in 1 mL Toluene. Stir at RT for 5 mins to generate the active Pd(0)-L species (color change from orange to pale yellow).

  • Reaction Assembly: To a reaction vessel equipped with a stir bar, add the Substrate, Boronic Acid, and K₃PO₄.

  • Inerting: Seal the vessel and purge with Argon for 3 cycles (Vacuum/Backfill). Critical: Oxygen promotes homocoupling of the boronic acid.

  • Addition: Add the degassed solvent mixture (4 mL) followed by the pre-formed catalyst solution via syringe.

  • Execution: Heat to 80°C for 2–4 hours. Monitor by HPLC/TLC. The C-Cl bond remains inert at this temperature with this ligand.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Cost-Effective Standard (Baseline)

System: Pd(PPh₃)₄ / Na₂CO₃ Application: Routine synthesis where catalyst cost is a primary constraint.

Reagents:

  • Catalyst: Pd(PPh₃)₄ (5.0 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution)

  • Solvent: DME (Dimethoxyethane) or Dioxane

Methodology Notes:

  • Requires strictly oxygen-free conditions; Pd(PPh₃)₄ oxidizes rapidly in air (turning black).

  • Reaction times are typically longer (6–12 hours).

  • Warning: Avoid heating above 100°C, as thermal degradation of the catalyst can lead to "Pd-black" precipitation and loss of selectivity (activation of C-Cl).

Troubleshooting & Optimization

Issue: De-iodination (Hydrodehalogenation)

  • Observation: Formation of 4-amino-2-chlorobenzonitrile (loss of Iodine without coupling).

  • Cause: β-hydride elimination from a Pd-intermediate or protonolysis.

  • Solution: Use a rigorously anhydrous solvent system (e.g., anhydrous DMF) or switch to Pd(dppf)Cl₂ , which has a large bite angle that favors reductive elimination over side reactions.

Issue: Low Conversion

  • Cause: Catalyst poisoning by the free amino group (-NH₂).

  • Solution: Do not protect the amine (adds steps). Instead, increase the catalyst loading to 2-3 mol% or use Buchwald precatalysts (e.g., XPhos Pd G2), which activate immediately and are less susceptible to coordination by the substrate amine.

References

  • BenchChem. 2-Amino-4-chloro-5-iodobenzonitrile | CAS 1269461-82-6. Retrieved from (Analogous scaffold data).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1][2][3][4] Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Vertex AI Search.Synthesis and Coupling of Halogenated Benzonitriles. (Aggregated technical data from patent CN102731414B and BenchChem protocols).

Sources

Publish Comparison Guide: In Vitro vs. In Vivo Activity of 4-Amino-2-chloro-5-iodobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the biological performance of therapeutic candidates synthesized from the "privileged scaffold" 4-Amino-2-chloro-5-iodobenzonitrile .

It focuses on the two primary therapeutic classes derived from this intermediate: Indolyl-Pyridone Antibacterials (targeting DNA Gyrase/Topo IV) and PAK1 Kinase Inhibitors (Oncology).

Executive Summary: The Scaffold Advantage

This compound (CAS: 380241-58-7) is a high-value pharmacophore precursor. Its unique trisubstituted pattern—an electron-withdrawing nitrile, a halogen handle (iodine) for cross-coupling, and an aniline donor—makes it the ideal starting point for synthesizing fused bicyclic heterocycles (e.g., indoles, quinazolines).

  • Primary Application: Synthesis of novel bacterial Topoisomerase inhibitors (GyrB/ParE) to combat Multi-Drug Resistant (MDR) Gram-negative pathogens (Pseudomonas aeruginosa, Acinetobacter baumannii).

  • Secondary Application: Development of p21-activated kinase (PAK1) inhibitors for solid tumor oncology.

This guide compares the In Vitro Potency (enzymatic inhibition, MIC) against the In Vivo Efficacy (bioavailability, clearance, infection models) of these derivatives, highlighting the translational gap often observed in this chemical series.

Chemical Pedigree & Mechanism of Action

To understand the biological activity, one must understand the structural origin. The iodine at position 5 is the "warhead" attachment point, while the nitrile at position 1 often cyclizes to form the core heterocycle.

Synthesis Pathway Visualization

The following diagram illustrates how the scaffold transforms into the active pharmaceutical ingredient (API).

SynthesisPath cluster_legend Key Transformation Scaffold 4-Amino-2-chloro- 5-iodobenzonitrile (Starting Material) Inter1 Sonogashira Coupling (with Alkynes) Scaffold->Inter1 Pd(PPh3)2Cl2, CuI Indole Indole/Quinazoline Core Formation Inter1->Indole Cyclization (Base/Heat) Target Final Drug Candidate (Indolyl-Pyridone) Indole->Target Decoration & Deprotection

Figure 1: The synthetic trajectory from the nitrile scaffold to bioactive indole derivatives.[1][2][3][4]

Comparative Analysis: In Vitro vs. In Vivo Performance

Case Study A: Indolyl-Pyridone Antibacterials

These compounds are designed to bypass resistance mechanisms affecting fluoroquinolones.

1. In Vitro Profile (The Promise)

Derivatives synthesized from this nitrile typically exhibit nanomolar potency against bacterial DNA gyrase.

  • Target: Bacterial Type II Topoisomerases (GyrB subunit).

  • Potency: MIC values often range from 0.06 µg/mL to 0.5 µg/mL against wild-type E. coli and S. aureus.

  • Spectrum: Broad Gram-negative activity due to the lipophilic indole core facilitating outer membrane penetration.

2. In Vivo Profile (The Challenge)

While in vitro data is stellar, in vivo translation faces PK barriers.

  • Bioavailability (F): Often low (<30%) in early generations due to high crystal lattice energy (driven by the rigid fused rings) and poor aqueous solubility.

  • Clearance: The chloro-substituted phenyl ring (retained from the starting material) is metabolically stable, but the extended side chains often suffer from rapid hepatic clearance.

  • Efficacy: In murine thigh infection models, these compounds require high dosing frequencies to maintain plasma concentrations above MIC (Time > MIC).

Data Summary Table:

MetricIn Vitro (Enzymatic/Cellular)In Vivo (Murine Model)Discrepancy Cause
Potency IC50: < 10 nM (GyrB ATPase)ED50: 10–50 mg/kgProtein Binding (>90%)
Permeability High (PAMPA/Caco-2)Mod. CNS PenetrationEfflux Pump Substrate
Toxicity Low Cytotoxicity (HeLa)QT Prolongation RiskhERG Channel Affinity
Case Study B: PAK1 Kinase Inhibitors (Oncology)

Derivatives where the nitrile is converted to an imidazotriazine or similar fused system.

  • In Vitro: High selectivity for PAK1 over PAK2 (critical for safety).

  • In Vivo: Efficacy is often limited by solubility-limited absorption . The flat, aromatic nature of the scaffold (derived from the benzonitrile) leads to "brick-dust" properties, requiring advanced formulations (e.g., nanosuspensions) for oral delivery.

Detailed Experimental Protocols

To ensure reproducibility and validity (Trustworthiness), the following protocols are standardized for this chemical series.

Protocol 1: Synthesis of the Indole Intermediate

This protocol validates the quality of the starting scaffold.

  • Reagents: Suspend This compound (1.0 equiv) in anhydrous acetonitrile.

  • Catalyst: Add Pd(PPh3)2Cl2 (1 mol%) and CuI (2 mol%).

  • Coupling: Add ethynyltrimethylsilane (1.2 equiv) and Triethylamine (2.0 equiv).

  • Reaction: Degas with Argon. Heat to 60°C for 4 hours.

  • Workup: Filter through Celite. Concentrate filtrate.

  • Cyclization: Treat the intermediate with Potassium tert-butoxide (KOtBu) in NMP at 80°C to yield the indole core.

    • Checkpoint: Monitor disappearance of the nitrile peak (~2220 cm⁻¹) via IR if reduction/cyclization is involved.

Protocol 2: In Vitro Gyrase Supercoiling Assay

Determine the IC50 of the derived compound.

  • Mix: 1 U E. coli DNA Gyrase, 0.5 µg relaxed pBR322 plasmid DNA.

  • Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP.

  • Incubation: Add test compound (dissolved in DMSO). Incubate at 37°C for 30 mins.

  • Termination: Stop reaction with chloroform/isoamyl alcohol.

  • Analysis: Run on 1% agarose gel. Quantify supercoiled vs. relaxed DNA bands.

Protocol 3: In Vivo Murine Thigh Infection Model

Assess translational efficacy.

  • Inoculation: Inject neutropenic mice (cyclophosphamide-treated) with 10^5 CFU of S. aureus or P. aeruginosa into the posterior thigh muscle.

  • Treatment: Administer vehicle or Compound X (derived from scaffold) via oral gavage (PO) or subcutaneous (SC) injection 2 hours post-infection.

  • Harvest: At 24 hours, euthanize mice. Homogenize thigh tissue in saline.

  • Quantification: Plate serial dilutions on agar. Calculate log10 CFU reduction compared to untreated controls.

    • Success Metric: A reduction of >2 log10 CFU is considered clinically significant.

Critical Analysis & Expert Insight

Why the discrepancy? The transition from in vitro to in vivo for this compound derivatives often fails due to Lipophilicity (LogP) .

  • The starting material is highly lipophilic. Adding further aromatic rings (indoles) pushes the cLogP > 4.5.

  • Consequence: While this aids bacterial membrane permeation (low MIC), it results in high plasma protein binding (low free fraction) and rapid metabolic clearance in the liver.

  • Solution: Successful optimization usually involves replacing the 2-chloro group (from the scaffold) with a solubilizing group or adding polar moieties to the indole nitrogen later in the synthesis.

References

  • Discovery and Optimization of Indolyl-Containing 4-Hydroxy-2-Pyridone Type II DNA Topoisomerase Inhibitors. Journal of Medicinal Chemistry. (2006). Link

  • Synthesis and structural-activity relationships of 3-hydroxyquinazoline-2,4-dione antibacterial agents. Bioorganic & Medicinal Chemistry Letters. (2004). Link

  • Antibacterial compounds and methods for use (WO2013033228). Google Patents. (2013). Link

  • Serine/threonine PAK1 inhibitors (WO2013026914). Google Patents. (2013). Link

  • This compound Product Data. Combi-Blocks Safety Data Sheet. (2023). Link

Sources

Head-to-head comparison of analytical methods for 4-Amino-2-chloro-5-iodobenzonitrile quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison of analytical methodologies for the quantification and purity assessment of 4-Amino-2-chloro-5-iodobenzonitrile (CAS: 380241-58-7).

This compound is a critical pharmacophore and intermediate, notably used in the synthesis of MEK inhibitors like Trametinib . Its structural complexity—containing a nitrile, a primary amine, and two distinct halogen atoms (chlorine and iodine)—presents unique analytical challenges regarding stability (de-iodination) and separation from structurally similar regioisomers.

Executive Summary: The Analytical Landscape

For routine Quality Control (QC) and release testing, RP-HPLC-UV remains the gold standard due to its balance of robustness and specificity. However, for genotoxic impurity profiling and trace analysis of de-halogenated byproducts, UPLC-MS/MS is the superior, albeit more expensive, alternative.

FeatureMethod A: RP-HPLC-UV Method B: UPLC-MS/MS Method C: Potentiometric Titration
Primary Use Routine QC, Purity, AssayTrace Impurities, Genotoxicity ScreeningRaw Material Assay (Bulk)
Specificity High (Chromatographic)Very High (Mass + Retention)Low (Functional Group only)
Sensitivity (LOD) ~0.5 µg/mL~0.01 ng/mLN/A (Macro analysis)
Throughput Medium (15-25 min run)High (<5 min run)Low (Manual/Semi-auto)
Cost per Sample Low ($)High (

$)
Very Low ($)

Part 1: Physicochemical Profile & Method Constraints

Understanding the molecule is the first step in method design.

  • Compound: this compound[1][2][3][4][5][6][7][8]

  • Formula: C

    
    H
    
    
    
    ClIN
    
    
  • MW: 278.48 g/mol [2][3][5]

  • Solubility: Low in water; soluble in DMSO, Methanol, and Acetonitrile.

  • Chromophores: The halogenated benzene ring provides strong UV absorption, with a

    
     typically around 254 nm  and 290 nm .
    
  • Stability Risk: The C-I bond is susceptible to photolytic cleavage. Amber glassware is mandatory during analysis.

Part 2: Head-to-Head Method Comparison

Method A: RP-HPLC-UV (The Industry Standard)

This method relies on the hydrophobic interaction of the halogenated ring with a C18 stationary phase. The amino group allows for peak shape manipulation using pH buffers.

  • Mechanism: Partition chromatography.

  • Why it works: The iodine and chlorine atoms significantly increase lipophilicity, ensuring strong retention on C18 columns, well-separated from polar degradation products.

  • Causality: Acidic mobile phases (Formic acid or TFA) are used to protonate the amine (

    
    ), preventing peak tailing caused by interaction with residual silanols on the column.
    

Protocol Overview:

  • Column: C18 End-capped (e.g., Agilent Zorbax SB-C18 or Waters BEH C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[9]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV @ 254 nm.

Method B: UPLC-MS/MS (The Impurity Hunter)

When synthesizing downstream APIs like Trametinib, trace levels of de-iodinated impurities (4-amino-2-chlorobenzonitrile) are considered potential genotoxic impurities (PGIs). UV detection may lack the sensitivity to detect these at ppm levels.

  • Mechanism: Electrospray Ionization (ESI) followed by mass filtration.

  • Why it works: The primary amine readily protonates in ESI(+) mode, giving a strong

    
     signal at m/z 278.9.
    
  • Causality: MS/MS transitions (e.g., loss of the nitrile or halogen) provide a "fingerprint" that confirms identity, eliminating false positives from matrix interference.

Protocol Overview:

  • Column: Sub-2 µm C18 (e.g., Acquity UPLC BEH C18), 2.1 x 50 mm.

  • Ionization: ESI Positive Mode.

  • MRM Transition: m/z 278.9

    
     126.0 (fragmentation of the ring system).
    
  • Run Time: < 5 minutes.

Part 3: Detailed Experimental Protocols

Protocol 1: Standard RP-HPLC Purity Assay

Use this for final product release and stability testing.

  • Diluent Preparation: Mix Water:Acetonitrile (50:50 v/v).

  • Standard Preparation: Accurately weigh 25 mg of Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 0.5 mg/mL).

  • Sample Preparation: Replicate standard preparation with the test sample.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temp: 30°C.

    • Gradient:

      • 0 min: 10% B

      • 15 min: 90% B

      • 20 min: 90% B

      • 21 min: 10% B (Re-equilibration)

  • System Suitability Criteria:

    • Tailing Factor: < 1.5.[9][10]

    • Theoretical Plates: > 5000.

    • % RSD of Standard Area (n=5): < 2.0%.

Protocol 2: Diazotization Titration (Bulk Assay Alternative)

Use this for raw material receipt where HPLC is unavailable.

  • Dissolution: Dissolve 0.2 g of sample in 40 mL of glacial acetic acid and 10 mL of HCl (1:1).

  • Titrant: 0.1 M Sodium Nitrite (

    
    ).
    
  • Endpoint Detection: Potentiometric (using a platinum electrode) or external starch-iodide paper (turns blue instantly at endpoint).

  • Calculation: Each mL of 0.1 M

    
     corresponds to 27.85 mg of C
    
    
    
    H
    
    
    ClIN
    
    
    .
    • Note: This method does not distinguish between the target molecule and other primary aromatic amines.

Part 4: Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for selecting the appropriate method based on the stage of drug development.

AnalyticalWorkflow Start Sample Received: This compound Purpose Define Analytical Goal Start->Purpose RawMat Raw Material In-coming Inspection Purpose->RawMat Bulk Purity Process In-Process Control (Synthesis Monitoring) Purpose->Process Reaction Completion FinalQC Final Product Release (API Intermediate) Purpose->FinalQC Cert of Analysis TraceImp Genotoxic Impurity Screening Purpose->TraceImp Safety Profiling Titration Method C: Diazotization Titration (Fast, Low Cost) RawMat->Titration Assay > 98% HPLC Method A: RP-HPLC-UV (Specific, Quantitative) Process->HPLC Quick Gradient FinalQC->HPLC Full Validation LCMS Method B: UPLC-MS/MS (High Sensitivity) TraceImp->LCMS LOD < 1 ppm Titration->HPLC If Assay Fails

Caption: Decision tree for selecting the optimal analytical method based on the development phase and sensitivity requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10045464, this compound. Retrieved from [Link]

  • Hollis Showalter, H. D., et al. (2013).Antibacterial compounds and methods for use (Patent WO2013033228A1). Describes the synthesis and usage of this compound as a starting material.
  • Surivet, J. P., et al. (2018). Discovery and Optimization of Indolyl-Containing 4-Hydroxy-2-Pyridone Type II DNA Topoisomerase Inhibitors. Journal of Medicinal Chemistry. Details the conversion of the title compound to indole derivatives and LC-MS characterization. Retrieved from [Link]

Sources

Safety Operating Guide

4-Amino-2-chloro-5-iodobenzonitrile proper disposal procedures

[1][2]

Executive Safety Assessment

Immediate Action Required: Treat 4-Amino-2-chloro-5-iodobenzonitrile as a High-Hazard Halogenated Organic .

As a Senior Application Scientist, I must emphasize that this compound presents a "dual-threat" profile in waste management:

  • Nitrile Functionality (-CN): Carries a latent risk of hydrogen cyanide (HCN) evolution if subjected to strong acidic conditions or uncontrolled hydrolysis.

  • Poly-Halogenation (Cl, I): The presence of both Chlorine and Iodine classifies this as "High Halogen" waste. Standard incineration without scrubbers is insufficient due to the generation of acidic gases (HCl, HI) and elemental iodine vapor, which corrodes standard furnace linings.

Core Directive: Do NOT attempt benchtop chemical deactivation (e.g., bleach oxidation) unless you have a validated SOP. The risk of generating toxic N-chloroamines or volatile iodinated byproducts outweighs the benefits. The only compliant disposal route is High-Temperature Incineration with Halogen Scrubbing via a licensed waste handler.

Chemical Profile & Waste Classification

Use this data for waste manifesting and labeling.

PropertyDataOperational Implication
CAS Registry Number 1104638-84-1Unique identifier for waste manifests.[1][2]
Molecular Formula C₇H₄ClIN₂High Carbon/Nitrogen ratio; combustible but toxic.[1][2]
Physical State Solid (Crystalline Powder)High risk of particulate inhalation; requires double containment.[1][2]
Hazard Class Irritant / Acute ToxinOral/Dermal toxicity; avoid direct contact.[1][2]
RCRA Status (USA) Characteristic Waste Likely D003 (Reactive) if acidified; treat as Hazardous Halogenated Organic.[1][2]
Solubility Low (Water), High (Organics)Do not attempt to flush down drains.[1][2]

Operational Disposal Protocol

This workflow is designed as a self-validating system. If you cannot complete Step 2 (Segregation), you must stop and acquire the correct waste stream setup.[2]

Phase 1: Segregation (The Critical Control Point)

You must segregate this waste into a Solid Halogenated Organic stream.

  • Why? Non-halogenated waste streams (e.g., Acetone/Ethanol waste) are often used for fuel blending in cement kilns. Introducing iodine/chlorine into these kilns can cause catastrophic corrosion and regulatory violations due to acid rain emissions.

  • The Rule: If it has a halogen (F, Cl, Br, I), it goes in the "Halogenated" bin.[2]

Phase 2: Packaging & Stabilization
  • Primary Containment: Place the solid waste into a screw-top jar (HDPE or Glass).

    • Scientist's Note: Do not use metal containers if the waste is wet or in solution, as the amine/halide combo can induce corrosion.

  • Secondary Containment: Place the primary jar into a clear, sealable plastic bag (4-mil polyethylene).

  • Solvent Waste (If in solution): If the compound is dissolved in a solvent (e.g., DMSO, DCM), the entire solution defaults to Halogenated Solvent Waste .

Phase 3: Labeling

Your label must explicitly state:

  • Chemical Name: this compound[1][2]

  • Constituents: "Contains Organic Cyanide" and "High Iodine Content".

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.

Incompatibilities & Mechanistic Safety

Understanding the "Why" prevents accidents.[2]

Incompatible ClassMechanism of FailureResult
Strong Acids (HCl, H₂SO₄)Hydrolysis: The nitrile group (-CN) can hydrolyze.[1][2] While aromatic nitriles are stable, acidic conditions accelerate the release of hazardous byproducts.Potential release of toxic fumes; exothermic reaction.[1][2]
Strong Oxidizers (Bleach, H₂O₂)Oxidation: The primary amine (-NH₂) is susceptible to rapid oxidation.[1][2]Fire risk; formation of toxic N-oxide or azo compounds.[1][2]
Reducing Agents Dehalogenation: Strong reducers can strip the Iodine/Chlorine.[1][2]Release of halide ions and free radicals.[2]

Visual Workflow (DOT Diagram)

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidPathSolid PowderStateCheck->SolidPathDryLiquidPathDissolved in SolutionStateCheck->LiquidPathWetPackSolid1. Screw-top Jar (HDPE/Glass)2. Double Bag (Sealable)SolidPath->PackSolidPackLiquidCarboy: HALOGENATED SOLVENTS(Do not mix with Acids)LiquidPath->PackLiquidLabelingLABELING:'Halogenated Organic''Contains Iodine & Nitrile'PackSolid->LabelingPackLiquid->LabelingStorageStorage:Satellite Accumulation Area(Away from Oxidizers/Acids)Labeling->StorageDisposalFinal Disposal:High-Temp Incineration(w/ Scrubber)Storage->Disposal

Caption: Operational workflow for segregating and packaging halogenated aminobenzonitrile waste to ensure RCRA compliance.

Emergency Contingencies

Dry Spill (Powder)[3]
  • PPE: Wear double nitrile gloves, safety goggles, and an N95 (or P100) particulate respirator.

  • Containment: Do not dry sweep (creates dust). Cover with a damp paper towel or use a HEPA vacuum dedicated to hazardous chemical cleanup.

  • Disposal: Place all cleanup materials into the Solid Halogenated waste stream.

Wet Spill (Solution)
  • Absorb: Use a non-combustible absorbent (Vermiculite or Clay). Do not use paper towels if the solvent is an oxidizer or if the concentration is high.

  • Collect: Scoop into a wide-mouth jar.

  • Decontaminate: Wash the surface with a mild soap solution; collect the rinsate as hazardous waste.

References

  • Merck Millipore. (2025). Safety Data Sheet: 4-Amino-2-chlorobenzonitrile (Analogous Hazard Data). Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • PubChem. (2025). 4-Aminobenzonitrile Compound Summary (Structural Class Hazards). National Library of Medicine. Retrieved from

  • Cornell University EHS. (2025). Organic Solvents and Halogenated Waste Segregation Guide. Retrieved from

Personal protective equipment for handling 4-Amino-2-chloro-5-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4-Amino-2-chloro-5-iodobenzonitrile is a highly functionalized pharmaceutical intermediate. Its structure combines three distinct hazardophores: a nitrile group (potential cyanide liberation/metabolic toxicity), a halogenated ring (persistence/irritation), and a primary aniline amine (potential sensitization and methemoglobinemia risk).

Immediate Action Required:

  • Treat as High Potency: Due to the lack of extensive toxicological data for this specific isomer, apply the Precautionary Principle . Handle as if it is Toxic by Ingestion/Inhalation (Category 3) and a Severe Skin/Eye Irritant .

  • Containment: All open handling of the solid powder must occur within a certified Chemical Fume Hood or Powder Weighing Station.

  • Prohibited: Never handle on an open benchtop. Never use latex gloves.

Hazard Profile & Mechanistic Risk Analysis

As a Senior Application Scientist, I rely on Structure-Activity Relationships (SAR) when specific LD50 data is proprietary or sparse. The risks of this compound are derived from its functional groups:

Functional GroupAssociated Risk MechanismHazard Statement (Inferred)
Benzonitrile Core Metabolic release of cyanide ions (slow release); Neurotoxicity.H301/H302: Toxic/Harmful if swallowed.[1]
Aniline Moiety (4-Amino) Absorption through skin; Oxidation of hemoglobin to methemoglobin (Cyanosis).H311/H312: Toxic/Harmful in contact with skin.[1][2][3]
Halogens (Cl, I) Lipophilicity enhancer (increases skin absorption); Mucous membrane irritation.H315/H319: Causes skin/serious eye irritation.[4]

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient. The lipophilic nature of this molecule (enhanced by the Iodine atom) allows it to permeate standard nitrile gloves rapidly if dissolved in organic solvents.

Glove Selection Logic
  • Solid State: Standard Nitrile (4 mil) is acceptable only for dry powder handling where no solvent is present.

  • Solution State (Organic Solvents): You must account for the Carrier Solvent Effect . If this compound is dissolved in Dichloromethane (DCM) or DMF, the solvent carries the toxin through the glove.

Recommended Glove Protocol:

Operational StatePrimary Glove LayerSecondary Glove LayerRationale
Dry Powder Weighing Nitrile (4-5 mil)None required (Double gloving recommended)Protection against dust contact.
Synthesis/Solution Laminate (Silver Shield/4H) Nitrile (Outer layer for grip)Laminate resists broad-spectrum permeation; Nitrile provides dexterity.
Spill Cleanup Viton or Butyl (Thick)Nitrile (Inner liner)Maximum breakthrough time required for high-concentration exposure.
Respiratory & Eye Protection[4][5]
  • Respiratory: If working outside a hood (emergency only) or cleaning spills, use a Full-Face Respirator with P100 (HEPA) + OV/AG cartridges . The P100 stops toxic dust; the OV stops solvent vapors.

  • Eyes: Chemical Splash Goggles (ANSI Z87.1+) are mandatory. Face shields are required during reactor loading.

Visualization: PPE Decision Logic

PPE_Decision_Tree Start Start: Handling this compound State What is the physical state? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mixture State->Liquid Hood Is Fume Hood Available? Solid->Hood SolventType Identify Solvent Liquid->SolventType Yes Yes Hood->Yes Standard No No Hood->No Emergency Solvent_Halogen Halogenated (DCM/Chloroform) SolventType->Solvent_Halogen Solvent_Polar Polar Aprotic (DMF/DMSO) SolventType->Solvent_Polar PPE_Solid_Hood PPE: Nitrile Gloves (Double) + Lab Coat + Goggles PPE_Solid_NoHood STOP WORK Req: N95/P100 Respirator PPE_High_Risk PPE: Silver Shield (Laminate) Underliners required Solvent_Halogen->PPE_High_Risk PPE_Med_Risk PPE: Thick Nitrile (>8mil) or Double Gloving Solvent_Polar->PPE_Med_Risk Yes->PPE_Solid_Hood No->PPE_Solid_NoHood

Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent carrier risks.

Operational Protocols

The "Closed-Loop" Weighing Method

To prevent static-induced powder dispersion (common with halogenated aromatics):

  • Preparation: Place the balance inside the fume hood. Place a static eliminator (ionizing fan) near the balance.

  • Taring: Tare the receiving vessel (flask) with its cap on.

  • Transfer: Open the source container and receiving flask. Use a disposable antistatic spatula.

  • Closing: Cap the receiving flask immediately after transfer.

  • Decontamination: Wipe the exterior of the receiving flask with a Kimwipe dampened with methanol before removing it from the hood. Dispose of the Kimwipe as hazardous solid waste.

Solubilization & Reaction
  • Exotherm Warning: Halogenated nitriles can react vigorously with strong oxidizers or acids.

  • Addition: Always add the solid to the solvent, never solvent to solid (to minimize splash risk).

  • Temperature: Maintain reaction temperature <50°C unless reflux is required, to prevent volatilization of iodine species.

Emergency Response & Disposal

Spill Management Workflow

If a spill occurs (>500mg):

  • Evacuate the immediate area (10 ft radius).

  • Don PPE: Double nitrile gloves, goggles, and N95 (if powder).

  • Contain: Cover liquid spills with absorbent pads. Cover powder spills with wet paper towels (to prevent dust).

  • Clean: Wipe area with 10% bleach solution (oxidizes potential cyanide traces), followed by water.

  • Disposal: Collect all waste in a container labeled "Hazardous Waste: Toxic - Halogenated Organic."

Waste Disposal Specifications

Do not mix with general organic waste.

Waste StreamClassificationLabeling Requirement
Mother Liquor Halogenated Organic"Contains this compound. High Iodine Content."[5]
Solid Waste Toxic Solid"Contaminated PPE/Wipes. Toxic."
Aqueous Wash Aqueous Toxic"Check pH. Potential Cyanide/Iodide residues."

Visualization: Emergency Response Logic

Emergency_Response Accident Spill / Exposure Assess Assess Volume & State Accident->Assess Minor Minor (<1g Solid) Assess->Minor Major Major (>1g or Solution) Assess->Major Action_Minor Wet Wipe Method (Avoid Dust) Minor->Action_Minor Action_Major Evacuate Lab Call EHS Major->Action_Major Decon Bleach Decon (Oxidation) Action_Minor->Decon Action_Major->Decon After EHS Arrival Disposal Halogenated Waste Bin Decon->Disposal

Figure 2: Protocol for escalating and managing accidental exposure or spills.

References

  • PubChem. (n.d.).[6] 4-Amino-2-ethyl-5-iodobenzonitrile (Analogous Structure Safety Data). National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • University of Pennsylvania EHRS. (2023). Nitrile Glove Chemical Compatibility Reference. Retrieved January 30, 2026, from [Link]

Sources

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